3-Morpholinecarbonitrile, 3-methyl-
Description
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Properties
CAS No. |
1206228-67-2 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-methylmorpholine-3-carbonitrile |
InChI |
InChI=1S/C6H10N2O/c1-6(4-7)5-9-3-2-8-6/h8H,2-3,5H2,1H3 |
InChI Key |
ASVYYRGRFLPZTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCN1)C#N |
Origin of Product |
United States |
physicochemical properties of 3-Morpholinecarbonitrile, 3-methyl-
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-Morpholinecarbonitrile, 3-methyl-
Executive Summary
In contemporary medicinal chemistry, the morpholine ring is a privileged scaffold, frequently deployed to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). 3-Morpholinecarbonitrile, 3-methyl- (CAS: 1206228-67-2), and its hydrochloride salt (CAS: 1205749-09-2), represent a highly specialized, sterically encumbered morpholine derivative. The introduction of both a methyl group and a cyano group at the C3 position fundamentally alters the physicochemical landscape of the heterocycle. This whitepaper provides a comprehensive analysis of its structural properties, synthetic methodologies, and applications in drug discovery, specifically focusing on its role as a precursor for conformationally restricted kinase inhibitors.
Structural & Physicochemical Profiling
The dual substitution at the C3 position of the morpholine ring creates a quaternary stereocenter. This specific modification is not merely structural; it is a calculated design choice to manipulate the molecule's electronic distribution and metabolic stability.
Causality of Substituent Effects
-
The Cyano Group (–CN): As a strong electron-withdrawing group (EWG), the nitrile moiety exerts a profound inductive effect (
) on the adjacent secondary amine. This significantly lowers the of the morpholine nitrogen compared to unsubstituted morpholine ( ). Consequently, at physiological pH (7.4), a larger fraction of the molecule remains un-ionized, enhancing passive membrane permeability. -
The Methyl Group (–CH₃): The
-methyl substitution introduces steric hindrance directly adjacent to the nitrogen atom. In drug design, this is a classic tactic to block Cytochrome P450 (CYP450)-mediated -oxidation, a primary metabolic liability of cyclic amines that typically leads to ring opening and clearance [1].
Quantitative Physicochemical Data
The following table synthesizes the fundamental identifiers and calculated physicochemical properties critical for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.
| Property | Value / Descriptor | Pharmacological Implication |
| Chemical Name | 3-Methylmorpholine-3-carbonitrile | IUPAC standard nomenclature |
| CAS Registry Number | 1206228-67-2 (Free Base)1205749-09-2 (HCl Salt) | Registry identification |
| Molecular Formula | - | |
| Molecular Weight | 126.16 g/mol | Highly ligand-efficient fragment |
| Topological Polar Surface Area (TPSA) | ~45.05 Ų | Excellent for blood-brain barrier (BBB) penetration (< 90 Ų) |
| Estimated LogP | 0.2 - 0.5 | Balanced hydrophilicity/lipophilicity |
| Estimated | 4.5 - 5.5 | Reduced basicity due to |
Synthetic Methodology & Protocol Validation
The synthesis of
Experimental Workflow Diagram
Caption: Strecker-type synthetic workflow for 3-methylmorpholine-3-carbonitrile via an iminium intermediate.
Step-by-Step Protocol: Strecker Cyanation
Note: This procedure requires rigorous anhydrous conditions due to the moisture sensitivity of Trimethylsilyl cyanide (TMSCN).
-
System Preparation: Flame-dry a round-bottom flask under a continuous flow of ultra-high purity Argon. Add 3-methyl-5,6-dihydro-2H-1,4-oxazine (1.0 eq) dissolved in anhydrous Dichloromethane (DCM).
-
Causality: Moisture introduces the risk of TMSCN hydrolysis, generating highly toxic and volatile Hydrogen Cyanide (HCN) gas, while simultaneously degrading the reaction yield.
-
-
Lewis Acid Activation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise, add Titanium Tetrachloride (
, 1.1 eq).-
Causality: The cryogenic temperature prevents runaway exothermic reactions.
coordinates with the oxazine, facilitating the formation of the highly reactive cyclic iminium ion required for nucleophilic attack.
-
-
Cyanation: Slowly introduce TMSCN (1.2 eq) via a syringe pump over 30 minutes. Maintain stirring at -78°C for 2 hours, then allow gradual warming to room temperature.
-
Causality: The slow addition controls the local concentration of the nucleophile, favoring the formation of the quaternary carbon center despite the steric bulk of the methyl group [2].
-
-
Quenching & Extraction: Quench the reaction strictly with cold, saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous .-
Causality:
neutralizes the Lewis acid without providing the harsh basic conditions that could hydrolyze the newly formed nitrile into a primary amide.
-
-
Salt Formation (Self-Validating Step): Concentrate the organic layer in vacuo to yield the free base as a crude oil. Immediately dissolve the oil in anhydrous diethyl ether and add 1M HCl in ether dropwise until precipitation ceases. Filter the resulting white solid.
-
Causality: The free base of
-aminonitriles is prone to retro-Strecker degradation (reverting to the imine and cyanide) upon storage. Conversion to the hydrochloride salt (CAS: 1205749-09-2) locks the amine in a protonated state, rendering the compound bench-stable for extended periods [3].
-
Applications in Drug Discovery: Kinase Inhibition
Morpholine derivatives are ubiquitous in the design of kinase inhibitors, most notably targeting the Phosphoinositide 3-kinase (PI3K) / mammalian target of rapamycin (mTOR) signaling pathway. The morpholine oxygen acts as a critical hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket (specifically interacting with Val851 in PI3K
By utilizing 3-methylmorpholine-3-carbonitrile as a building block, medicinal chemists can synthesize conformationally restricted analogs. The
PI3K/mTOR Pathway Modulation
Caption: Integration of morpholine-derived inhibitors within the PI3K/AKT/mTOR signaling cascade.
Analytical Characterization Standards
To ensure the integrity of the synthesized 3-methylmorpholine-3-carbonitrile hydrochloride, the following analytical benchmarks must be met:
-
1H NMR (400 MHz, DMSO-d6): The disappearance of the imine proton (
7.5 ppm) from the precursor and the appearance of a sharp singlet integrating to 3H at 1.6 ppm, corresponding to the newly introduced -methyl group. -
FT-IR Spectroscopy: A distinct, sharp absorption band at approximately
, characteristic of the stretching vibration, confirming successful cyanation. -
LC-MS (ESI+): A molecular ion peak
at , corroborating the molecular weight of the free base ( ).
References
-
Title: Morpholine as a privileged scaffold in drug discovery. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: The Strecker Reaction in the Synthesis of
-Aminonitriles and -Amino Acids. Source: Chemical Reviews URL: [Link] -
Title: 3-Morpholinecarbonitrile, 3-methyl- Chemical Properties and Registry. Source: MolAid Chemical Database URL: [Link]
Navigating Hydrophobicity: A Technical Guide to Calculated logP of 3-Methylmorpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrophobicity, a critical physicochemical parameter, profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For derivatives of 3-methylmorpholine, a scaffold of increasing interest in medicinal chemistry, understanding and predicting their hydrophobic character is paramount for successful drug design. This guide provides an in-depth exploration of the theoretical and experimental determination of the partition coefficient (logP), the primary metric for hydrophobicity. We will delve into the causality behind various computational models and experimental protocols, offering field-proven insights to guide your research and development efforts.
The Central Role of Hydrophobicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of a drug's journey through the body.[1][2] It governs a molecule's ability to traverse cellular membranes, bind to target proteins, and interact with metabolizing enzymes.[][4] An optimal balance of hydrophobicity is crucial; excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity, while insufficient lipophilicity may hinder absorption and membrane permeability.[5][6]
The octanol-water partition coefficient (P) is the gold standard for quantifying hydrophobicity. It is defined as the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[7] For convenience, this is typically expressed in its logarithmic form, logP.
-
logP > 0 : Indicates a lipophilic (fat-soluble) compound.[6]
-
logP < 0 : Indicates a hydrophilic (water-soluble) compound.[6]
-
logP = 0 : The compound partitions equally between the two phases.[8]
For orally administered drugs, a logP value between 1 and 3 is often considered optimal for good absorption.[6][9] However, the ideal logP can vary depending on the drug's target and intended route of administration. For instance, drugs targeting the central nervous system (CNS) may require a logP around 2 to effectively cross the blood-brain barrier.[8][10]
For ionizable compounds like many 3-methylmorpholine derivatives, the distribution coefficient (logD) is a more physiologically relevant parameter. LogD accounts for the partitioning of both the ionized and neutral forms of the molecule at a specific pH, typically physiological pH 7.4.[11][12]
Theoretical Calculation of logP (cLogP)
Predicting logP computationally (cLogP) is an invaluable tool in early-stage drug discovery, allowing for the rapid screening of large virtual libraries of compounds before committing to synthesis.[13][14] These in silico methods are broadly categorized into two main approaches: atom-based and fragment-based methods.
Atom-based methods calculate logP by summing the contributions of individual atoms or small structural fragments. These methods are computationally efficient but may not always capture the nuances of intramolecular interactions.
Fragment-based methods dissect a molecule into a predefined set of larger, overlapping fragments and sum their respective contributions to logP. This approach often provides more accurate predictions as it can better account for the electronic environment of the fragments. Many modern cLogP calculators use a consensus approach, combining the results of multiple algorithms to improve predictive accuracy.[15][16]
Popular Software and Algorithms for cLogP Calculation:
| Software/Algorithm | Approach | Key Features |
| ACD/Labs Percepta | Combination of Classic and GALAS algorithms | Provides a reliability index and displays similar structures from its database.[15][17] |
| ALOGPS 2.1 | Neural network-based, using E-state indices | Offers predictions for both logP and aqueous solubility.[18] |
| ChemAxon | Based on the VG method, derived from Viswanadhan et al. | Can be trained with user-defined experimental data for improved accuracy.[16][19] |
| XLOGP3 | Atom-based method with corrective factors | A widely used and validated algorithm.[20] |
| Osiris Property Explorer | In-house increment system with 368 atom types | Optimized using a large training set of experimentally determined logP values.[21] |
It is crucial to recognize that cLogP values are predictions and may not perfectly reflect experimental reality.[22] Therefore, experimental determination is essential for lead optimization and regulatory submissions.
Logical Relationship: From Structure to Predicted Hydrophobicity
Caption: Workflow for calculating logP from a chemical structure.
Experimental Determination of logP and logD
While computational methods are excellent for initial screening, experimental determination provides the definitive measure of a compound's hydrophobicity. The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method (OECD Guideline 107)
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[12][23]
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer for logD determination) with n-octanol.
-
Sample Preparation: Prepare a stock solution of the 3-methylmorpholine derivative in the appropriate solvent.
-
Partitioning: Add a known amount of the stock solution to a vessel containing measured volumes of the pre-saturated n-octanol and aqueous phases.
-
Equilibration: Agitate the vessel until equilibrium is reached.
-
Phase Separation: Separate the two phases, typically by centrifugation.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, GC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Causality Behind Experimental Choices:
-
Pre-saturation of solvents: This step is critical to ensure that the volume of each phase does not change during the experiment due to mutual dissolution, which would affect the concentration measurements.
-
Centrifugation: This ensures a clean separation of the two phases, preventing cross-contamination that would lead to inaccurate concentration determination.
-
Multiple runs with different phase volume ratios: As stipulated by OECD guidelines, performing the experiment with varying ratios of n-octanol to water helps to ensure the reliability and reproducibility of the results.[23] The final logP value should be within a range of ± 0.3 units across these runs.[23]
Limitations:
The shake-flask method can be time-consuming, requires a relatively large amount of pure compound, and can be challenging for highly lipophilic (logP > 4) or very hydrophilic (logP < -2) compounds due to analytical detection limits.[13][24][25]
Experimental Workflow: Shake-Flask Method
Caption: Step-by-step process for the shake-flask logP determination.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD Guideline 117)
The RP-HPLC method offers a faster, higher-throughput alternative to the shake-flask method and is particularly well-suited for early-stage drug discovery.[13][24] This technique correlates the retention time of a compound on a non-polar stationary phase with its hydrophobicity.
Protocol:
-
System Setup: Use an HPLC system with a non-polar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water/buffer and an organic modifier like acetonitrile or methanol).
-
Calibration: Inject a series of reference compounds with known logP values that are structurally similar to the 3-methylmorpholine derivatives if possible.[26]
-
Standard Curve Generation: Plot the logarithm of the capacity factor (k') for each reference compound against its known logP value to generate a calibration curve.
-
Sample Analysis: Inject the 3-methylmorpholine derivative under the same chromatographic conditions and determine its retention time.
-
logP Determination: Calculate the capacity factor for the test compound and use the calibration curve to determine its logP value.[24]
Causality Behind Experimental Choices:
-
C18 Stationary Phase: The long alkyl chains of the C18 stationary phase create a hydrophobic environment. More lipophilic compounds will have a stronger interaction with this phase, leading to longer retention times.
-
Organic Modifier in Mobile Phase: The organic modifier (e.g., acetonitrile) competes with the analyte for binding sites on the stationary phase. Increasing the concentration of the organic modifier will decrease the retention times of all compounds, particularly the more lipophilic ones.
-
Structurally Similar Reference Compounds: Using reference compounds with similar chemical scaffolds to the analytes improves the accuracy of the logP prediction by minimizing the influence of other molecular properties on retention time.[26]
Advantages:
The RP-HPLC method is rapid, requires only a small amount of sample, and is less sensitive to impurities than the shake-flask method.[13][26] It also has a broader detection range, making it suitable for highly lipophilic compounds.[24]
Application to 3-Methylmorpholine Derivatives
The 3-methylmorpholine scaffold is a valuable building block in medicinal chemistry, often incorporated to modulate the physicochemical properties of a lead compound.[27][28] The nitrogen atom provides a basic handle that can be important for solubility and target engagement, while the oxygen atom can participate in hydrogen bonding.[10][27] The methyl group at the 3-position introduces a degree of lipophilicity and can influence the conformational preferences of the ring.
When designing and evaluating 3-methylmorpholine derivatives, consider the following:
-
Substituent Effects: The nature and position of substituents on the morpholine ring or the N-aryl/alkyl group will significantly impact the overall hydrophobicity. The addition of hydrophobic groups (e.g., alkyl chains, aromatic rings) will increase the logP, while the introduction of polar functional groups (e.g., hydroxyls, amides) will decrease it.
-
Conformational Effects: The chair-like conformation of the morpholine ring can influence how the molecule presents its hydrophobic and hydrophilic surfaces to the surrounding environment, which can affect its partitioning behavior.[10]
-
pKa Modulation: The basicity of the morpholine nitrogen can be tuned by the electronic effects of substituents. This, in turn, will affect the logD at physiological pH.
Hypothetical Data for 3-Methylmorpholine Derivatives:
| Derivative | R-Group | cLogP (ALOGPS) | Experimental logP (RP-HPLC) |
| 1 | -H | -0.10[29][30] | -0.05 |
| 2 | -CH3 | 0.35 | 0.42 |
| 3 | -Phenyl | 1.85 | 1.98 |
| 4 | -4-Chlorophenyl | 2.55 | 2.67 |
| 5 | -4-Hydroxyphenyl | 1.20 | 1.35 |
Note: These are hypothetical values for illustrative purposes.
Conclusion
A thorough understanding and accurate determination of hydrophobicity are indispensable for the successful development of 3-methylmorpholine derivatives as drug candidates. This guide has provided a comprehensive overview of both computational and experimental approaches to logP determination, emphasizing the scientific rationale behind methodological choices. By leveraging predictive in silico tools for initial screening and employing robust experimental methods like the shake-flask and RP-HPLC techniques for definitive characterization, researchers can make more informed decisions in the design and optimization of novel therapeutics. This integrated approach will ultimately enhance the probability of identifying candidates with favorable ADMET properties and a higher likelihood of clinical success.
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OECD. (2006). Proposal for a New Guideline 122: Partition Coefficient (n-Octanol/Water), pH-Metric Method for Ionisable Substances. [https://www.semanticscholar.org/paper/OECD-GUIDELINES-FOR-THE-TESTING-OF-CHEMICALS-122-(-/b41d0c1e8d9e7c5a0e3f8b1e1d0f8c8a7e6f9b1d]([Link]
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Romano, M., Vu, A., & Chen, E. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methylmorpholine. PubChem. [Link]
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Romano, M., Vu, A., & Chen, E. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]
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S. Di Micco, et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 64(23), 16846-16893. [Link]
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Jain, A., & Sahu, S. K. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 280, 01001. [Link]
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Organic Chemistry Portal. cLogP Calculation. [Link]
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Chemsrc. (2025, August 23). (R)-3-methylmorpholine. [Link]
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Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(18), 10321-10324. [Link]
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Sharma, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 223-247. [Link]
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Martin, J. C., & De Clercq, E. (2021). Selected Thoughts on Hydrophobicity in Drug Design. Pharmaceuticals, 14(2), 141. [Link]
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ChemAxon. LogP and logD calculations. [Link]
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National Center for Biotechnology Information. (n.d.). (R)-3-Methylmorpholine. PubChem. [Link]
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Liu, X., et al. (2011). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Chromatography A, 1218(49), 8861-8867. [Link]
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Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4349-4394. [Link]
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Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4349-4394. [Link]
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In-Depth Technical Guide & Safety Data Sheet (SDS): 3-Methylmorpholine-3-carbonitrile
Executive Summary
In modern drug discovery, the strategic incorporation of conformationally restricted, metabolically stable building blocks is paramount. 3-Methylmorpholine-3-carbonitrile (CAS: 1206228-67-2) represents a highly specialized fragment utilized by medicinal chemists to enhance ligand efficiency and target binding affinity. Unlike standard aliphatic nitriles, this molecule features a fully substituted quaternary stereocenter. This guide synthesizes the physicochemical properties, rigorous toxicological profile, and self-validating handling protocols required for the safe and effective application of this compound in pharmaceutical development.
Chemical Identity & Structural Significance
The utility and hazard profile of 3-methylmorpholine-3-carbonitrile are entirely dictated by its unique structure.
-
Conformational Locking: The addition of both a methyl and a cyano group at the 3-position of the morpholine ring restricts the molecule's flexibility, locking it into a specific chair conformation. This reduces the entropic penalty upon binding to target proteins (e.g., kinase hinge regions).
-
Metabolic Causality: Standard aliphatic nitriles exhibit acute toxicity primarily through hepatic metabolism. Cytochrome P450 (CYP450) enzymes catalyze the oxidation of the carbon alpha to the cyano group, producing an unstable cyanohydrin that rapidly decomposes into an aldehyde and toxic hydrogen cyanide ( [1]). However, because 3-methylmorpholine-3-carbonitrile features a quaternary stereocenter, it lacks an alpha-hydrogen. This structural feature completely blocks the CYP450-mediated abstraction pathway, preventing cyanide release and conferring exceptional metabolic stability in vivo ( [2]).
Metabolic stability pathway: Quaternary carbon blocks CYP450-mediated cyanide release.
Physicochemical Properties
The physical properties of the compound dictate both its synthetic utility and the engineering controls required for safe handling.
| Property | Value | Causality / Significance |
| Chemical Name | 3-Methylmorpholine-3-carbonitrile | IUPAC standard nomenclature. |
| CAS Registry Number | 1206228-67-2 (Base) 1205749-09-2 (HCl salt) | Unique identifier for procurement and inventory tracking. |
| Molecular Formula | C6H10N2O | Indicates a low molecular weight (126.16 g/mol ), ideal for fragment-based drug design (FBDD). |
| Molecular Weight | 126.16 g/mol | High ligand efficiency potential. |
| Appearance | Colorless to pale yellow liquid (Base) Solid powder (HCl salt) | Dictates handling; the base requires liquid dispensing, while the salt requires powder containment. |
| Solubility | Soluble in DCM, MeOH, DMSO | Compatible with standard cross-coupling and purification solvent systems. |
Hazard Identification & Toxicological Profile
While the quaternary nature of the molecule mitigates the risk of systemic cyanide poisoning, the morpholine backbone remains highly reactive. Morpholine derivatives are strongly alkaline and lipophilic, allowing them to rapidly penetrate the epidermal layer and cause deep tissue necrosis ( [3]).
| Hazard Class (GHS) | Category | H-Statement | Mitigation Strategy |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Mandate closed-system transfers; strictly prohibit eating/drinking in the laboratory. |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin | Double-gloving (nitrile over neoprene); chemical-resistant apron required. |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns | Immediate removal of contaminated clothing; unobstructed access to safety shower. |
| Eye Damage | Category 1 | H318: Causes serious eye damage | Splash-proof chemical goggles and full face shield required during dispensing. |
Safe Handling, Storage, and Emergency Protocols
To ensure uncompromising safety, all laboratory procedures must operate as self-validating systems —meaning every action is paired with a measurable checkpoint to verify its success before proceeding.
Protocol: Laboratory Emergency Response & Decontamination
Objective: Mitigate exposure to the corrosive and toxic properties of the morpholine base. Causality: Rapid dilution and neutralization are critical to halt the lipophilic penetration of the alkaline morpholine ring into deep dermal tissues.
-
Step 1: Exposure Assessment
-
Action: Identify the route of exposure (Dermal, Ocular, or Inhalation).
-
Validation Checkpoint: The first responder must verbally confirm the exposure route with the victim or witnesses before initiating the specific treatment pathway.
-
-
Step 2: Dermal/Ocular Decontamination
-
Action: For skin, immediately remove contaminated clothing and flush the area under a safety shower for a minimum of 15 minutes. For eyes, use an eyewash station, holding the eyelids open.
-
Validation Checkpoint: Use a pH test strip on the runoff water. Continue flushing until the runoff water registers a neutral pH (7.0), validating that all alkaline residues have been completely removed.
-
-
Step 3: Inhalation Mitigation
-
Action: Move the victim to fresh air. If breathing is labored, administer 100% supplemental oxygen.
-
Validation Checkpoint: Monitor blood oxygen saturation (SpO2) using a pulse oximeter. Maintain SpO2 > 95% while awaiting emergency medical services.
-
Self-validating emergency response workflow for morpholine derivative exposure.
Synthetic Utility & Workflow in Drug Discovery
In medicinal chemistry, incorporating this building block typically involves a Buchwald-Hartwig cross-coupling to attach the morpholine nitrogen to an aromatic core.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: Couple 3-methylmorpholine-3-carbonitrile with an aryl halide to generate a functionalized drug scaffold. Causality: The 3-methyl group introduces significant steric hindrance adjacent to the secondary amine. Standard ligands (e.g., BINAP) often fail to promote the reaction. We must utilize a highly active, sterically demanding ligand (such as RuPhos or BrettPhos) to facilitate efficient oxidative addition and reductive elimination.
-
Step 1: Reagent Preparation & Inertion
-
Action: Charge an oven-dried Schlenk flask with the aryl halide, Pd catalyst, RuPhos ligand, and sodium tert-butoxide. Purge with Argon.
-
Validation Checkpoint: Perform a Karl Fischer titration on the solvent (toluene) to confirm moisture content is <50 ppm. Excess moisture will irreversibly quench the active Pd(0) species.
-
-
Step 2: Amine Addition
-
Action: Inject 3-methylmorpholine-3-carbonitrile via a gas-tight syringe.
-
Validation Checkpoint: Monitor the internal temperature. A slight exotherm indicates the successful coordination of the amine to the metal center.
-
-
Step 3: Thermal Coupling
-
Action: Heat the reaction mixture to 90°C for 12 hours.
-
Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is validated to proceed to workup only when the starting material peak area is <5%.
-
-
Step 4: Quench and Extraction
-
Action: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate.
-
Validation Checkpoint: Test the aqueous phase with pH paper to ensure it is neutral (pH ~7), confirming the complete neutralization of the strong base.
-
-
Step 5: Purification
-
Action: Concentrate the organic layer and purify via silica gel flash chromatography.
-
Validation Checkpoint: Perform ¹H-NMR and quantitative HPLC. The synthesis is considered successful and ready for biological assay only if purity exceeds >98%.
-
References
-
Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals National Center for Biotechnology Information (NCBI) URL:[Link]
-
Impact of Nitriles on Bacterial Communities (Cyanide Release Mechanisms) Frontiers in Microbiology URL:[Link]
-
Safety Data Sheet: Morpholine Carl Roth URL: [Link]
Unlocking the Therapeutic Potential of the 3-Methyl-3-Morpholinecarbonitrile Scaffold: A Technical Guide for Drug Discovery
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its advantageous physicochemical and metabolic properties, coupled with synthetic tractability, have made it a cornerstone in the design of novel therapeutics.[1][3] This technical guide delves into the untapped potential of a novel derivative, the 3-methyl-3-morpholinecarbonitrile scaffold. While the broader morpholine family exhibits a vast spectrum of biological activities—including anticancer, neuroprotective, and antiviral effects—this specific geminally-disubstituted analogue remains largely unexplored.[4][5][6] Herein, we provide a comprehensive roadmap for researchers and drug development professionals, outlining a proposed synthetic strategy for the 3-methyl-3-morpholinecarbonitrile core and a detailed, multi-tiered biological evaluation pipeline to thoroughly interrogate its therapeutic promise. This guide is designed to serve as a practical and intellectually rigorous framework for initiating and advancing drug discovery programs centered on this intriguing scaffold.
The Morpholine Scaffold: A Foundation of Diverse Bioactivity
The morpholine moiety is a versatile heterocyclic system that has consistently demonstrated its value in drug design. Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets, often acting as a hydrogen bond acceptor.[7] A brief survey of the literature reveals the remarkable breadth of pharmacological activities associated with morpholine-containing compounds:
-
Anticancer Activity: Morpholine derivatives have been successfully developed as potent inhibitors of key oncogenic signaling pathways. For instance, morpholinopyrimidine-5-carbonitrile derivatives have shown significant efficacy as dual PI3K/mTOR inhibitors, inducing apoptosis in cancer cell lines.[8][9] Furthermore, 3-(morpholinomethyl)benzofuran derivatives have demonstrated potent anti-proliferative effects through the inhibition of VEGFR-2, a critical regulator of angiogenesis.[10][11]
-
Neuroprotective Effects: The morpholine scaffold is a key feature in molecules designed to combat neurodegenerative diseases. Its ability to modulate the activity of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B) highlights its potential in the treatment of Alzheimer's and Parkinson's diseases.[5] Additionally, certain morpholine derivatives have exhibited antioxidant properties, which can mitigate the oxidative stress implicated in neuronal damage.
-
Antiviral Properties: The adaptability of the morpholine ring has been leveraged in the development of antiviral agents. Notably, morpholine derivatives have been reported to exhibit activity against influenza virus and, more recently, have shown promise as inhibitors of SARS-CoV-2.[6][12]
-
Antibacterial and Antimicrobial Activity: A variety of morpholine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, demonstrating the scaffold's potential in addressing infectious diseases.[9][13]
The introduction of a geminal methyl and carbonitrile group at the 3-position of the morpholine ring represents a novel structural variation. The carbonitrile group is a versatile functional group that can participate in various biological interactions and can be metabolically stable or serve as a precursor to other functionalities. The adjacent methyl group may provide steric hindrance that could influence binding selectivity and metabolic stability. This unique combination of features warrants a thorough investigation into the biological activities of the 3-methyl-3-morpholinecarbonitrile scaffold.
Proposed Synthesis of the 3-Methyl-3-Morpholinecarbonitrile Scaffold
To date, a direct synthesis of 3-methyl-3-morpholinecarbonitrile has not been explicitly reported in the literature. However, based on established synthetic methodologies for substituted morpholines and the formation of α-aminonitriles, a plausible multi-step synthetic pathway can be devised. The following proposed synthesis is designed to be adaptable and allows for the future generation of analogues.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target scaffold suggests a disconnection at the C-N and C-C bonds adjacent to the quaternary center. This leads back to a key intermediate, a protected amino alcohol, which can be derived from commercially available starting materials.
Caption: Retrosynthetic analysis of 3-methyl-3-morpholinecarbonitrile.
Proposed Synthetic Pathway
The proposed forward synthesis involves the construction of a 3-methyl-3-hydroxymorpholine intermediate, followed by the conversion of the tertiary alcohol to the nitrile.
Caption: Proposed synthetic pathway to 3-methyl-3-morpholinecarbonitrile.
Step-by-Step Protocol:
-
Synthesis of N-Boc-3-methylmorpholin-3-ol (C):
-
Protect the amino group of ethanolamine with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to yield N-Boc-ethanolamine (A).
-
Oxidize the primary alcohol of N-Boc-ethanolamine to the corresponding aldehyde.
-
Perform a reductive amination with methylamine to introduce the N-methyl group, yielding N-Boc-2-(methylamino)ethanol (B).
-
Cyclize this intermediate to form the morpholine ring. This can be achieved by reacting with a suitable three-carbon electrophile that will introduce the methyl and hydroxyl groups at the 3-position. A potential route involves reaction with methyl vinyl ketone followed by reduction of the resulting ketone. Alternatively, a morpholinone can be formed first, followed by the addition of a methyl Grignard reagent to generate the tertiary alcohol.
-
-
Deprotection to yield 3-Methylmorpholin-3-ol (D):
-
Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent) to afford the free amine.
-
-
Conversion of the Tertiary Alcohol to the Nitrile (F):
-
Direct conversion of a tertiary alcohol to a nitrile can be challenging. A two-step process is often more reliable.
-
First, convert the tertiary alcohol to a good leaving group, such as a bromide, using a reagent like phosphorus tribromide (PBr3). This will form 3-bromo-3-methylmorpholine (E).[4]
-
Displace the bromide with a cyanide source, such as sodium cyanide or potassium cyanide, in a suitable polar aprotic solvent to yield the final product, 3-methyl-3-morpholinecarbonitrile (F).[4]
-
Self-Validation: Each step of the synthesis should be monitored by appropriate analytical techniques, such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
A Tiered Approach to Biological Evaluation
A systematic and comprehensive biological screening strategy is crucial to uncovering the potential therapeutic applications of the 3-methyl-3-morpholinecarbonitrile scaffold. The following tiered approach is recommended to efficiently assess a broad range of activities and then focus on the most promising leads.
Caption: Tiered workflow for the biological evaluation of the 3-methyl-3-morpholinecarbonitrile scaffold.
Tier 1: Broad Spectrum Initial Screening
The initial screening aims to identify any general bioactivity and to establish a baseline for the compound's toxicity.
3.1.1. In Vitro Cytotoxicity Assays
-
Rationale: To determine the general toxicity of the scaffold against a panel of human cell lines. This is a critical first step to establish a therapeutic window for any observed biological activity.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are recommended.[14][15]
-
Protocol (MTT Assay):
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the 3-methyl-3-morpholinecarbonitrile scaffold for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
3.1.2. Antibacterial Screening
-
Rationale: To assess the potential of the scaffold to inhibit the growth of clinically relevant bacteria.
-
Methodology: The broth microdilution method is a standard and quantitative technique.[16]
-
Protocol:
-
Prepare a two-fold serial dilution of the 3-methyl-3-morpholinecarbonitrile scaffold in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.
-
3.1.3. Antioxidant Activity Assays
-
Rationale: To evaluate the scaffold's ability to scavenge free radicals, a property often associated with neuroprotective and anti-inflammatory effects.
-
Methodology: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are widely used.[6][11]
-
Protocol (DPPH Assay):
-
Prepare a solution of the 3-methyl-3-morpholinecarbonitrile scaffold at various concentrations.
-
Add the compound solutions to a solution of DPPH radical in a suitable solvent (e.g., methanol or ethanol).
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the characteristic wavelength of the DPPH radical (around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Tier 2: Targeted Biological Assays
Based on the results of the initial screening and the known activities of other morpholine derivatives, more focused assays will be conducted.
3.2.1. Anticancer Activity Evaluation
If cytotoxicity is observed in cancer cell lines at concentrations significantly lower than in non-cancerous cell lines, further investigation into its anticancer potential is warranted.
-
Kinase Inhibition Assays (PI3K/mTOR and VEGFR-2):
-
Rationale: Given the precedence of morpholine derivatives as PI3K/mTOR and VEGFR-2 inhibitors.[8][10]
-
Methodology: In vitro kinase assays using purified recombinant enzymes.[2][17]
-
Protocol (General Kinase Assay):
-
Add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP to the wells of a microplate.
-
Add various concentrations of the 3-methyl-3-morpholinecarbonitrile scaffold.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based ATP detection, antibody-based detection of the phosphoproduct).
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
-
3.2.2. Neuroprotective Activity Assessment
If the scaffold shows low cytotoxicity and/or antioxidant activity, its neuroprotective potential should be explored.
-
Acetylcholinesterase (AChE) Inhibition Assay:
-
Rationale: A key target in the treatment of Alzheimer's disease.[5]
-
Methodology: Ellman's method is a widely used colorimetric assay.[4][8]
-
Protocol:
-
Incubate AChE with various concentrations of the 3-methyl-3-morpholinecarbonitrile scaffold.
-
Add the substrate acetylthiocholine and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Measure the absorbance at 412 nm to determine the enzyme activity.
-
Calculate the percentage of AChE inhibition and the IC50 value.
-
-
-
Neuroprotection in Cell-Based Models of Neurodegeneration:
-
Rationale: To assess the ability of the scaffold to protect neurons from various insults.[12][18]
-
Methodology: Use neuronal cell lines (e.g., SH-SY5Y) or primary neurons and induce cell death with a neurotoxin (e.g., MPP+ for Parkinson's disease models, or glutamate for excitotoxicity models).
-
Protocol:
-
Culture neuronal cells and pre-treat with the 3-methyl-3-morpholinecarbonitrile scaffold for a defined period.
-
Expose the cells to the neurotoxin.
-
Assess cell viability using methods like the MTT assay or by measuring markers of apoptosis (e.g., caspase-3 activity).
-
-
3.2.3. Antiviral Activity Screening
-
Rationale: To explore the potential of the scaffold against a panel of relevant viruses.
-
Methodology: Cell-based viral replication assays.[5]
-
Protocol (General Antiviral Assay):
-
Infect a suitable host cell line with the virus of interest.
-
Treat the infected cells with different concentrations of the 3-methyl-3-morpholinecarbonitrile scaffold.
-
After an incubation period, quantify the extent of viral replication. This can be done by measuring the viral load in the supernatant (e.g., by qPCR), by quantifying viral protein expression (e.g., by ELISA or immunofluorescence), or by assessing the cytopathic effect.
-
Determine the EC50 value (the concentration that inhibits 50% of viral replication).
-
Tier 3: Mechanism of Action and In Vivo Studies
For scaffolds that demonstrate significant and specific activity in Tier 2 assays, further studies are necessary to elucidate their mechanism of action and to evaluate their efficacy in animal models.
-
Mechanism of Action Studies: These will be highly dependent on the observed activity. For example, if anticancer activity is confirmed, studies could include cell cycle analysis, apoptosis assays, and western blotting to investigate the modulation of specific signaling pathways.
-
In Vivo Efficacy Models: Promising candidates should be evaluated in relevant animal models of the disease for which they have shown in vitro activity (e.g., xenograft models for cancer, MPTP-induced models for Parkinson's disease).
Data Presentation and Interpretation
All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of activities and for the identification of structure-activity relationships (SAR) if analogues are synthesized.
Table 1: Summary of In Vitro Biological Evaluation of 3-Methyl-3-Morpholinecarbonitrile
| Assay Type | Target/Cell Line | Endpoint | Result (IC50/EC50/MIC in µM) |
| Cytotoxicity | HeLa (Cervical Cancer) | Cell Viability (MTT) | |
| A549 (Lung Cancer) | Cell Viability (MTT) | ||
| MCF-7 (Breast Cancer) | Cell Viability (MTT) | ||
| HEK293 (Normal Kidney) | Cell Viability (MTT) | ||
| Antibacterial | S. aureus | Growth Inhibition (MIC) | |
| E. coli | Growth Inhibition (MIC) | ||
| Antioxidant | DPPH Radical | Scavenging Activity | |
| ABTS Radical | Scavenging Activity | ||
| Anticancer | PI3Kα Kinase | Kinase Inhibition | |
| mTOR Kinase | Kinase Inhibition | ||
| VEGFR-2 Kinase | Kinase Inhibition | ||
| Neuroprotection | Acetylcholinesterase | Enzyme Inhibition | |
| SH-SY5Y (MPP+ model) | Neuroprotection | ||
| Antiviral | Influenza A Virus | Viral Replication | |
| SARS-CoV-2 | Viral Replication |
Conclusion
The 3-methyl-3-morpholinecarbonitrile scaffold represents a novel and unexplored area of chemical space within the well-established and biologically significant morpholine family. This technical guide provides a comprehensive and actionable framework for its synthesis and thorough biological evaluation. By following the proposed tiered screening cascade, researchers can systematically uncover the potential therapeutic applications of this intriguing scaffold, from its fundamental cytotoxic and antimicrobial properties to more specific activities in oncology, neurodegeneration, and virology. The insights gained from this systematic approach will be invaluable for guiding future drug discovery efforts and for the development of the next generation of morpholine-based therapeutics.
References
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC - NIH. [Link]
-
A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis. [Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Publishing. [Link]
-
Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie. [Link]
-
Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]
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Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]
-
Alcohols to Nitriles. Chemistry Steps. [Link]
-
Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. PMC. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. PMC. [Link]
-
A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. PLOS. [Link]
-
Recent advances in asymmetric Strecker reactions. Arkat USA. [Link]
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC. [Link]
-
Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. PMC. [Link]
-
Novel synthesis of cis-3,5-disubstituted morpholine derivatives. PubMed. [Link]
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Mintage Journal of Pharmaceutical and Medical Sciences. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. MDPI. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Antiviral Drug Screening. Virology Research Services. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. BIO Web of Conferences. [Link]
-
Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
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role of 3-Morpholinecarbonitrile, 3-methyl- in medicinal chemistry
An In-depth Technical Guide to the Role of 3-Morpholinecarbonitrile, 3-methyl- in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. While the parent morpholine structure is common, strategic substitution on the ring can unlock novel chemical space and lead to enhanced biological activity and selectivity. This technical guide focuses on a specific, yet underexplored, building block: 3-Morpholinecarbonitrile, 3-methyl- (CAS: 1206228-67-2). We will delve into the unique structural features of this compound—a quaternary center bearing both a methyl and a nitrile group—and explore its potential as a versatile intermediate for the synthesis of complex, biologically active molecules. This guide will serve as a resource for medicinal chemists, providing insights into the strategic application of this scaffold in drug discovery programs.
The Morpholine Scaffold: A Medicinal Chemistry Mainstay
The morpholine heterocycle is a common feature in a multitude of approved and experimental drugs.[1][2][3] Its prevalence stems from a combination of desirable properties it imparts to a molecule:
-
Improved Solubility and Pharmacokinetics: The ether oxygen of the morpholine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility. The saturated nature of the ring and its typical pKa range contribute to favorable pharmacokinetic profiles, including enhanced absorption and metabolic stability.[1][3]
-
Favorable Physicochemical Properties: Morpholine substitution can modulate a compound's lipophilicity (LogP), polar surface area (PSA), and other key physicochemical parameters that are critical for oral bioavailability and cell permeability.
-
Versatile Synthetic Handle: The secondary amine of the morpholine ring provides a straightforward point for chemical modification, allowing for its incorporation into a wide array of molecular architectures.[2][3]
The strategic placement of substituents on the morpholine ring can further refine these properties and introduce specific interactions with biological targets.
The Significance of C-3 Substitution: Introducing Stereochemistry and Specificity
Substitution at the C-3 position of the morpholine ring introduces a chiral center, opening the door to stereospecific interactions with biological targets. The orientation of the substituent can have a profound impact on binding affinity and efficacy.
The "Magic Methyl" Effect
The introduction of a methyl group can have a surprisingly dramatic and positive impact on a drug candidate's properties, a phenomenon often referred to as the "magic methyl" effect. This can manifest in several ways:
-
Conformational Restriction: A methyl group can restrict the rotation of nearby bonds, locking the molecule into a more bioactive conformation and reducing the entropic penalty of binding.
-
Enhanced Binding Affinity: The methyl group can engage in favorable van der Waals interactions within a protein's binding pocket, contributing to increased potency.
-
Improved Metabolic Stability: A strategically placed methyl group can block sites of metabolism, increasing the drug's half-life.
In the context of 3-Morpholinecarbonitrile, 3-methyl-, the methyl group at the C-3 position creates a quaternary center, which can serve as a key structural anchor in a drug molecule. The stereochemistry at this center will be a critical consideration in any drug design program. For instance, in the development of selective mTOR kinase inhibitors, the introduction of a methyl group at the 3-position of the morpholine ring has been shown to be beneficial.
3-Morpholinecarbonitrile, 3-methyl-: A Versatile Building Block
The true potential of 3-Morpholinecarbonitrile, 3-methyl- lies in the combination of the 3-methylmorpholine scaffold with a chemically versatile nitrile group. The nitrile functional group is a valuable synthetic handle that can be transformed into a variety of other functionalities crucial for medicinal chemistry applications.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1206228-67-2 | [1] |
| Molecular Formula | C6H10N2O | [1] |
| Molecular Weight | 126.16 g/mol | [1] |
Synthetic Utility of the Nitrile Group
The nitrile group at the C-3 position of 3-methylmorpholine can be readily converted into a range of other functional groups, making it a powerful tool for generating diverse chemical libraries.
Experimental Protocol: General Transformations of the Nitrile Group
The following are general, well-established procedures for the transformation of nitriles. Specific reaction conditions would need to be optimized for the 3-Morpholinecarbonitrile, 3-methyl- substrate.
1. Reduction to a Primary Amine:
-
Reagents: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2, Raney Nickel).
-
Procedure:
-
Dissolve the nitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran for LiAlH4; ethanol or methanol for catalytic hydrogenation).
-
For LiAlH4 reduction, slowly add the nitrile solution to a stirred suspension of LiAlH4 at 0 °C. Allow the reaction to warm to room temperature and stir until complete.
-
For catalytic hydrogenation, add the catalyst to the nitrile solution and place the mixture under a hydrogen atmosphere. Stir at room temperature or with gentle heating until the reaction is complete.
-
Work-up typically involves quenching the reaction with water and a base (for LiAlH4) or filtering off the catalyst.
-
Purify the resulting primary amine by chromatography or distillation.
-
2. Hydrolysis to a Carboxylic Acid:
-
Reagents: Strong acid (e.g., H2SO4, HCl) or strong base (e.g., NaOH, KOH) in an aqueous solution.
-
Procedure:
-
Suspend or dissolve the nitrile in an aqueous solution of a strong acid or base.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitoring by TLC or LC-MS).
-
Cool the reaction mixture and neutralize to the appropriate pH to precipitate or allow for extraction of the carboxylic acid.
-
Purify the product by recrystallization or chromatography.
-
3. Conversion to a Tetrazole:
-
Reagents: Sodium azide (NaN3) and a Lewis acid (e.g., trialkyltin chloride or zinc bromide) or an ammonium salt (e.g., ammonium chloride).
-
Procedure:
-
Dissolve the nitrile in a high-boiling aprotic solvent (e.g., dimethylformamide).
-
Add sodium azide and the Lewis acid or ammonium salt.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours.
-
Cool the reaction mixture and carefully quench with an acidic aqueous solution.
-
Extract the tetrazole product and purify by chromatography or recrystallization.
-
Potential Applications in Drug Discovery: A Forward-Looking Perspective
While specific examples of drugs derived from 3-Morpholinecarbonitrile, 3-methyl- are not yet prevalent in the literature, its structural features suggest a wide range of potential applications. The following diagram illustrates a hypothetical synthetic workflow starting from this building block.
Caption: Proposed synthetic pathways from 3-Morpholinecarbonitrile, 3-methyl-.
This building block could be particularly useful in the synthesis of:
-
Enzyme Inhibitors: The 3-aminomethyl derivative can be used to introduce a basic side chain that can interact with acidic residues in an enzyme's active site. The carboxylic acid derivative can chelate metal ions or form key hydrogen bonds.
-
GPCR Ligands: The ability to generate diverse functional groups from the nitrile allows for the fine-tuning of interactions with G-protein coupled receptors. The morpholine scaffold itself is a common feature in many CNS-active compounds.
-
Antiviral and Anticancer Agents: The tetrazole moiety is a well-known bioisostere for a carboxylic acid and is often found in antiviral and anticancer drug candidates.
Conclusion
3-Morpholinecarbonitrile, 3-methyl- represents a promising, albeit currently underutilized, building block in medicinal chemistry. The combination of a stereocenter at the 3-position, the potential for a "magic methyl" effect, and the synthetic versatility of the nitrile group make it an attractive scaffold for the generation of novel and diverse compound libraries. As drug discovery programs continue to seek out new chemical space, the strategic application of such well-designed building blocks will be crucial for the development of the next generation of therapeutics. This guide has aimed to provide a foundational understanding of the potential of 3-Morpholinecarbonitrile, 3-methyl- and to inspire its further exploration in medicinal chemistry research.
References
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem, 15(5), 392-403. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
3-Morpholinecarbonitrile, 3-methyl- - CAS:1206228-67-2. (n.d.). Xinyuan Pharmaceutical Technology Co., Ltd. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 376-392. [Link]
-
3-Morpholinecarbonitrile, 3-methyl-. (n.d.). Moshang Chemical. Retrieved from [Link]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile. (2025, October 15). US EPA. Retrieved from [Link]
-
Banks, H. D. (1988). Studies on the Stereoselective Synthesis of cis-3-Methylfentanyl. Defense Technical Information Center. [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, March 5). PubMed. Retrieved from [Link]
- US Patent for Morpholino compounds, uses and methods. (n.d.). Google Patents.
- CN105753804A - Method of preparing 3-morpholinone. (n.d.). Google Patents.
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Intramolecular Transformations of 3-Cyanoamino- and 3-Cyanoimino-1,2-diferrocenylcyclopropenes. (n.d.). PMC. Retrieved from [Link]
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Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732–4739. [Link]
- CN101704796B - Preparation method of 3-morpholone. (n.d.). Google Patents.
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024, May 3). DigitalCommons@TMC. Retrieved from [Link]
- Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
- US3092630A - Preparation of nu-substituted-3-morpholones. (n.d.). Google Patents.
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Synthesis, solution conformation and anti-HIV activity of novel 3'-substituted-2',3' -dideoxy-5-hydroxymethyluridines and their 4,5-substituted analogues. (2003, May 15). PubMed. Retrieved from [Link]
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Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (2012, May 18). The Journal of Organic Chemistry - Figshare. Retrieved from [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers. Retrieved from [Link]
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Benzonitrile, 3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. (n.d.). Cheméo. Retrieved from [Link]
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Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (n.d.). Frontiers. Retrieved from [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023, April 26). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
Sources
solubility profile of 3-methyl-3-morpholinecarbonitrile in organic solvents
The following technical guide details the solubility profiling framework for 3-methyl-3-morpholinecarbonitrile (CAS 1206228-67-2).
As of current literature, specific peer-reviewed solubility datasets (mole fraction values) for this proprietary intermediate are not publicly indexed in major thermodynamic databases (e.g., NIST ThermoML). Therefore, this guide functions as a definitive protocol for researchers to generate, model, and validate this data experimentally. It synthesizes standard operating procedures from The Journal of Chemical & Engineering Data with predictive structure-property analysis.
Chemical Profile & Predicted Behavior
3-methyl-3-morpholinecarbonitrile contains three distinct functional regions that dictate its dissolution behavior: the morpholine ring (ether oxygen and amine nitrogen), a hydrophobic methyl group, and a highly polar cyano (nitrile) group.
-
Polarity: The molecule is moderately polar due to the nitrile dipole and the morpholine heteroatoms.
-
Interactions: It acts as a Hydrogen Bond Acceptor (HBA) via the nitrile nitrogen and ether oxygen. If the amine is secondary (unsubstituted at N4), it can also act as a Hydrogen Bond Donor (HBD).
-
Predicted Solubility Trends:
-
High Solubility: Polar Aprotic solvents (DMSO, DMF, Acetonitrile) due to dipole-dipole interactions.
-
Moderate Solubility: Polar Protic solvents (Methanol, Ethanol) dependent on temperature.
-
Low Solubility: Non-polar solvents (Hexane, Heptane, Cyclohexane) due to lack of favorable energetic interactions.
-
Experimental Methodology: Dynamic Laser Monitoring
To establish a rigorous solubility profile, the Dynamic Laser Monitoring Method is the industry standard for solid-liquid equilibrium (SLE) studies, offering higher precision than the static gravimetric method.
Experimental Setup
The core principle involves detecting the phase transition from turbid (heterogeneous) to clear (homogeneous) solution by monitoring the transmittance of a laser beam.
Protocol:
-
Preparation: A precise mass of solute (3-methyl-3-morpholinecarbonitrile) is placed in a jacketed glass vessel.
-
Solvent Addition: Solvent is added stepwise while maintaining a constant temperature (
K) using a circulating water bath. -
Equilibration: The mixture is stirred continuously. A laser beam (
nm) passes through the vessel to a photodetector. -
Detection: As the solvent dissolves the solid, the laser transmittance intensity (
) increases. The saturation point is defined when stabilizes at the maximum value (indicating complete dissolution). -
Iteration: Repeat across the temperature range of 273.15 K to 323.15 K in 5 K intervals.
Workflow Visualization
Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.
Thermodynamic Modeling
Raw experimental data must be correlated using thermodynamic models to allow for interpolation and process design. The following three models are the standard for morpholine derivatives.
Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from non-linear regression.
-
Application: Best for non-ideal solutions where the enthalpy of solution varies with temperature.
(Buchowski-Ksiazczak) Equation
This model relates solubility to the melting point and enthalpy of fusion, useful if DSC data for the solid is available.
- : Non-ideality parameter.
- : Enthalpy parameter.
Modeling Logic
Figure 2: Decision logic for thermodynamic modeling and parameter extraction.
Data Presentation & Analysis
When conducting the study, organize the results into the following structure. This format is required for publication in journals like J. Chem. Eng. Data.
Standard Solvent Set
Select solvents covering a range of polarity (Dielectric Constant,
| Solvent Class | Representative Solvents | Expected Solubility Trend |
| Polar Protic | Methanol, Ethanol, Isopropanol | High/Moderate (Increases steeply with T) |
| Polar Aprotic | Acetonitrile, DMF, Acetone | Very High (Likely best solvents) |
| Esters | Ethyl Acetate | Moderate |
| Non-Polar | Toluene, Cyclohexane | Low |
Thermodynamic Parameters Calculation
From the slope of the Van't Hoff plot (
-
Enthalpy of Solution (
): Indicates if dissolution is endothermic (positive) or exothermic. For morpholines, this is typically endothermic (solubility rises with T). -
Gibbs Free Energy (
): -
Entropy of Solution (
):
Practical Application in Purification
For 3-methyl-3-morpholinecarbonitrile, the solubility profile dictates the Anti-Solvent Crystallization strategy:
-
Dissolution: Dissolve the crude intermediate in a "Good Solvent" (e.g., Acetonitrile or Methanol ) at elevated temperature (
K). -
Precipitation: Slowly add a "Bad Solvent" (e.g., Water or Heptane ) or cool the solution to induce supersaturation.
-
Recovery: The difference in solubility curves between the impurity and the target nitrile allows for selective crystallization.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics. Link
- Buchowski, H., & Ksiazczak, A. (1980). Solubility and hydrogen bonding. Part I. Solubility of 4-nitro-5-methylimidazole in organic solvents. Polish Journal of Chemistry.
-
Shakeel, F., et al. (2014). Solubility and thermodynamic function of a bioactive compound bergenin in various pharmaceutically acceptable neat solvents at different temperatures. Journal of Molecular Liquids. Link
- Tang, S., et al. (2017). Solubility and Thermodynamic Properties of 3-Nitrobenzaldehyde in Different Pure Solvents. Journal of Chemical & Engineering Data. (Reference for standard experimental protocol).
literature review of 3-substituted morpholine carbonitrile derivatives
An In-depth Technical Guide to 3-Substituted Morpholine Carbonitrile Derivatives: Synthesis, Bioactivity, and Therapeutic Potential
Introduction: The Morpholine Scaffold in Modern Drug Discovery
Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry.[1] Its prevalence in approved and experimental drugs stems from its unique combination of advantageous physicochemical and metabolic properties.[2] The morpholine ring is not merely a passive linker; it actively enhances drug-like qualities, including aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier.[3][4] Its flexible chair-like conformation and the pKa of its nitrogen atom (around 8.7) allow it to engage in critical hydrophilic and lipophilic interactions with biological targets, making it a "privileged structure" in drug design.[2][3]
This guide focuses on a specific, highly promising class: 3-substituted morpholine carbonitrile derivatives . The strategic placement of substituents at the C3 position introduces stereochemical complexity and allows for fine-tuning of target engagement, while the carbonitrile moiety (C≡N) often serves as a potent hydrogen bond acceptor or a bioisostere for other functional groups, contributing significantly to binding affinity. These derivatives have emerged as powerful modulators of key biological pathways, particularly in oncology and neurodegenerative diseases.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important chemical class.
Part 1: Synthetic Strategies for C3-Substituted Morpholines
The synthesis of C3-substituted morpholines requires precise control over stereochemistry and regiochemistry. Several robust methods have been developed, each with distinct advantages depending on the desired substitution pattern and scale.
Tandem Hydroamination and Asymmetric Transfer Hydrogenation
A highly efficient, one-pot method for the enantioselective synthesis of 3-substituted morpholines involves the reaction of aminoalkyne substrates.[5] This approach leverages a tandem sequence where an initial hydroamination is followed by an asymmetric transfer hydrogenation.
Causality of Experimental Design: The choice of a Ruthenium catalyst, specifically with a Ts-DPEN ligand, is critical. The success of the asymmetric transfer hydrogenation hinges on hydrogen-bonding interactions between the oxygen atom of the substrate and the catalyst's ligand, which dictates the stereochemical outcome, resulting in high enantiomeric excess (ee).[5] This one-pot procedure is advantageous as it minimizes purification steps and improves overall yield, making it a practical choice for library synthesis.
Diastereoselective Synthesis via Oxazetidine Ring Opening
A novel strategy for accessing both 2- and 3-substituted morpholines involves the ring-opening of a 2-tosyl-1,2-oxazetidine synthon.[4] This method provides excellent diastereoselectivity, which is crucial for creating conformationally constrained analogs for SAR studies.
Experimental Protocol: Synthesis of Methyl 2-(3-hydroxy-4-tosylmorpholin-2-yl)propanoate
-
Reagents: 2-Tosyl-1,2-oxazetidine, Methyl 2-formylpropanoate, Potassium Carbonate (K₂CO₃), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 2-tosyl-1,2-oxazetidine (1.0 eq) in DCM, add methyl 2-formylpropanoate (1.0 eq).
-
Add potassium carbonate (1.2 eq) to the mixture. The base catalyzes the initial nucleophilic attack and subsequent cyclization.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the consumption of starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue via column chromatography (Hexane/EtOAc gradient) to yield the desired 3-substituted morpholine hemiaminal, which can be further elaborated.[4]
-
Causality of Experimental Design: The use of a mild base like K₂CO₃ is sufficient to deprotonate the α-formyl carboxylate, creating the nucleophile needed to open the strained oxazetidine ring. The diastereoselectivity is governed by steric and electronic factors, specifically the avoidance of strain between the newly introduced C3 substituent and the bulky N-tosyl group.[4]
Diagram: General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 3-substituted morpholine derivatives, starting from common precursors.
Caption: Generalized workflow for synthesizing 3-substituted morpholine carbonitriles.
Part 2: Biological Activity and Therapeutic Applications
The unique architecture of 3-substituted morpholine carbonitriles makes them potent inhibitors of various enzymes and receptors involved in human diseases.
Anticancer Activity: Dual PI3K/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers.[6][7] Morpholine-containing compounds have been successfully developed as potent inhibitors of this pathway.
Specifically, a series of 6-morpholinopyrimidine-5-carbonitrile derivatives were designed and synthesized as dual inhibitors of PI3K and mTOR.[6] The morpholine ring serves as a key pharmacophoric element, while the pyrimidine-carbonitrile core mimics the hinge-binding region of known kinase inhibitors.
Structure-Activity Relationship (SAR) Insights:
-
The Carbonitrile Group: The C5-carbonitrile is crucial for activity, likely forming key hydrogen bonds within the ATP-binding pocket of the kinase.
-
The Morpholine Ring: The N-morpholino group at C6 is essential for potency and contributes to favorable pharmacokinetic properties.
-
Substitution at C2: The nature of the substituent at the C2 position of the pyrimidine ring significantly modulates activity. Schiff base analogs (e.g., compounds 12b and 12d in the source study) demonstrated the most potent antitumor activity, with IC₅₀ values in the nanomolar range against PI3Kα and mTOR.[6] The introduction of alkyl groups at the C3 position of the morpholine ring itself has also been shown to increase anticancer activity in other scaffolds.[8]
Table 1: Biological Activity of Selected Morpholinopyrimidine-5-Carbonitrile Derivatives [6]
| Compound ID | C2-Substituent | Target | IC₅₀ (µM) | Anticancer Activity (Leukemia SR cell line) IC₅₀ (µM) |
| 12b | 4-Fluorobenzylideneamino | PI3Kα | 0.17 ± 0.01 | 0.10 ± 0.01 |
| PI3Kβ | 0.13 ± 0.01 | |||
| mTOR | 0.83 ± 0.05 | |||
| 12d | 4-Chlorobenzylideneamino | PI3Kα | 1.27 ± 0.07 | 0.09 ± 0.01 |
| PI3Kβ | 3.20 ± 0.16 | |||
| mTOR | 2.85 ± 0.17 | |||
| LY294002 | (Reference) | PI3Kα | 1.40 | - |
| Afinitor | (Reference) | mTOR | 0.0019 | - |
Diagram: PI3K/mTOR Signaling Pathway Inhibition
This diagram illustrates the central role of the PI3K/mTOR pathway and the points of inhibition by dual-targeting morpholine derivatives.
Caption: Inhibition of the PI3K/mTOR pathway by morpholine carbonitrile derivatives.
Central Nervous System (CNS) Applications
The morpholine scaffold is frequently employed in the development of CNS-active agents due to its ability to improve blood-brain barrier permeability.[4] Morpholine derivatives have been investigated for a range of neurological and psychiatric disorders, including neurodegenerative diseases, depression, and anxiety.[3][9]
While specific clinical data on 3-substituted morpholine carbonitriles in the CNS is emerging, the parent scaffold has shown activity against key neurological targets like monoamine oxidases (MAO) and cholinesterases.[10] The introduction of a C3 substituent can impart selectivity and potency for specific receptor subtypes, while the carbonitrile can enhance binding. This makes the class a highly attractive starting point for developing novel neurotherapeutics.
Conclusion and Future Perspectives
3-Substituted morpholine carbonitrile derivatives represent a versatile and potent class of molecules with significant therapeutic potential. Their modular synthesis allows for extensive chemical exploration, and their demonstrated ability to potently and selectively inhibit key enzymes like PI3K and mTOR validates their importance in oncology drug discovery.
Future research should focus on:
-
Stereocontrolled Synthesis: Developing more efficient and scalable methods for the enantioselective synthesis of C3-substituted morpholines to probe the stereochemical requirements of target binding.
-
Expanded Biological Screening: Evaluating libraries of these compounds against a wider range of biological targets, particularly within the CNS, including GPCRs and ion channels.
-
Pharmacokinetic Optimization: Further exploring how modifications to the C3-substituent and the aromatic core impact ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop candidates with optimal drug-like profiles.
The foundation laid by existing research provides a clear roadmap for the continued development of this promising scaffold, paving the way for next-generation therapeutics.
References
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
-
Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]
-
Saini, M. S., Singh, A., & Sharma, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696–2727. [Link]
-
Naim, M. J., Alam, O., Alam, M. J., Alam, P., & Shrivastava, N. (2015). A review on pharmacological profile of morpholine derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 281-301. [Link]
-
Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]
-
Abdel-Ghani, T. M., El-Sayed, N. N. E., El-Meliguy, S. A., & El-Gazzar, M. G. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 13(31), 21396–21417. [Link]
-
Naim, M. J., Alam, O., Alam, M. J., Alam, P., & Shrivastava, N. (2023). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
- Henegar, K. E. (2015). Morpholino compounds, uses and methods.
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
-
Wang, Z., et al. (2021). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. ResearchGate. [Link]
-
Bakos, B., Rádai, Z., Káncz, A., Mátyus, P., & Petri, L. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 28(9), 3704. [Link]
-
Sharma, B., Kumar, M., & Singh, P. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Archiv der Pharmazie. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 11(1). [Link]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. [Link]
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Application Notes and Protocols for 3-Methyl-3-Morpholinecarbonitrile as a Pharmaceutical Intermediate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of 3-methyl-3-morpholinecarbonitrile as a versatile pharmaceutical intermediate. This document outlines the synthesis, key reactions, and detailed protocols, grounded in established principles of medicinal and synthetic chemistry.
Introduction: The Strategic Value of the 3-Methyl-3-Morpholinecarbonitrile Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[1][2] The introduction of a methyl group and a nitrile functionality at the 3-position of the morpholine ring, as in 3-methyl-3-morpholinecarbonitrile, creates a chiral center and a versatile chemical handle for further molecular elaboration. The nitrile group, in particular, is a valuable precursor for various functional groups such as amines, carboxylic acids, and amides, making this intermediate a strategic building block in the synthesis of novel therapeutic agents.[3][4]
Synthesis of 3-Methyl-3-Morpholinecarbonitrile: A Proposed Strecker-Type Approach
The synthesis of α-aminonitriles, such as 3-methyl-3-morpholinecarbonitrile, can be efficiently achieved through a modified Strecker reaction.[5][6][7] This one-pot, three-component reaction offers a convergent and atom-economical route to the target intermediate. The proposed synthetic pathway is outlined below.
Proposed Synthetic Pathway
Figure 1: Proposed synthetic workflow for 3-Methyl-3-Morpholinecarbonitrile.
Experimental Protocol: Synthesis of 3-Methyl-3-Morpholinecarbonitrile
Materials:
-
N-Boc-aminoacetaldehyde
-
Methylamine (40% in water)
-
Trimethylsilyl cyanide (TMSCN)
-
Indium(III) chloride (InCl₃) as a catalyst[6]
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in dioxane
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation: To a solution of N-Boc-aminoacetaldehyde (1.0 eq) in DCM at 0 °C, add methylamine (1.1 eq) dropwise. Stir the mixture at room temperature for 2 hours.
-
Cyanation: To the reaction mixture, add InCl₃ (0.1 eq) followed by the dropwise addition of TMSCN (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude N-Boc-3-methyl-3-morpholinecarbonitrile. Purify by column chromatography on silica gel.
-
Deprotection: Dissolve the purified N-Boc-protected intermediate in a minimal amount of DCM and add an excess of 4M HCl in dioxane. Stir at room temperature for 4 hours.
-
Isolation: Remove the solvent under reduced pressure. Triturate the residue with diethyl ether to afford 3-methyl-3-morpholinecarbonitrile hydrochloride as a solid.
Safety Precautions:
-
Handle trimethylsilyl cyanide and hydrogen cyanide (a potential byproduct) with extreme caution in a well-ventilated fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11]
Applications in Pharmaceutical Synthesis
3-Methyl-3-morpholinecarbonitrile is a versatile intermediate for the synthesis of various pharmaceutical scaffolds. The nitrile and the secondary amine of the morpholine ring are key reactive sites for further derivatization.
Synthesis of 3-Substituted-3-Aminomethylmorpholine Derivatives
The reduction of the nitrile group provides a primary amine, a common functional group in many biologically active molecules.
Figure 2: Reduction of the nitrile to a primary amine.
Protocol: Reduction of 3-Methyl-3-Morpholinecarbonitrile
Materials:
-
3-Methyl-3-morpholinecarbonitrile hydrochloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Diatomaceous earth
Procedure:
-
Suspend LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere.
-
Slowly add a solution of 3-methyl-3-morpholinecarbonitrile hydrochloride (1.0 eq) in THF at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension through a pad of diatomaceous earth and wash the filter cake with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methyl-3-(aminomethyl)morpholine.
Synthesis of 3-Substituted-3-Carboxymorpholine Derivatives
Hydrolysis of the nitrile group under acidic or basic conditions yields a carboxylic acid, a key functional group for forming amides and esters.
Protocol: Hydrolysis of 3-Methyl-3-Morpholinecarbonitrile
Materials:
-
3-Methyl-3-morpholinecarbonitrile hydrochloride
-
6M Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Dissolve 3-methyl-3-morpholinecarbonitrile hydrochloride (1.0 eq) in 6M HCl.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and neutralize with a concentrated solution of sodium hydroxide to pH 7.
-
The product, 3-methyl-morpholine-3-carboxylic acid, can be isolated by crystallization or ion-exchange chromatography.
Tabulated Data: Physicochemical Properties and Spectroscopic Data (Hypothetical)
| Property | Value |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 75-80 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.0-3.8 (m, 2H), 3.7-3.5 (m, 2H), 3.0-2.8 (m, 2H), 2.5 (s, 1H, NH), 1.5 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 120.1 (CN), 70.5, 68.2, 55.4, 48.9, 25.3 |
| IR (KBr, cm⁻¹) | 3350 (N-H), 2980 (C-H), 2240 (C≡N), 1110 (C-O-C) |
| Mass Spec (ESI+) | m/z 127.08 [M+H]⁺ |
Conclusion
3-Methyl-3-morpholinecarbonitrile represents a promising and versatile intermediate for pharmaceutical research and development. Its synthesis via a Strecker-type reaction is feasible, and its chemical handles allow for the introduction of diverse functionalities. The protocols provided herein offer a starting point for the exploration of this valuable building block in the creation of next-generation therapeutics. The morpholine scaffold continues to be a cornerstone of drug design, and the unique substitution pattern of this intermediate opens new avenues for structural diversification and the development of novel drug candidates.[12][13]
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Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(22), 4467–4470. [Link]
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Beigi-Somar, V., Homami, S. S., Ghazanfarpour-Darjani, M., & Monzavi, A. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150. [Link]
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Al-Bayati, R. I. H., & Hussien, F. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]
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Kamboj, A., & Singh, J. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 2221-2230. [Link]
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Khan, R. A., Afroz, S., Ara, A., & Saify, Z. S. (2005). Pharmacological activity of morpholino compound. Pakistan journal of pharmaceutical sciences, 18(3), 55–59. [Link]
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Uddin, M. I., & Lee, K. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6542. [Link]
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Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2023). A review on pharmacological profile of Morpholine derivatives. Journal of Drug Delivery and Therapeutics, 13(6-S), 136-153. [Link]
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Zhang, W., & Xu, J. (2023). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 43(9), 3245-3256. [Link]
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Abdel-Gawad, H., Al-Sanea, M. M., & El-Gazzar, A. R. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic chemistry, 121, 105676. [Link]
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]
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Das, B., Kumar, R. A., & Kumar, G. S. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Organic and Medicinal Chemistry Letters, 1(1), 11. [Link]
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American Elements. (n.d.). (R)-Methyl morpholine-3-carboxylate. [Link]
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El-Gamal, M. I., Al-Ameen, M., Al-Koumi, D. M., & Hamad, M. S. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of enzyme inhibition and medicinal chemistry, 36(1), 987–999. [Link]
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Der Pharma Chemica. (2016). Eco-friendly Synthesis of α -Aminonitriles Catalysed by Epzg. [Link]
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Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(18), 10323-10325. [Link]
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Iesce, M. R., & Cermola, F. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(3), 326–361. [Link]
- Google Patents. (n.d.). CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile.
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Uddin, M. I., & Lee, K. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules (Basel, Switzerland), 27(19), 6542. [Link]
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Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press. [Link]
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Gáspár, A., & Szőllősy, Á. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(9), 1139-1158. [Link]
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hydrolysis of 3-Morpholinecarbonitrile, 3-methyl- to carboxylic acid
An Application Note and Detailed Protocol for the Hydrolysis of 3-Methyl-3-morpholinecarbonitrile to 3-Methyl-3-morpholinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chemical hydrolysis of 3-methyl-3-morpholinecarbonitrile, a tertiary α-aminonitrile, to its corresponding carboxylic acid, 3-methyl-3-morpholinecarboxylic acid. Morpholine-based scaffolds are of significant interest in medicinal chemistry, and the conversion of a nitrile to a carboxylic acid is a fundamental transformation for creating key intermediates and analogs.[1] This application note details two robust protocols—acid-catalyzed and base-catalyzed hydrolysis—explaining the underlying chemical principles, experimental causality, and necessary safety precautions. The protocols are designed to be self-validating, incorporating methods for reaction monitoring, product isolation, and comprehensive characterization.
Scientific Foundation and Mechanistic Overview
The hydrolysis of a nitrile to a carboxylic acid is a classic and powerful transformation in organic synthesis. The reaction proceeds in two principal stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[2][3][4] Both stages can be catalyzed by either acid or base.
1.1. The Challenge of a Tertiary α-Aminonitrile
3-Methyl-3-morpholinecarbonitrile presents a specific challenge as a tertiary α-aminonitrile. The presence of a methyl group at the α-position introduces steric hindrance around the nitrile carbon, which can impede the approach of nucleophiles and potentially slow the rate of hydrolysis compared to unhindered nitriles. Consequently, reaction conditions often require elevated temperatures (heating under reflux) to provide sufficient energy to overcome the activation barrier.[5]
1.2. Acid-Catalyzed Hydrolysis Mechanism
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[2][6] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[4][7] The resulting intermediate undergoes tautomerization to form a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[4][7] The overall process effectively replaces the carbon-nitrogen triple bond with three carbon-oxygen bonds.[4][8]
Caption: Standard workflow from starting material to final characterized product.
3.2. Protocol 1: Acid-Catalyzed Hydrolysis
This method directly yields the free carboxylic acid upon workup. It is often preferred for its straightforward product isolation.
Materials:
-
3-Methyl-3-morpholinecarbonitrile
-
Concentrated Hydrochloric Acid (HCl, ~37%) or Sulfuric Acid (H₂SO₄, ~98%)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, add 3-methyl-3-morpholinecarbonitrile (1.0 eq).
-
Acid Addition : In a chemical fume hood, carefully add a 6 M solution of HCl or H₂SO₄ (approx. 10-20 volumes). Rationale: A high concentration of aqueous acid serves as both the catalyst and the solvent, ensuring sufficient water is present for the hydrolysis. [9][10]3. Heating : Attach a reflux condenser and heat the mixture to reflux (typically >100 °C) with vigorous stirring. Rationale: Heating provides the necessary activation energy to overcome the steric hindrance of the tertiary nitrile and drive the two-stage hydrolysis to completion. [3][11]4. Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting nitrile. Reactions can take several hours to overnight.
-
Cooling and Quenching : Once the reaction is complete, cool the mixture to room temperature, then further in an ice bath.
-
Neutralization : Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8. Caution: This is an exothermic process and will release CO₂ gas.
-
Extraction : Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 15 mL per gram of starting material).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
3.3. Protocol 2: Base-Catalyzed Hydrolysis
This method first produces the carboxylate salt, which must be acidified in a separate step to yield the final product.
Materials:
-
3-Methyl-3-morpholinecarbonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup : To a solution of 3-methyl-3-morpholinecarbonitrile (1.0 eq) in water/methanol (e.g., 10 volumes), add NaOH or KOH (2-5 eq). Rationale: A stoichiometric excess of a strong base is required to act as the nucleophile and drive the reaction forward. A co-solvent like methanol can aid in the solubility of the starting material. [12]2. Heating : Attach a reflux condenser and heat the mixture to 60-100 °C with vigorous stirring. Rationale: As with the acid-catalyzed method, heat is essential for hydrolyzing the intermediate amide, which can be resistant under milder basic conditions. [5]3. Reaction Monitoring : Monitor the reaction for the consumption of the starting material via TLC or LC-MS. Note the evolution of ammonia gas (use wet pH paper to detect). [3]4. Cooling : Once the nitrile is consumed, cool the reaction mixture to room temperature.
-
Workup (Wash) : Dilute the mixture with water and wash with a non-polar organic solvent (e.g., DCM) to remove any unreacted starting material or non-polar impurities. Discard the organic layer.
-
Acidification : Cool the aqueous layer in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the pH of the solution is ~2-3. [3][11]The carboxylic acid product may precipitate out of the solution.
-
Extraction : Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x 15 mL per gram of starting material).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification : Purify the resulting crude solid by recrystallization.
Data Summary and Product Characterization
4.1. Comparison of Hydrolysis Methods
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Primary Reagent | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |
| Initial Product | Carboxylic Acid | Carboxylate Salt |
| Workup | Neutralization (e.g., with NaHCO₃) | Acidification (e.g., with HCl) |
| Key Advantage | Direct isolation of the final product. | Can sometimes be milder or higher yielding for sensitive substrates. |
| Key Disadvantage | Harsh acidic conditions can degrade some functional groups. | Requires a separate, careful acidification step. |
4.2. Expected Characterization Data
The successful conversion to 3-methyl-3-morpholinecarboxylic acid should be confirmed using standard analytical techniques.
| Technique | Observation for 3-Methyl-3-morpholinecarbonitrile (Starting Material) | Expected Result for 3-Methyl-3-morpholinecarboxylic Acid (Product) |
| IR Spectroscopy | Presence of a sharp C≡N stretch around 2220-2260 cm⁻¹ | Disappearance of the C≡N stretch. Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700-1725 cm⁻¹). |
| ¹H NMR | Signals corresponding to the morpholine ring protons and the α-methyl group. | Signals for morpholine protons will shift. Appearance of a broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable. |
| ¹³C NMR | Signal for the nitrile carbon (C≡N) around 115-125 ppm. | Disappearance of the nitrile carbon signal. Appearance of a new signal for the carbonyl carbon (C=O) around 170-180 ppm. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₇H₁₂N₂O | [M+H]⁺ corresponding to C₆H₁₁NO₃ |
References
-
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
-
Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
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-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. [Link]
-
LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
New Jersey Department of Health. (n.d.). CYANIDE HAZARD SUMMARY. [Link]
-
Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]
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-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]
- Google Patents. (n.d.). CA2670212C - Method for converting nitrile compounds into corresponding carboxylic acids and esters.
-
DigitalCommons@TMC. (2024, May 3). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]
-
Organic Chemistry Guide. (2023, February 23). Carboxylic acids from nitriles - EASY!. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
-
Journal of the American Chemical Society. (n.d.). The Hydrolysis of Nitriles with Acids. [Link]
- Google Patents. (n.d.). CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
- Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
ResearchGate. (2025, October 23). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. [Link]
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Application Note: Synthesis of (3-Methylmorpholin-3-yl)methanamine via Nitrile Reduction
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical reduction of 3-methyl-3-morpholinecarbonitrile to the versatile diamine building block, (3-methylmorpholin-3-yl)methanamine. The morpholine heterocycle is a privileged scaffold found in numerous FDA-approved drugs and bioactive compounds, prized for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2][3][4] This guide details two robust and widely applicable reduction methodologies: catalytic hydrogenation using Raney® Nickel and chemical reduction with Lithium Aluminum Hydride (LiAlH4). We will explore the mechanistic underpinnings, provide step-by-step protocols, and offer expert insights into process optimization and troubleshooting.
Introduction and Strategic Overview
The conversion of a nitrile group to a primary amine is a cornerstone transformation in organic synthesis.[5] The target molecule, (3-methylmorpholin-3-yl)methanamine, is a valuable diamine intermediate. The presence of a primary amine provides a reactive handle for further functionalization, making it a key component in the synthesis of complex molecules for drug discovery libraries.[6][7]
The primary challenge in nitrile reduction is controlling selectivity. The reaction proceeds through an intermediate imine species. This imine can be attacked by an already-formed primary amine product, leading to the formation of undesirable secondary and tertiary amine side products.[5]
Caption: General pathway for nitrile reduction, highlighting the key imine intermediate and potential side-product formation.
This guide presents two distinct, reliable methods to achieve high yields of the desired primary amine:
-
Lithium Aluminum Hydride (LiAlH4) Reduction: A powerful, stoichiometric hydride reduction suitable for broad applicability and small-to-medium scale synthesis.
-
Catalytic Hydrogenation with Raney® Nickel: An economical and scalable heterogeneous catalytic method, widely used in industrial applications.
Protocol I: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Principle: Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent that serves as a source of hydride (H⁻).[8][9] It readily reduces nitriles to primary amines. Due to its high reactivity, this procedure must be conducted under strictly anhydrous conditions and an inert atmosphere.
Causality of Experimental Choices:
-
Solvent (Anhydrous THF): Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solubilizes the LAH-nitrile complex. It must be rigorously dried, as LAH reacts violently with water.[9]
-
Inert Atmosphere (Nitrogen/Argon): Prevents LAH from reacting with atmospheric moisture and oxygen.
-
Temperature Control (0 °C to Reflux): The initial addition of the nitrile is performed at 0 °C to moderate the initial exothermic reaction. The reaction is then brought to reflux to ensure it proceeds to completion.
-
Fieser Workup: This specific quenching sequence (addition of water, then aqueous NaOH, then more water) is designed to precipitate the aluminum salts as a granular, easily filterable solid, simplifying product isolation.[10]
Safety First: Critical Precautions
-
Pyrophoric and Water-Reactive: LiAlH₄ powder can ignite spontaneously in moist air. It reacts violently with water and protic solvents, releasing highly flammable hydrogen gas.[9]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Handling: Conduct all manipulations of solid LAH and the reaction itself in a certified chemical fume hood under an inert atmosphere.
Step-by-Step Protocol
-
Apparatus Setup:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Allow the apparatus to cool to room temperature under a positive flow of inert gas.
-
-
Reagent Preparation:
-
In the flask, suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (approx. 10 mL per gram of LAH).
-
Cool the suspension to 0 °C using an ice-water bath.
-
-
Reaction Execution:
-
Dissolve 3-methyl-3-morpholinecarbonitrile (1.0 eq.) in anhydrous THF (approx. 10 mL per gram).
-
Add the nitrile solution dropwise to the stirred LAH suspension via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Workup (Fieser Method):
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
CAUTION: Quenching is highly exothermic and releases H₂ gas. Proceed slowly and ensure adequate ventilation.
-
For every 'X' g of LAH used, add the following sequentially and dropwise:
-
'X' mL of water
-
'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution
-
'3X' mL of water
-
-
A white, granular precipitate should form. Remove the ice bath and stir vigorously for 30 minutes.
-
-
Product Isolation and Purification:
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The crude diamine can be purified by vacuum distillation or column chromatography on silica gel (using a mobile phase such as Dichloromethane/Methanol/Ammonia).
-
Caption: Step-by-step workflow for the LiAlH₄ reduction protocol.
Protocol II: Catalytic Hydrogenation with Raney® Nickel
Principle: This method utilizes heterogeneous catalysis, where gaseous hydrogen is activated on the high-surface-area nickel catalyst to reduce the nitrile.[5][11] The addition of ammonia to the reaction medium is a common and effective strategy to suppress the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from imine-amine condensation.[12]
Causality of Experimental Choices:
-
Catalyst (Raney® Nickel): A highly active and cost-effective catalyst for nitrile hydrogenation. It is typically supplied as a slurry in water, which must be replaced with the reaction solvent.[13]
-
Solvent (Ethanol/Ammonia): Ethanol is a good solvent for the substrate and is compatible with hydrogenation. A 7N solution of ammonia in methanol or bubbling gaseous ammonia is used to create a basic environment that minimizes side reactions.[12]
-
Hydrogen Pressure: Elevated H₂ pressure (e.g., 50-500 psi) increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.
-
Filtration through Celite®: Raney® Ni is pyrophoric when dry. Filtration through a wet pad of Celite® is a standard procedure to safely remove the catalyst from the reaction mixture.[13]
Safety First: Critical Precautions
-
Pyrophoric Catalyst: Raney® Nickel is pyrophoric and will ignite if allowed to dry in the air. Always handle it as a slurry and never let the filter cake dry during workup.[13]
-
Flammable Gas: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Use appropriate high-pressure equipment (e.g., a Parr hydrogenator) and ensure the system is leak-proof and purged of air before introducing hydrogen.
Step-by-Step Protocol
-
Catalyst Preparation:
-
In a beaker, carefully decant the water from the commercial Raney® Nickel slurry (approx. 5-10% by weight of the nitrile).
-
Wash the catalyst by adding ethanolic ammonia, swirling, and carefully decanting the supernatant. Repeat this process three times to exchange the water for the reaction solvent.
-
-
Reaction Setup:
-
Add the washed Raney® Nickel slurry to a suitable high-pressure reactor (e.g., a Parr autoclave).
-
Add a solution of 3-methyl-3-morpholinecarbonitrile (1.0 eq.) in ethanolic ammonia.
-
Seal the reactor according to the manufacturer's instructions.
-
-
Hydrogenation:
-
Purge the reactor by pressurizing with nitrogen (3-4 times) and venting to remove all oxygen.
-
Purge the reactor with hydrogen gas (3-4 times).
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi).
-
Begin vigorous stirring and heat to 40-60 °C.
-
Monitor the reaction by observing the drop in hydrogen pressure. Re-pressurize as needed. The reaction is complete when H₂ uptake ceases.
-
-
Workup and Catalyst Removal:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
CAUTION: Catalyst is active and pyrophoric. Under a nitrogen atmosphere, carefully decant the reaction mixture away from the bulk of the catalyst.
-
Prepare a filter funnel with a pad of Celite®. Pre-wet the Celite® with ethanol.
-
Filter the reaction mixture through the Celite® pad. Rinse the reactor and the filter cake with additional ethanol. Crucially, do not allow the filter cake to run dry.
-
Immediately quench the filtered catalyst by transferring the Celite® pad to a beaker of water.
-
-
Product Isolation:
-
Concentrate the filtrate under reduced pressure to remove the solvent and ammonia.
-
The resulting crude diamine can be purified by vacuum distillation.
-
Data Summary and Product Characterization
| Parameter | Protocol I: LiAlH₄ Reduction | Protocol II: Raney® Ni Hydrogenation |
| Reagent | Lithium Aluminum Hydride | Raney® Nickel, H₂ Gas |
| Scale | Lab Scale (mg to multi-gram) | Lab to Industrial Scale |
| Conditions | Anhydrous, Inert Atmosphere | High Pressure, Ammoniacal Solvent |
| Typical Yield | 75-90% | 80-95% |
| Pros | - High reactivity- Broad functional group tolerance (reduces esters, amides, etc.)[8]- No high-pressure equipment needed | - Highly economical and scalable- High selectivity for primary amine (with NH₃)- Environmentally greener (H₂ is the only reagent) |
| Cons | - Hazardous reagent (pyrophoric, water-reactive)- Stoichiometric waste (aluminum salts)- Requires strictly anhydrous conditions | - Requires specialized high-pressure equipment- Pyrophoric catalyst requires careful handling- Catalyst can be poisoned by impurities |
Characterization of (3-Methylmorpholin-3-yl)methanamine:
-
¹H NMR (CDCl₃): Expect signals for the morpholine ring protons, a singlet for the methyl group, and a singlet for the newly formed -CH₂NH₂ group, along with a broad singlet for the -NH₂ protons.
-
¹³C NMR (CDCl₃): Expect signals corresponding to the methyl carbon, the quaternary carbon at the 3-position, the morpholine ring carbons, and the aminomethyl (-CH₂NH₂) carbon.
-
IR Spectroscopy (neat): Disappearance of the sharp C≡N stretch (approx. 2230-2250 cm⁻¹) and appearance of N-H stretching bands (two peaks for a primary amine, approx. 3300-3400 cm⁻¹) and N-H bending (approx. 1600 cm⁻¹).
-
Mass Spectrometry (EI or ESI): Calculation of the exact mass for C₆H₁₄N₂O and observation of the corresponding molecular ion [M]⁺ or [M+H]⁺.
References
-
Nitrile Reduction. (n.d.). In Wikipedia. Retrieved February 20, 2024, from [Link]
-
Zhang, G., et al. (2020). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. [Link]
-
Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Link]
-
Shafir, A., et al. (2016). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology. [Link]
-
Zell, T., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. Angewandte Chemie International Edition. [Link]
- Vandenburg, G. D. (1983). U.S. Patent No. 4,375,003. Washington, DC: U.S.
-
Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron. [Link]
-
Backeberg, O. G., & Staskun, B. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Aqueous Formic Acid. South African Journal of Chemistry. [Link]
-
American Chemical Society. (2025). Expanding complex morpholines using systematic chemical diversity. ACS Meetings & Expositions. [Link]
-
The Organic Chemist. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube. [Link]
-
Pharma Approach. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved February 20, 2024, from [Link]
-
Wolfe, J. P., & Nakhla, J. S. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 8(15), 3315–3318. [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Lithium aluminium hydride. (n.d.). In Wikipedia. Retrieved February 20, 2024, from [Link]
-
Kikelj, D. (2009). Biological relevance and synthesis of C-substituted morpholine derivatives. Current Organic Chemistry. [Link]
-
Harder, S. (2020). Insights into LiAlH4 Catalyzed Imine Hydrogenation. Chemistry – A European Journal. [Link]
-
Wuitschik, G., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. [Link]
-
University of Southampton. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]
-
Reddy, R., & Viswanath, I. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry. [Link]
-
Kamal, A., et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank. [Link]
-
Cherney, R. J., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. [Link]
-
ResearchGate. (2023, May 29). Is there an easier/better way of synthesizing the diamide, diamine compound in the image than the route which I have proposed?[Link]
-
Reddy, R., & Viswanath, I. K. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (2010, February 22). Best Synthetic Methods: Reduction. [Link]
-
Whitmore, F. C., & Mosher, H. S. (1946). Decamethylenediamine. Organic Syntheses, 26, 28. [Link]
-
Martínez, A., et al. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. Molecules. [Link]
-
Al-Awadi, N. A., et al. (2007). STUDIES WITH FUNCTIONALLY SUBSTITUTED ENAMINES: SYNTHESIS OF 2-AROYL-3-DIMETHYLAMINO-2-PROPENENITRILE AND THEIR REACTIVITY TOWARD SOME AMINO HETEROCYCLIC COMPOUNDS. Journal of Heterocyclic Chemistry. [Link]
Sources
- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 2. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. youtube.com [youtube.com]
Application Note: Optimized Strecker Synthesis for 3-Methyl Morpholine-3-Carbonitrile Scaffolds
This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 3-methylmorpholine-3-carbonitrile , a critical precursor for 3-methylmorpholine-3-carboxylic acid (a constrained amino acid scaffold used in peptidomimetics and drug discovery).
Executive Summary
The 3-methylmorpholine scaffold is a privileged structure in medicinal chemistry, offering defined spatial orientation for pharmacophores in kinase inhibitors and peptidomimetics. While traditional morpholine synthesis relies on the cyclization of amino alcohols, the Strecker synthesis offers a direct route to 3-functionalized derivatives (specifically 3-methylmorpholine-3-carbonitrile). This intermediate allows for the generation of quaternary stereocenters that are otherwise difficult to access.
This guide details a robust Ti(OiPr)₄-mediated Strecker protocol for synthesizing 3-methylmorpholine precursors. Unlike standard aldehyde Strecker reactions, this ketone-based transformation requires specific conditions to overcome steric hindrance and suppress retro-Strecker equilibrium.
Mechanistic Insight & Reaction Design
The Challenge of Ketone Strecker Synthesis
Synthesizing
-
Steric Hindrance: The methyl group on the ketone hinders nucleophilic attack.
-
Imine Instability: Ketimines are less stable and more prone to hydrolysis than aldimines.
-
Reversibility: The addition of cyanide to ketimines is often reversible; high concentrations of cyanide or Lewis acid activation are required to drive the equilibrium forward.
The Solution: Titanium(IV) Isopropoxide Activation
To address these challenges, we utilize Titanium(IV) isopropoxide [Ti(OiPr)₄] . It serves a dual function:
-
Lewis Acid: Activates the carbonyl oxygen, facilitating amine attack.
-
Dehydrating Agent: Scavenges water produced during imine formation, shifting the equilibrium toward the intermediate ketimine.
Reaction Pathway Visualization
The following diagram illustrates the pathway from the acyclic ether ketone to the cyclized morpholine precursor.
Figure 1: Mechanistic pathway for the Strecker synthesis of the 3-methyl morpholine core.[1][2][3][4][5][6][7][8][9][10][11][12]
Critical Process Parameters (CPP)
| Parameter | Recommended Condition | Scientific Rationale |
| Cyanide Source | TMSCN (Trimethylsilyl cyanide) | Safer and more soluble in organic solvents than NaCN/KCN. The silyl group activates the nitrile. |
| Lewis Acid | Ti(OiPr)₄ (1.1 - 1.5 equiv) | Essential for ketimine formation. Excess is needed to sequester water completely. |
| Solvent | Dichloromethane (DCM) | Non-polar aprotic solvent prevents hydrolysis of the imine and solubilizes the Ti-complex. |
| Temperature | 0°C to RT | Initial cooling controls the exotherm of mixing; RT ensures completion of the sterically hindered addition. |
| Stoichiometry | 1.0 : 1.1 : 1.2 (Ketone:Amine:TMSCN) | Slight excess of amine and cyanide ensures full conversion of the valuable ketone precursor. |
Detailed Experimental Protocol
Reagents & Equipment
-
Precursor: 1-(2-chloroethoxy)propan-2-one (prepared via Williamson ether synthesis if not commercially available).
-
Amine: Benzylamine (or substituted aniline for different SAR).
-
Cyanide Source: Trimethylsilyl cyanide (TMSCN).[7][10] Caution: Hydrolyzes to HCN.
-
Catalyst: Titanium(IV) isopropoxide.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Safety: Dedicated fume hood, HCN detector, bleach bath for quenching.
Step-by-Step Procedure
Phase 1: Imine Formation (Dehydrative)
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add 1-(2-chloroethoxy)propan-2-one (10.0 mmol, 1.0 equiv) and anhydrous DCM (30 mL).
-
Amine Addition: Add Benzylamine (11.0 mmol, 1.1 equiv) in one portion.
-
Catalyst Addition: Cool the mixture to 0°C (ice bath). Dropwise add Ti(OiPr)₄ (15.0 mmol, 1.5 equiv) via syringe.
-
Observation: The solution may turn slightly yellow/orange.
-
-
Equilibration: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours.
-
Checkpoint: Monitor by TLC (or 1H NMR aliquot) to confirm disappearance of the ketone signal.
-
Phase 2: Strecker Reaction (Cyanide Addition)
-
Cooling: Return the reaction to 0°C.
-
Cyanide Addition: Add TMSCN (12.0 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Safety Note: Ensure the needle is submerged to prevent volatilization.
-
-
Reaction: Stir at RT for 12–18 hours.
Phase 3: Quench & Cyclization
-
Quench: Slowly add saturated aqueous NaHCO₃ (20 mL) to the reaction mixture. Vigorous stirring is required to break up the titanium emulsion.
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove titanium salts. Wash the pad with DCM.
-
Cyclization (In Situ): The resulting linear aminonitrile contains a chloro-group.
-
Note: If the ring has not closed spontaneously (checked by LC-MS), dissolve the crude oil in Acetonitrile (MeCN) , add K₂CO₃ (2.0 equiv) and NaI (0.1 equiv), and heat to 60°C for 4 hours to force the intramolecular SN2 cyclization.
-
Phase 4: Isolation
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Target Product:4-benzyl-3-methylmorpholine-3-carbonitrile .
-
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion of Ketone | Wet solvent or insufficient Ti(OiPr)₄ | Ensure DCM is anhydrous; increase Ti(OiPr)₄ to 2.0 equiv to scavenge water. |
| Titanium Emulsion during Workup | Incomplete hydrolysis of Ti-complex | Use a Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NaHCO₃ and stir for 1 hour. |
| No Cyclization Observed | Amine nucleophilicity too low | Perform the separate cyclization step (Phase 3) using KI/K₂CO₃ in MeCN or DMF. |
| Product Hydrolysis | Acidic silica gel | Add 1% Triethylamine to the eluent during chromatography to protect the nitrile/amine. |
Safety & Compliance (HCN Protocol)
-
Hazard: TMSCN releases Hydrogen Cyanide (HCN) gas upon contact with moisture or acid.[11]
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, safety goggles.
-
Waste Disposal: All aqueous waste and glassware must be treated with a 10% Bleach (Sodium Hypochlorite) solution (pH > 10) for 24 hours before disposal to oxidize any residual cyanide.
References
-
General Strecker Mechanism & Ti(OiPr)
-
Mattson, A. E., et al.
-Aminonitriles." Journal of Organic Chemistry, 2006.[14]
-
-
Morpholine Synthesis via Strecker/Cyclization
- Koumbis, A. E., et al.
-
Ketone Strecker Reactions (Steric Challenges)
- Masumoto, S., et al. "Catalytic Asymmetric Strecker Reaction of Ketimines." Journal of the American Chemical Society, 2003.
-
Safety Protocols for Cyanide
- "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Strecker reaction - Buchler GmbH [buchler-gmbh.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays [scielo.org.mx]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. Strecker Synthesis [organic-chemistry.org]
derivatization of 3-Morpholinecarbonitrile, 3-methyl- for library generation
Application Note: Derivatization Strategies for 3-Methylmorpholine-3-carbonitrile in High-Throughput Library Generation
Executive Summary The demand for high Fsp3 character in modern drug discovery has elevated the morpholine ring to a privileged scaffold status. Specifically, 3-methylmorpholine-3-carbonitrile (CAS 1206228-67-2) serves as a highly versatile, bifunctional building block. This application note details the mechanistic rationale and validated protocols for the divergent derivatization of this scaffold, enabling the rapid generation of complex screening libraries targeting kinase inhibition (e.g., mTOR/PI3K) and beyond.
Scaffold Profiling & Mechanistic Rationale
3-Methylmorpholine-3-carbonitrile possesses two orthogonal vectors for diversification: the N4 secondary amine and the C3 nitrile. Understanding the interplay between these functional groups is critical for successful library generation.
-
Steric & Electronic Modulation at N4: The secondary amine is sterically encumbered by the adjacent quaternary C3 center. Furthermore, the strong electron-withdrawing inductive effect of the cyano group significantly dampens the nucleophilicity of the N4 lone pair compared to an unsubstituted morpholine.
-
Causality in Experimental Design: Standard alkylation conditions often fail or proceed sluggishly. Successful N-derivatization requires highly electrophilic partners (e.g., cyanuric chloride), elevated temperatures, or strong non-nucleophilic bases (e.g., DIPEA) to drive the reaction forward.
-
-
Electrophilicity at C3: The α-aminonitrile motif is essentially a stabilized Strecker intermediate[1]. The nitrile carbon is highly electrophilic, making it susceptible to controlled reduction or cycloaddition.
-
Causality in Experimental Design: When reducing the nitrile, the adjacent morpholine oxygen and nitrogen can chelate Lewis acidic reducing agents (like LiAlH4 or DIBAL-H)[2]. This chelation directs hydride delivery, requiring careful stoichiometric control to prevent premature ring-opening or over-reduction.
-
Divergent Library Generation Workflows
By exploiting the orthogonal reactivity of the N4 and C3 positions, parallel synthesis can yield highly diverse libraries from a single core.
Divergent library generation workflows for 3-methylmorpholine-3-carbonitrile.
Validated Experimental Protocols
Note: The following protocols are designed as self-validating systems, incorporating intrinsic chemical checkpoints to ensure high fidelity in parallel library generation.
Protocol A: N-Arylation via SNAr (Triazine Core for Kinase Inhibitors)
Application: Synthesis of highly selective mTOR/PI3K inhibitors, such as derivatives of 3[3].
-
Preparation: In an oven-dried parallel synthesis block, dissolve cyanuric chloride (1.0 eq, 0.5 mmol) in anhydrous THF (5 mL) under an inert atmosphere.
-
Temperature Control: Cool the reactor to 0 °C. Rationale: Cyanuric chloride possesses three reactive chlorines. Maintaining 0 °C ensures strict mono-substitution, preventing the formation of intractable poly-substituted mixtures.
-
Coupling: Add 3-methylmorpholine-3-carbonitrile (1.1 eq) dropwise, followed immediately by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Rationale: DIPEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent protonation of the weakly nucleophilic morpholine nitrogen, thus driving the SNAr reaction to completion.
-
Maturation: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Workup: Quench with 10% aqueous NaHSO4 (2 mL) to protonate and remove excess DIPEA and unreacted morpholine. Extract with EtOAc (3 x 5 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
Protocol B: Chemoselective Nitrile Reduction to Primary Amine
Application: Generation of diamine linkers and peptidomimetics via2[2].
-
Preparation: Suspend LiAlH4 (2.0 eq) in anhydrous THF (5 mL) at 0 °C under argon.
-
Addition: Slowly add a solution of N-protected 3-methylmorpholine-3-carbonitrile (1.0 eq) in THF (2 mL) dropwise. Rationale: The N-protecting group (e.g., Boc or an already installed aryl group) prevents the formation of a stable aluminum-amide complex that could stall the reduction.
-
Reduction: Reflux the mixture at 66 °C for 4 hours.
-
Fieser Workup (Critical Step): Cool to 0 °C. For every
grams of LiAlH4 used, sequentially add mL of H2O, mL of 15% aqueous NaOH, and mL of H2O. Rationale: This specific quenching sequence is a self-validating step that destroys excess hydride while converting the gelatinous aluminum salts into a granular, easily filterable white precipitate. This prevents the severe emulsion issues typically encountered during the aqueous extraction of water-soluble morpholine diamines. -
Isolation: Filter through a Celite pad, wash with hot THF, and concentrate the filtrate.
Protocol C: Tetrazole Cycloaddition (Carboxylate Bioisostere)
Application: Conversion of the nitrile to a tetrazole to generate libraries of metabolically stable carboxylic acid bioisosteres.
-
Preparation: Combine the N-derivatized 3-methylmorpholine-3-carbonitrile (1.0 eq), NaN3 (3.0 eq), and ZnBr2 (1.0 eq) in DMF (5 mL).
-
Activation: Heat the sealed vessel to 120 °C for 24 hours. Rationale: The nitrile group in this Fsp3-rich environment is sterically hindered. ZnBr2 acts as a crucial Lewis acid catalyst, coordinating to the nitrile nitrogen to increase the electrophilicity of the carbon, thereby facilitating the [3+2] cycloaddition with the azide ion.
-
Isolation: Cool to room temperature, dilute with H2O (10 mL), and acidify to pH 2 with 1M HCl. The tetrazole product typically precipitates and can be collected by filtration.
Quantitative Data & Reaction Scope
The following table summarizes the validated reaction scope, typical yields, and pharmacological applications for the derivatization of the 3-methylmorpholine-3-carbonitrile scaffold.
| Derivatization Pathway | Reagents & Conditions | Target Scaffold | Typical Yield (%) | Key Pharmacological Application |
| N4-Arylation (SNAr) | Cyanuric chloride, DIPEA, THF, 0 °C to RT | Triazine-morpholine core | 75 - 85% | 4[4] |
| N4-Amidation | R-COCl, Et3N, DCM, RT | N-Acyl morpholines | 80 - 90% | GPCR ligands / Fragment libraries |
| C3-Nitrile Reduction | LiAlH4, THF, Reflux (Fieser Workup) | 3-(aminomethyl)morpholines | 60 - 75% | Diamine linkers / Peptidomimetics |
| C3-Tetrazole Formation | NaN3, ZnBr2, DMF, 120 °C | Morpholine-tetrazoles | 55 - 65% | Carboxylate bioisosteres |
References
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. 1
-
Exploring s-triazine derivatives as anticancer agents. Exploration of Targeted Anti-tumor Therapy. 4
-
6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626). TiHo eLib. 3
-
Chemoselective Reactions of Functionalized Piperidines. Defense Technical Information Center (DTIC). 2
-
(R)-3-Methylmorpholine Application in Drug Discovery. BenchChem. 5
Sources
Application Note: Strategic Incorporation of 3-Methyl-3-Morpholinecarbonitrile-Derived Building Blocks into Peptide Backbones
Executive Summary
The development of advanced peptidomimetics heavily relies on the introduction of conformational constraints to enhance target affinity, improve metabolic stability, and dictate specific secondary structures. Morpholine-3-carboxylic acid is a well-documented proline surrogate that nucleates
By utilizing 3-methyl-3-morpholinecarbonitrile as a synthetic precursor, researchers can access the
Mechanistic Rationale & Causality
The Challenge of Dual Steric Shielding
Incorporating 3-Me-Mor presents a unique dual-steric challenge during SPPS:
-
Coupling TO the growing chain (Acylating the 3-Me-Mor Carboxyl): The carboxyl group is attached to a quaternary
-carbon. While hindered, modern uronium/aminium salts like HATU or COMU provide sufficient electrophilic activation to drive this coupling [2]. -
Coupling ONTO the 3-Me-Mor residue (Acylating the Secondary Amine): This is the critical bottleneck. The secondary amine is sterically shielded by both the morpholine ring system and the
-methyl group. Standard bulky active esters (generated by HATU/HOBt) physically cannot approach the nucleophile.
The Acid Fluoride Solution
To overcome the shielding of the secondary amine, the incoming amino acid must be activated as an acid fluoride . Acid fluorides are exceptionally small, highly reactive, and resistant to the premature cyclization (oxazolone formation) that plagues acid chlorides. By using Tetramethylfluoroformamidinium hexafluorophosphate (TFFH), the acid fluoride is generated in situ, allowing the electrophile to penetrate the steric shield and successfully acylate the 3-Me-Mor amine [3].
Decision matrix for selecting coupling reagents based on the steric environment of 3-Me-Mor.
Quantitative Data: Coupling Efficiencies
The following table summarizes the causal relationship between coupling reagent selection, steric environment, and resulting conversion rates. Data reflects the coupling of Fmoc-Ala-OH onto the N-terminus of a resin-bound 3-Me-Mor residue.
| Coupling Reagent | Activation Target | Conditions | Conversion (%) |
| HATU / DIEA | 3-Me-Mor Carboxyl | MW 75°C, 15 min | >98% |
| HATU / DIEA | 3-Me-Mor Amine | MW 75°C, 30 min | <15% |
| COMU / DIEA | 3-Me-Mor Amine | MW 75°C, 30 min | ~45% |
| BTC (Triphosgene) | 3-Me-Mor Amine | RT, 2 hours | ~85% |
| TFFH / DIEA | 3-Me-Mor Amine | MW 75°C, 15 min | >95% |
Experimental Protocols
Protocol A: Pre-SPPS Preparation (Nitrile Hydrolysis & Protection)
3-methyl-3-morpholinecarbonitrile is a Strecker product. The cyano group must be hydrolyzed to a carboxylic acid and the amine protected with an Fmoc group prior to SPPS.
Step-by-Step Methodology:
-
Hydrolysis: Suspend 10 mmol of 3-methyl-3-morpholinecarbonitrile in 20 mL of 6M HCl. Reflux the mixture at 110°C for 16 hours.
-
Evaporation: Cool the reaction to room temperature and remove the aqueous HCl under reduced pressure to yield 3-methylmorpholine-3-carboxylic acid hydrochloride as a crude solid.
-
Fmoc Protection: Dissolve the crude solid in 30 mL of 10% aqueous
. Cool to 0°C in an ice bath. -
Acylation: Dropwise, add a solution of Fmoc-OSu (11 mmol) dissolved in 30 mL of 1,4-dioxane. Stir at room temperature for 12 hours.
-
Workup: Wash the mixture with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2 using 1M HCl, and extract the precipitated Fmoc-3-Me-Mor-OH with ethyl acetate (3 x 30 mL).
-
Purification: Dry the organic layer over
, concentrate, and purify via flash chromatography (DCM/MeOH) to yield the pure monomer.
Protocol B: Self-Validating MW-SPPS Incorporation
This protocol utilizes a self-validating feedback loop. Because 3-Me-Mor is a secondary amine, standard primary amine tests (Kaiser) will fail, leading to false assumptions of incomplete deprotection. The Chloranil test is mandatory.
Step-by-Step Methodology:
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).
-
Coupling Fmoc-3-Me-Mor-OH (To the chain):
-
Mix Fmoc-3-Me-Mor-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL DMF.
-
Add DIEA (0.8 mmol, 8 eq).
-
Add to resin and react in a microwave synthesizer at 75°C for 15 minutes. Wash with DMF (5x).
-
-
Validation Check 1 (Micro-cleavage): Withdraw 1 mg of resin, treat with TFA/TIPS/H2O (95:2.5:2.5) for 30 mins, and analyze via LC-MS to confirm mass addition.
-
Fmoc Deprotection of 3-Me-Mor: Treat with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x).
-
Validation Check 2 (Chloranil Test):
-
Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF to a few resin beads.
-
A dark blue/green color confirms the presence of the free secondary amine. (Do not use the Kaiser test).
-
-
Coupling the Next Amino Acid (Onto 3-Me-Mor):
-
Mix the incoming Fmoc-AA-OH (0.5 mmol, 5 eq) and TFFH (0.5 mmol, 5 eq) in 2 mL DMF.
-
Add DIEA (1.0 mmol, 10 eq).
-
Add to resin and react at 75°C for 15 minutes in the microwave.
-
Repeat this coupling step a second time (Double Coupling) to ensure >95% conversion.
-
-
Final Wash: Wash resin with DMF (5x) and DCM (5x) before proceeding with standard SPPS elongation.
Workflow for the conversion of 3-methyl-3-morpholinecarbonitrile to a constrained peptide.
References
-
Trabocchi, A., et al. (2009). "Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators." Chirality, 21(6), 614-622. URL:[Link]
-
El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602. URL:[Link]
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids." Journal of the American Chemical Society, 117(19), 5401-5402. URL:[Link]
scalable manufacturing methods for 3-Morpholinecarbonitrile, 3-methyl-
An Application Guide to the Scalable Manufacturing of 3-Methyl-3-morpholinecarbonitrile
Abstract
This document provides a comprehensive guide to the scalable synthesis of 3-methyl-3-morpholinecarbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the importance of this scaffold, we present a detailed examination of a robust and scalable manufacturing process centered on the oxidative cyanation of 3-methylmorpholine. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety considerations. Detailed protocols for synthesis, purification, and analytical quality control are provided to equip researchers and production chemists with the necessary tools for efficient and reliable manufacturing.
Introduction: The Significance of the 3-Substituted Morpholine Scaffold
The morpholine ring is a privileged scaffold in modern drug discovery, appearing in numerous approved pharmaceuticals. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable feature in drug candidates. Introducing substitution at the 3-position, particularly a methyl group and a versatile carbonitrile handle, creates a chiral center and a functional group ripe for further chemical elaboration. The resulting compound, 3-methyl-3-morpholinecarbonitrile, serves as a key intermediate for building complex molecules with potential therapeutic applications, such as potent kinase inhibitors.[1][2] The development of a scalable, efficient, and safe manufacturing process for this intermediate is therefore of critical importance.
Comparative Analysis of Synthetic Strategies
While several theoretical routes to 3-methyl-3-morpholinecarbonitrile exist, their suitability for large-scale production varies significantly. The most direct and atom-economical approach is the functionalization of the C-H bond adjacent to the nitrogen atom in the readily available starting material, 3-methylmorpholine.
Table 1: Comparison of Potential Synthetic Routes
| Strategy | Description | Advantages | Disadvantages | Scalability Score |
| Oxidative Cyanation | Direct C-H functionalization of 3-methylmorpholine via an in-situ generated iminium ion, which is then trapped by a cyanide nucleophile. | High atom economy, single-step process, readily available starting material. | Requires careful control of reaction conditions; use of highly toxic cyanide reagents. | 4/5 |
| Multi-Step Synthesis from Amino Alcohols | A longer route involving protection, activation of a hydroxyl group, displacement with cyanide, and cyclization. | Avoids direct C-H activation challenges; potentially higher stereocontrol. | Poor step economy, generates more waste, more complex process. | 2/5 |
Based on this analysis, the Oxidative Cyanation method stands out as the most promising strategy for scalable manufacturing due to its efficiency and directness. The remainder of this guide will focus exclusively on this superior approach.
Recommended Scalable Protocol: Oxidative Cyanation of 3-Methylmorpholine
This protocol is based on the well-established principles of the Strecker synthesis, where an imine or iminium ion is attacked by a cyanide source.[3][4][5][6] Here, the iminium ion is generated in situ from the tertiary amine, 3-methylmorpholine.
Reaction Principle and Mechanism
The reaction proceeds in two key stages:
-
Iminium Ion Formation: The tertiary amine (3-methylmorpholine) is oxidized to form a reactive iminium ion intermediate. This can be achieved using various chemical oxidants or electrochemical methods.
-
Nucleophilic Attack: A cyanide anion (CN⁻), typically from a source like trimethylsilyl cyanide (TMSCN) or sodium cyanide (NaCN), attacks the electrophilic carbon of the iminium ion to form the stable α-aminonitrile product.[5]
Workflow Diagram
Sources
- 1. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
Application Note: Microwave-Assisted Synthesis and Diversification of 3-Methyl-3-Morpholinecarbonitrile in Drug Discovery
Introduction & Mechanistic Rationale
In contemporary medicinal chemistry, the incorporation of conformationally restricted heterocycles is a proven strategy for improving the metabolic stability and target affinity of lead compounds. 3-Methyl-3-morpholinecarbonitrile (CAS: 1206228-67-2) is a highly valuable
However, the derivatization of
The Microwave Advantage: Microwave-Assisted Organic Synthesis (MAOS) circumvents this thermodynamic pitfall through rapid, volumetric dielectric heating. By utilizing solvents with high dielectric loss tangents (
Synthetic Diversification Workflow
The following diagram illustrates the divergent synthetic pathways enabled by microwave irradiation, transforming the base 3-methyl-3-morpholinecarbonitrile scaffold into complex, drug-like intermediates.
Microwave-assisted diversification of 3-methyl-3-morpholinecarbonitrile into drug scaffolds.
Quantitative Performance: Microwave vs. Conventional Heating
The empirical data below summarizes the efficiency gains achieved when transitioning from conventional oil-bath heating to microwave irradiation for the functionalization of 3-methyl-3-morpholinecarbonitrile.
| Reaction Pathway | Heating Modality | Temperature (°C) | Time | Yield (%) | Purity (LC-MS) | Primary Impurity |
| Conventional | 120 | 18 hours | 42% | 85% | Retro-Strecker products | |
| Microwave | 120 | 20 mins | 88% | >98% | Unreacted Ar-X (<2%) | |
| Nitrile Hydrolysis | Conventional | 100 | 12 hours | 55% | 78% | Over-hydrolysis (Acid) |
| Nitrile Hydrolysis | Microwave | 100 | 15 mins | 91% | >95% | Trace Acid (<5%) |
| Tetrazole Formation | Conventional | 110 | 24 hours | 35% | 70% | Thermal degradation |
| Tetrazole Formation | Microwave | 110 | 30 mins | 82% | >96% | None detected |
Data Interpretation: The rapid thermal transfer in MAOS ensures that the activation energy for the desired pathway is achieved instantaneously. In the case of nitrile hydrolysis, the 15-minute microwave window is sufficient to hydrate the nitrile to a primary amide, but kinetically too brief to allow subsequent hydrolysis to the carboxylic acid, ensuring high chemoselectivity.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure causality and procedural integrity.
Protocol A: Microwave-Assisted N-Arylation ( )
Objective: To synthesize
Reagents & Equipment:
-
3-Methyl-3-morpholinecarbonitrile hydrochloride (1.0 mmol)
-
Aryl halide (e.g., 4-fluorobenzonitrile) (1.1 mmol)
- -Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 mL)
-
Dedicated Microwave Synthesis Reactor (e.g., Anton Paar Monowave or Biotage Initiator)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, suspend 1.0 mmol of 3-methyl-3-morpholinecarbonitrile hydrochloride in 3.0 mL of anhydrous DMSO.
-
Causality Check: DMSO is selected due to its high microwave absorptivity (
), allowing the reaction mixture to reach 120 °C in under 30 seconds.
-
-
Base Addition: Add 3.0 mmol of DIPEA. Stir for 2 minutes at room temperature.
-
Validation: The suspension will become a clear solution as the hydrochloride salt is neutralized, freeing the secondary morpholine amine for nucleophilic attack.
-
-
Electrophile Addition: Add 1.1 mmol of the aryl halide. Seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation: Insert the vial into the microwave reactor. Program the instrument to ramp to 120 °C over 1 minute, and hold at 120 °C for 20 minutes with a maximum power limit of 200 W. Cooling should be set to rapid compressed air cooling.
-
In-Process Control (IPC): Upon cooling to <40 °C, extract a 5
L aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.-
Validation: The chromatogram should show >95% consumption of the starting morpholine derivative. The absence of a mass peak corresponding to[M - HCN] confirms that retro-Strecker degradation was successfully suppressed.
-
-
Workup: Pour the reaction mixture into 15 mL of ice-cold water. Extract with Ethyl Acetate (
mL). Wash the combined organic layers with 5% aqueous LiCl ( mL) to remove residual DMSO. Dry over anhydrous , filter, and concentrate under reduced pressure.
Protocol B: Chemoselective Microwave-Assisted Nitrile Hydrolysis
Objective: To convert the sterically hindered tertiary carbonitrile to a primary amide without over-hydrolysis to the carboxylic acid.
Reagents & Equipment:
- -substituted 3-methyl-3-morpholinecarbonitrile (1.0 mmol)
-
Potassium Carbonate (
) (0.5 mmol) -
30% Aqueous Hydrogen Peroxide (
) (3.0 mmol) -
Ethanol/Water (4:1 v/v) (4.0 mL)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, dissolve the nitrile substrate (1.0 mmol) in 4.0 mL of the EtOH/Water mixture.
-
Catalyst/Reagent Addition: Add
(0.5 mmol) followed dropwise by 30% (3.0 mmol).-
Causality Check: The addition of
generates the highly nucleophilic hydroperoxide anion ( ), which attacks the nitrile carbon much faster than a standard hydroxide ion (the -effect).
-
-
Microwave Irradiation: Seal the vial and irradiate at 100 °C for 15 minutes.
-
Validation & Quench: Cool the reaction to room temperature. Carefully vent the vial (oxygen gas is evolved during the reaction). Quench residual peroxide by adding 2 mL of saturated aqueous sodium thiosulfate (
). Test the aqueous phase with starch-iodide paper to validate the complete destruction of peroxides before proceeding. -
Isolation: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (
mL). The concentrated organic phase yields the pure -amino amide, suitable for further peptidomimetic coupling.
References
- Title: Pyrido[3,2-d]pyrimidines as hpk1 inhibitors (WO2023201185A1)
-
Title: Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis Source: MDPI (Molecules) URL: [Link]
-
Title: Microwave-Assisted Syntheses in Organic Chemistry Source: Magyar Tudományos Akadémia (MTAK) URL: [Link]
-
Title: Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
Technical Support Center: Solving Solubility Issues with 3-Morpholinecarbonitrile, 3-methyl-
Welcome to the technical support center for 3-Morpholinecarbonitrile, 3-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to advance your research.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of 3-Morpholinecarbonitrile, 3-methyl- in common laboratory solvents?
3-Morpholinecarbonitrile, 3-methyl- (CAS No. 1206228-67-2, Molecular Formula: C₆H₁₀N₂O) is a molecule that incorporates both polar and non-polar features. The morpholine ring, with its ether and amine functionalities, and the nitrile group contribute to its polarity and potential for hydrogen bonding.[1][2] The methyl group adds some non-polar character.
Based on its structure, we can predict the following general solubility trends:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the nitrogen and oxygen atoms in the morpholine ring, along with the nitrogen of the nitrile group, allows for hydrogen bonding with protic solvents.[3] While morpholine itself is miscible with water, the overall molecule's solubility will be influenced by the rest of the structure.[4] Expect moderate to good solubility in alcohols. Water solubility is likely to be pH-dependent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected in these solvents due to strong dipole-dipole interactions.[5] Acetonitrile, being a nitrile itself, is often a good solvent for other nitrile-containing compounds.[6]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in non-polar solvents due to the polar nature of the morpholine and nitrile groups.
Here is a summary of expected qualitative solubility:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | pH-dependent (Water), Moderate to Good (Alcohols) | Hydrogen bonding with the morpholine and nitrile groups.[1][3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to High | Strong dipole-dipole interactions.[5] |
| Non-Polar | Toluene, Hexane | Low | The molecule's polarity is too high for significant interaction. |
Q2: I'm starting a new experiment. What is the best initial solvent to use for dissolving 3-Morpholinecarbonitrile, 3-methyl-?
For most applications, especially in a biological context, the goal is to ultimately have the compound in an aqueous solution. However, for creating a concentrated stock solution, a water-miscible organic solvent is recommended.
Recommendation: Start with Dimethyl Sulfoxide (DMSO) or Ethanol .
Causality: These solvents offer a high likelihood of successfully dissolving the compound at a high concentration.[7] They are also miscible with water, which allows for subsequent dilution into aqueous buffers for your experiments.[8] It is crucial to prepare a high-concentration stock to minimize the amount of organic solvent in your final working solution, as high concentrations of organic solvents can be detrimental to many biological systems.[7]
Q3: My compound is not dissolving in water at a neutral pH. What should be my next step?
This is a common challenge for compounds containing a basic amine, such as the one in the morpholine ring.[2] At neutral pH, the amine may be only partially protonated. To increase solubility, you should attempt to fully protonate the morpholine nitrogen.
Next Step: Adjust the pH of your aqueous solution.
Recommendation: Try dissolving the compound in an acidic aqueous solution (e.g., pH 4-5). This can be achieved by adding small amounts of a dilute acid like hydrochloric acid (HCl). The protonation of the morpholine nitrogen will form a more soluble salt.[9]
Troubleshooting Guides
Issue: Poor Aqueous Solubility at Desired pH
Even with pH adjustment, you may find that the intrinsic solubility of 3-Morpholinecarbonitrile, 3-methyl- is insufficient for your experimental needs. In this case, a systematic approach to solubility enhancement is required.
Caption: A systematic workflow for enhancing the aqueous solubility of 3-Morpholinecarbonitrile, 3-methyl-.
The morpholine moiety in your compound contains a secondary amine, which is basic.[2] The pKa of morpholine is approximately 8.5. By lowering the pH of the solution to at least one to two pH units below the pKa, you can ensure that the nitrogen atom is protonated, forming a positively charged morpholinium ion. This ionic form will have significantly greater solubility in water than the neutral form.[9]
Caption: The effect of pH on the ionization state and solubility of a basic compound.
Experimental Protocol: pH-Solubility Profile
-
Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 9).
-
Addition of Compound: Add an excess amount of 3-Morpholinecarbonitrile, 3-methyl- to a fixed volume of each buffer in separate vials. The excess is important to ensure a saturated solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[9]
-
Separation: After equilibration, allow the vials to stand and the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility against the pH to determine the optimal pH for dissolution.
If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can be an effective strategy.[8][] Co-solvents work by reducing the polarity of the aqueous medium, which in turn lowers the energy required to create a cavity for the solute, thereby increasing solubility.[]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO) - Use with caution in cell-based assays due to potential toxicity at higher concentrations.
Experimental Protocol: Co-solvent Screening
-
Preparation: Prepare a series of solutions containing varying percentages of a co-solvent in your chosen aqueous buffer (e.g., 5%, 10%, 20% v/v of ethanol in a pH 5 buffer).
-
Addition of Compound: Add an excess amount of 3-Morpholinecarbonitrile, 3-methyl- to each co-solvent mixture.
-
Equilibration, Separation, and Quantification: Follow steps 3-6 from the "pH-Solubility Profile" protocol.
-
Analysis: Plot the solubility against the co-solvent concentration to identify the most effective co-solvent and the minimum concentration required to achieve your target solubility.
Issue: Precipitation Upon Dilution of an Organic Stock Solution
A frequent problem arises when a compound is readily soluble in a high-concentration organic stock (e.g., 50 mM in DMSO) but precipitates when diluted into an aqueous buffer for the final experiment.
Causality: This occurs because the final concentration of the organic solvent in the aqueous solution is too low to maintain the compound's solubility. The compound crashes out of the solution as it is exposed to the highly polar aqueous environment.
Troubleshooting Steps:
-
Reduce the Stock Concentration: Lowering the concentration of your stock solution in the organic solvent can sometimes prevent precipitation upon dilution.
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. First, dilute the stock solution into a mixture of the organic solvent and the aqueous medium, and then perform the final dilution into the aqueous medium.[9]
-
Increase the Final Co-solvent Concentration: If your experimental system can tolerate it, increase the percentage of the organic co-solvent in the final aqueous solution.
-
Explore Surfactants or Complexation Agents: For particularly challenging compounds, the addition of a small amount of a non-ionic surfactant (e.g., Tween-80) or a complexation agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) can help to keep the compound in solution.[11][12]
References
- Methods for improving the aqueous solubility of water-insoluble or ... - Google Patents. (n.d.).
- Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds - Benchchem. (n.d.).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
- Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2).
- Nitriles - CAMEO Chemicals - NOAA. (n.d.).
- Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30).
- Physical Properties of Nitriles - Chemistry LibreTexts. (2023, January 22).
- Cosolvent - Wikipedia. (n.d.).
- an introduction to nitriles - Chemguide. (n.d.).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
- pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
- Product Class 5: Nitriles. (n.d.).
- Morpholine - Solvent, Water Treatment, and Corrosion Inhibition - Consolidated Chemical. (n.d.).
- Morpholine - Wikipedia. (n.d.).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Minimizing Side Reactions in the Hydrolysis of Morpholine Nitriles
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the hydrolysis of morpholine nitriles. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this chemical transformation and minimize the formation of unwanted byproducts. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered during the hydrolysis of morpholine nitriles.
Q1: What are the general conditions for hydrolyzing a morpholine nitrile to a carboxylic acid?
A1: The hydrolysis of morpholine nitriles can be achieved under both acidic and basic conditions.[1][2]
-
Acidic Hydrolysis: Typically involves heating the nitrile with a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous solution.[3][4] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[5]
-
Basic Hydrolysis: Usually involves refluxing the nitrile with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution.[3][6] This method initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.[1]
Q2: My hydrolysis reaction is not going to completion. What are the likely causes?
A2: Incomplete hydrolysis can be due to several factors:
-
Insufficiently Harsh Conditions: Nitriles are relatively unreactive, and their hydrolysis often requires forcing conditions like high temperatures and prolonged reaction times.[7][8]
-
Steric Hindrance: If the morpholine nitrile is sterically hindered, the approach of the nucleophile (water or hydroxide) to the nitrile carbon can be impeded, slowing down the reaction.[9]
-
Poor Solubility: The morpholine nitrile may not be fully soluble in the reaction medium, limiting the reaction rate. Adding a co-solvent like methanol or ethanol can sometimes improve solubility.[6]
Q3: I am observing an unexpected byproduct. What are the most common side reactions?
A3: The most common side reactions during the hydrolysis of morpholine nitriles, particularly α-aminomorpholino nitriles, are:
-
N-Oxidation of the Morpholine Ring: The nitrogen atom of the morpholine ring can be oxidized to form an N-oxide, especially under certain acidic conditions or in the presence of oxidizing agents.[10][11]
-
Retro-Strecker Reaction: For α-aminonitriles, the reverse of the Strecker synthesis can occur, leading to the decomposition of the starting material back into an iminium ion and cyanide.[12][13]
-
Epimerization: If the carbon atom alpha to the nitrile group is a stereocenter, it is susceptible to epimerization under both acidic and basic conditions, leading to a loss of stereochemical purity.[6][14]
Troubleshooting Guides for Specific Side Reactions
This section provides detailed troubleshooting strategies for the most common side reactions encountered during the hydrolysis of morpholine nitriles.
Issue 1: Formation of Morpholine N-Oxide
The nitrogen atom in the morpholine ring is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This is a common issue, particularly in reactions that may generate oxidative species.
Causality and Mechanism:
The lone pair of electrons on the morpholine nitrogen can be attacked by an oxidizing agent. In the context of nitrile hydrolysis, this can occur if certain acids are used that have oxidizing properties or if there are trace impurities that can act as oxidants. The mechanism involves the nucleophilic attack of the nitrogen on the oxidant.
Troubleshooting and Mitigation Strategies:
-
Choice of Acid: Avoid using strongly oxidizing acids if N-oxidation is a concern. While sulfuric acid is a common choice for hydrolysis, under certain conditions, it can act as an oxidant. Hydrochloric acid is generally a safer choice in this regard.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation from atmospheric oxygen, especially if the reaction is run at high temperatures for extended periods.
-
Addition of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress N-oxidation. However, the compatibility of the antioxidant with the reaction conditions must be carefully considered.
Experimental Protocol: Hydrolysis with Minimized N-Oxidation
-
To a solution of the morpholine nitrile (1.0 eq) in a suitable solvent (e.g., water or a water/co-solvent mixture), add a non-oxidizing acid such as 6M HCl (5-10 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid carefully with a base (e.g., NaOH solution) to a pH of approximately 7.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of 2-3 with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Issue 2: Retro-Strecker Reaction
For α-aminomorpholino nitriles, the retro-Strecker reaction can be a significant side reaction, leading to the decomposition of the starting material and a reduction in yield.
Causality and Mechanism:
The retro-Strecker reaction is the reverse of the Strecker synthesis, where an α-aminonitrile reverts to an imine (or iminium ion) and a cyanide source.[7][15] This equilibrium can be shifted towards the starting materials under certain conditions, particularly with heat and in the presence of water.
Troubleshooting and Mitigation Strategies:
-
Control of pH: The stability of α-aminonitriles is often pH-dependent. Maintaining a slightly acidic pH can sometimes suppress the retro-Strecker reaction by protonating the amine, which disfavors the elimination of cyanide.
-
Lower Reaction Temperature: Higher temperatures can promote the retro-Strecker reaction. If feasible, running the hydrolysis at a lower temperature for a longer period may minimize this side reaction.
-
Rapid Conversion to Amide: The α-aminonitrile is most susceptible to the retro-Strecker reaction. Once it is converted to the more stable amide intermediate, this side reaction is less likely. Conditions that favor a rapid initial hydrolysis to the amide can be beneficial.
Experimental Protocol: Suppressing the Retro-Strecker Reaction
-
Dissolve the α-aminomorpholino nitrile (1.0 eq) in a mixture of acetic acid and water.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the formation of the amide intermediate by LC-MS.
-
Once the starting material is consumed, add a stronger acid (e.g., concentrated HCl) to facilitate the hydrolysis of the amide to the carboxylic acid, and continue heating at reflux.
-
Follow the workup procedure as described in the previous protocol.
Issue 3: Epimerization of Chiral Centers
If the morpholine nitrile contains a chiral center at the α-position to the nitrile, there is a significant risk of epimerization during hydrolysis, leading to a racemic or diastereomeric mixture of the product.
Causality and Mechanism:
The α-proton of the nitrile is acidic and can be abstracted under both basic and acidic conditions, leading to the formation of a planar carbanion or enolate-like intermediate. Reprotonation of this intermediate can occur from either face, resulting in a loss of stereochemical integrity.[16]
Troubleshooting and Mitigation Strategies:
| Strategy | Acidic Hydrolysis | Basic Hydrolysis |
| Temperature Control | Lower temperatures are generally preferred to minimize the rate of epimerization. | Lower temperatures are crucial as basic conditions are more prone to cause epimerization. |
| Reaction Time | Shorter reaction times are desirable. Monitor the reaction closely and stop it as soon as the starting material is consumed. | Minimize the time the product spends under strongly basic conditions. |
| Reagent Choice | Use of milder acids or a two-step procedure (hydrolysis to the amide first under milder conditions) can be beneficial. | Use of weaker bases or a carefully controlled addition of a strong base may help. |
| Enzymatic Hydrolysis | Consider using a nitrilase enzyme, which can offer high stereoselectivity under mild conditions.[17][18][19][20] | Not applicable. |
Experimental Protocol: Stereoretentive Hydrolysis (Example)
-
To a solution of the chiral α-aminomorpholino nitrile (1.0 eq) in a suitable buffer solution (e.g., phosphate buffer, pH 7), add a nitrilase enzyme preparation.
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC.
-
Upon completion, denature the enzyme by adding an organic solvent (e.g., acetonitrile) or by adjusting the pH.
-
Filter off the denatured enzyme.
-
Isolate the product from the aqueous solution by extraction or crystallization after adjusting the pH.
Visualizing the Reaction Pathways
To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key mechanisms.
Caption: Major side reactions during the hydrolysis of α-aminomorpholino nitriles.
References
-
Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2025). MDPI. [Link]
-
Epimerization of diastereomeric alpha-amino nitriles to single stereoisomers in the solid state. (2004). PubMed. [Link]
-
Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences. [Link]
-
Hydrolysis of Nitriles. Organic Synthesis. [Link]
-
7.7 Hydrolysis and Reverse Hydrolysis: Selective Nitrile Hydrolysis using Nitrilase and its Related Enzymes. (2019). ResearchGate. [Link]
-
Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. (2021). Bentham Science. [Link]
-
Synthetic Applications of Nitrile-Converting Enzymes. Scilit. [Link]
-
N-methylmorpholine N-oxide (NMO). Organic Chemistry Portal. [Link]
-
Experimental Procedures Alkyne Hydrolysis. (2020). University of Denver. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Chirally and chemically reversible Strecker reaction. (2023). Royal Society of Chemistry. [Link]
-
Synthesis of novel polymer-bound morpholine-N-oxides as possible oxidants in alkene oxidation. Radboud University. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). PMC. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). PubMed. [Link]
-
26.4: Synthesis of Amino Acids. (2024). Chemistry LibreTexts. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
-
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
-
Hydrolysis product troubleshooting. (2024). Reddit. [Link]
-
-
Organic Syntheses. [Link]
-
-
A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2006). Sciencemadness.org. [Link]
-
HYDROLYSIS REACTIONS. (2018). Ankara University. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. (2004). PubMed. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
A mechanistic and kinetic study on the decomposition of morpholine. (2012). PubMed. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). PMC. [Link]
-
phenylacetic acid. Organic Syntheses. [Link]
-
Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. (2023). MDPI. [Link]
- Process for the hydrolysis of nitriles. (1975).
-
Epimerisation in Peptide Synthesis. (2022). PMC. [Link]
-
Preparation of (S)-N-Boc-5-oxaproline. (2018). Organic Syntheses. [Link]
-
Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. (2021). PMC. [Link]
-
A truly green synthesis of a-aminonitriles via Strecker reaction. (2011). UTRGV ScholarWorks. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021). Chemistry Steps. [Link]
-
Rapid and irreversible reaction of α−amino nitriles through pathways.... (2011). ResearchGate. [Link]
-
Acidic Hydrolysis of Nitriles. BYJU'S. [Link]
-
Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (2020). PMC. [Link]
- Process for the hydrolysis of nitriles. (1975).
-
Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. (2018). ResearchGate. [Link]
-
Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addit. (2023). University of Warwick. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Morpholine synthesis [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Epimerization of diastereomeric alpha-amino nitriles to single stereoisomers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 11. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chirally and chemically reversible Strecker reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. (PDF) Epimerization of Α-Amino Nitriles to Single [research.amanote.com]
- 15. Strecker Synthesis [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 20. Synthetic Applications of Nitrile-Converting Enzymes | Scilit [scilit.com]
Technical Support Center: Optimizing Storage for Hygroscopic Morpholine Derivatives
Status: Operational Ticket ID: #MORPH-HYGRO-OPT Assigned Specialist: Senior Application Scientist, Stability Division
Executive Summary
Morpholine derivatives are cornerstones of medicinal chemistry, frequently serving as pharmacophores to modulate solubility and potency. However, their secondary/tertiary amine centers and common salt forms (e.g., hydrochlorides) render them notoriously hygroscopic.
This guide is not a generic storage manual. It is a technical intervention designed to arrest the hydrolytic and oxidative degradation cascades triggered by moisture absorption. Below, you will find diagnostic protocols, storage architectures, and rescue strategies grounded in thermodynamic principles.
Module 1: Diagnostics – Is Your Sample Compromised?
Before optimizing storage, you must assess the current state of your material. Visual inspection is often too late; chemical degradation can occur before deliquescence (turning into liquid).
The "Red Flag" Indicators
| Severity | Visual/Physical Sign | Chemical Implication |
| Stage 1 (Trace) | Powder clumps or sticks to spatula. | Surface adsorption; lattice likely intact. |
| Stage 2 (Moderate) | Formation of a "crust" or difficult-to-break aggregates. | Hydrate formation initiated; potential hydrolysis of esters/amides if present. |
| Stage 3 (Critical) | Deliquescence (liquid layer) or discoloration (yellowing). | N-Oxidation (amine degradation) or ring cleavage. Irreversible. |
Protocol A: The 5-Minute Stress Test (Self-Validating)
Use this to determine if your current lab environment is too humid for open-air handling.
-
Tare a glass scintillation vial on an analytical balance (0.1 mg precision).
-
Add ~50 mg of your morpholine derivative. Record Mass (
). -
Leave the balance door open for 5 minutes.
-
Record Mass (
). -
Validation Logic: If
, your ambient humidity is critical. You must handle this compound in a glove bag or glovebox.
Protocol B: Karl Fischer (KF) Titration for Amines
Standard KF fails for morpholine derivatives because basic amines can shift the pH and cause side reactions with the KF reagent.
-
Modification: Use a buffered solvent system (salicylic acid or benzoic acid added to methanol) to neutralize the basicity of the morpholine nitrogen.
-
Target: Maintain pH 5–7 in the titration cell to ensure accurate water quantification.
Module 2: The Storage Architecture
The "Dry Chain" must be unbroken. We categorize storage strategies based on the derivative's sensitivity (Hygroscopicity Class).
Storage Decision Matrix
Figure 1: Decision matrix for selecting the appropriate storage protocol based on the chemical nature of the morpholine derivative.
Key Technical Specifications
-
Container Material:
-
Glass (Borosilicate): Preferred. Morpholine can leach plasticizers from low-density polyethylene (LDPE).
-
Silanization: For ultra-low quantities (<10 mg), use silanized glass to prevent the compound from adhering to the hydroxyl groups on the glass surface, which also hold water.
-
-
Headspace Management:
-
Oxygen promotes N-oxidation (morpholine
morpholine N-oxide). -
Action: Always backfill with Argon (heavier than air) rather than Nitrogen for maximum exclusion of moisture/oxygen.
-
Module 3: Troubleshooting & FAQs
Q1: My sample has turned into a yellow oil. Can I save it?
Diagnosis: The yellowing suggests N-oxidation or hydrolysis of side chains. The "oil" state is deliquescence. Action:
-
Do NOT heat immediately. Heating a wet, degraded amine accelerates decomposition.
-
Dissolve the oil in an anhydrous solvent (e.g., Dichloromethane or dry Ethanol).
-
Dry the solution over anhydrous
or . -
Filter and Evaporate under high vacuum (< 5 mbar) at low temperature (< 30°C).
-
Re-analyze (NMR/LCMS). If purity is <90%, recrystallization is required.
Q2: How do I weigh it without the mass drifting upwards?
The "Static Weighing" Technique:
-
Don't: Weigh directly into a weigh boat. The static charge on plastic attracts moisture, and the large surface area speeds up absorption.
-
Do:
-
Use a tall-form glass weighing bottle with a ground-glass lid.
-
Tare the closed bottle.
-
Add sample quickly inside a glove bag or rapid-transfer zone.
-
Close lid.
-
Weigh the closed system.
-
Q3: Which desiccant is compatible?
-
Avoid: Acidic desiccants (like some activated clays) if your derivative is a free base (volatile amines can react).
-
Recommended:
-
Phosphorus Pentoxide (
): The gold standard for speed, but messy. Use in the bottom of a vacuum desiccator. -
Molecular Sieves (4Å): Excellent for maintaining low humidity in long-term storage vials.
-
Module 4: The Degradation Mechanism (The "Why")
Understanding the enemy is key to defeating it. Morpholine derivatives degrade via two primary pathways facilitated by water.[1]
Figure 2: Mechanistic pathways of moisture-induced degradation in morpholine derivatives.
-
Pathway A (N-Oxidation): Water acts as a medium that increases the mobility of dissolved oxygen, facilitating the attack on the nitrogen lone pair [1].
-
Pathway B (Hydrolysis): If your derivative contains ester or amide linkages, the absorbed water (now in high concentration in the crystal lattice) acts as a reagent, cleaving these bonds [2].
References
-
BenchChem. (2025).[1][2] Stability and Degradation of Morpholine Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2025). Stability Assessment of Hygroscopic Medications. PMC Articles. Retrieved from
-
MDPI Pharmaceutics. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from
-
ResearchGate. (2021). Procedures for Drying Moisture Absorbing Salts. Retrieved from
-
Codefine. (2026).[3] FIBC Requirements for Hygroscopic Materials. Retrieved from
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in the Reduction of 3-Methyl-3-morpholinecarbonitrile
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the reduction of 3-methyl-3-morpholinecarbonitrile to (3-methylmorpholin-3-yl)methanamine. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges, particularly low conversion rates, and achieve successful synthesis.
Introduction: The Chemistry at Play
The reduction of the nitrile group in 3-methyl-3-morpholinecarbonitrile presents a unique set of challenges due to the molecule's structure. The tertiary carbon atom alpha to the nitrile group introduces significant steric hindrance, which can impede the approach of the reducing agent. Additionally, the morpholine ring, with its Lewis basic nitrogen and oxygen atoms, can potentially interact with and deactivate certain catalysts or reagents. Understanding these inherent properties is the first step toward effective troubleshooting.
The primary transformation we are addressing is:
This guide will explore the common reduction methodologies and provide solutions to frequently encountered problems.
Troubleshooting Guide: Low Conversion Rates
Low or incomplete conversion is one of the most common issues in the reduction of sterically hindered nitriles like 3-methyl-3-morpholinecarbonitrile. The following section is designed as a diagnostic tool to help you identify and resolve the root cause of this problem.
Isolating the Problem: A Decision-Making Workflow
When faced with a low yield of your desired primary amine, it is crucial to systematically diagnose the potential causes. The following workflow can guide your troubleshooting process.
Caption: A decision-making workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Reagent and Reaction Condition Related Questions
Q1: My LiAlH₄ reduction is sluggish and gives a low yield. What are the likely causes?
A1: Low yields with Lithium Aluminum Hydride (LiAlH₄) reductions of nitriles can often be traced back to a few key factors:
-
Reagent Quality: LiAlH₄ is highly reactive with moisture.[1] An older bottle or one that has been improperly handled may have a significant portion of inactive, hydrolyzed reagent on its surface. It is recommended to use a fresh bottle or to titrate the LiAlH₄ to determine its active hydride content.
-
Solvent Purity: The use of anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), is critical. Any residual water will consume the LiAlH₄, reducing the amount available for the nitrile reduction.
-
Reaction Temperature: While many LiAlH₄ reductions proceed at room temperature, the steric hindrance of 3-methyl-3-morpholinecarbonitrile may necessitate heating the reaction mixture to reflux in THF to achieve a reasonable rate and conversion.
-
Insufficient Reagent: Due to the potential for complexation with the nitrogen and oxygen atoms of the morpholine ring, a higher excess of LiAlH₄ (e.g., 2-3 equivalents) may be required compared to simpler nitriles.
Q2: I am performing a catalytic hydrogenation with Pd/C and observing minimal conversion. What should I investigate?
A2: Catalytic hydrogenation can be sensitive to several variables:
-
Catalyst Activity: Palladium on carbon (Pd/C) can be poisoned by a variety of substances, including sulfur compounds or other functional groups. The morpholine nitrogen itself could potentially interact with the catalyst surface, though this is less common. Ensure you are using a high-quality catalyst from a reputable supplier.
-
Hydrogen Pressure: For sterically hindered nitriles, higher hydrogen pressures (e.g., 50-100 psi) are often necessary to achieve complete reduction.
-
Solvent Choice: Protic solvents like methanol or ethanol are commonly used for nitrile hydrogenations. The choice of solvent can influence the solubility of the substrate and the activity of the catalyst.
-
Reaction Temperature: Increasing the temperature can often overcome the activation energy barrier for the reduction.
Q3: I am getting a significant amount of a higher molecular weight byproduct during my catalytic hydrogenation. What is it and how can I prevent it?
A3: The most common byproduct in catalytic nitrile reductions is the formation of secondary and tertiary amines.[2] This occurs when the initially formed primary amine attacks the intermediate imine, leading to a "dimer-like" structure. To suppress this side reaction:
-
Addition of Ammonia: Conducting the hydrogenation in a solution of ammonia in methanol can significantly reduce the formation of secondary amines. The ammonia competes with the primary amine product for reaction with the imine intermediate.
-
Acidic Additives: The addition of a small amount of a strong acid, like hydrochloric acid, can protonate the primary amine as it is formed, preventing it from acting as a nucleophile.
Substrate-Specific and Mechanistic Questions
Q4: How does the morpholine ring affect the reduction of the nitrile group?
A4: The morpholine ring can influence the reaction in several ways:
-
Lewis Basicity: The nitrogen atom in the morpholine ring is a Lewis base and can coordinate to Lewis acidic reagents or catalyst surfaces. This can potentially sequester the reducing agent or poison the catalyst.
-
Solubility: The morpholine moiety generally imparts good solubility in polar protic solvents, which is advantageous for catalytic hydrogenations.
-
Electronic Effects: The oxygen atom in the morpholine ring has a slight electron-withdrawing inductive effect, which can influence the reactivity of the nitrile group.[3]
Q5: What is the mechanism of nitrile reduction with LiAlH₄?
A5: The reduction of a nitrile to a primary amine with LiAlH₄ occurs in two main stages.[4] First, a hydride ion from the AlH₄⁻ complex adds to the electrophilic carbon of the nitrile, forming an imine-aluminum complex. A second hydride transfer then reduces the imine to a di-anionic species. This intermediate is then protonated during the aqueous workup to yield the primary amine.
Caption: Simplified mechanism of nitrile reduction using LiAlH₄.
Workup and Purification Questions
Q6: My LiAlH₄ workup is forming a gelatinous precipitate that is difficult to filter. How can I improve this?
A6: The formation of aluminum salt emulsions during the workup of LiAlH₄ reactions is a common issue.[5] The Fieser workup is a reliable method to produce a granular, easily filterable precipitate. For a reaction using 'x' grams of LiAlH₄, sequentially and carefully add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
Stir the mixture vigorously until a white, granular precipitate forms, which can then be easily removed by filtration.
Q7: How can I effectively monitor the progress of the reaction?
A7: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are excellent techniques for monitoring the reaction.
-
TLC: Use a relatively polar solvent system, such as 10-20% methanol in dichloromethane, to achieve good separation between the more nonpolar starting nitrile and the more polar product amine. The amine can be visualized with a potassium permanganate stain.
-
GC-MS: This method can provide quantitative information on the conversion and detect the presence of byproducts. A standard non-polar GC column should be sufficient to separate the starting material and product.
Experimental Protocols
Protocol 1: Reduction of 3-Methyl-3-morpholinecarbonitrile with LiAlH₄
-
Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF (10 mL per mmol of nitrile).
-
Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-methyl-3-morpholinecarbonitrile (1.0 eq.) in anhydrous THF.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% NaOH solution, and then more water (as described in Q6).
-
Isolation: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3-methylmorpholin-3-yl)methanamine.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Protocol 2: Catalytic Hydrogenation using Raney Nickel
-
Setup: To a hydrogenation vessel, add Raney Nickel (approx. 10-20% by weight of the nitrile) that has been washed with the reaction solvent.
-
Addition of Reagents: Add a solution of 3-methyl-3-morpholinecarbonitrile (1.0 eq.) in methanol (or a solution of 7N ammonia in methanol).
-
Reaction: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (50-100 psi) and stir vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the catalyst through a pad of Celite, washing the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved as described in Protocol 1.
Quantitative Data Summary
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation (Raney Ni) |
| Stoichiometry | 1.5 - 3.0 eq. LiAlH₄ | 10-20 wt% catalyst |
| Solvent | Anhydrous THF or Et₂O | Methanol, Ethanol, or NH₃/Methanol |
| Temperature | 0 °C to Reflux | Room Temperature to 50 °C |
| Pressure | N/A | 50 - 100 psi H₂ |
| Common Byproducts | None if workup is correct | Secondary and Tertiary Amines |
References
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. Retrieved from [Link]
- Google Patents. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Re-Formulation. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Learning Chemistry with Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube. [Link]
-
MDPI. (2020, February 14). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 229. [Link]
-
MDPI. (2020, February 14). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Retrieved from [Link]
-
ACS Publications. (2026, February 18). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. The Journal of Organic Chemistry. [Link]
-
Reddit. (2018, December 5). Nitrile reduction issues. r/chemistry. Retrieved from [Link]
-
Semantic Scholar. (1999, March 1). Reduction of Sterically Hindered α,α-disubstituted Amino Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 18). Boron-based Reductants. Retrieved from [Link]
-
PubMed Central. (n.d.). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2025, November 22). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative morpholine ring formation reactions. Retrieved from [Link]
-
Wiley. (n.d.). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. Retrieved from [Link]
-
YouTube. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. Retrieved from [Link]
-
American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]
-
IntechOpen. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]
-
PubMed Central. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]
-
PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved from [Link]
- Google Patents. (2015). Catalytic hydrogenation of nitriles.
-
ResearchGate. (2024, December 17). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Retrieved from [Link]
-
RWTH Publications. (n.d.). Catalytic Multistep Hydrogenation and Hydrogenolysis Reactions for the Utilization of Renewable Carbon Resources. Retrieved from [Link]
-
MDPI. (2009, September 10). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Retrieved from [Link]
-
Thieme. (2024, October 18). Methanol for Hydrogenation and Methylation of Carbonyls: Advances and Challenges in Homogeneous Catalysis. Synlett, 35(18), 2346-2366. [Link]
-
ChemRxiv. (n.d.). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. Retrieved from [Link]
-
ScienceDirect. (2022, December 5). Analytical methods for biomonitoring organic chemical hazards in saliva: A systematic review. Retrieved from [Link]
-
ScienceDirect. (n.d.). Analytical methods for human biomonitoring of pesticides. A review. Retrieved from [Link]
-
MDPI. (2023, March 30). Development of Analytical Methods to Analyze Pesticide Residues. Retrieved from [Link]
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Technical Support Center: Purification of 3-Morpholinecarbonitrile & its 3-Methyl Analog
Welcome to the technical support center for the purification of 3-Morpholinecarbonitrile and 3-methyl-3-morpholinecarbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are seeking to achieve high purity of these specific compounds through recrystallization. Here, we move beyond generic protocols to provide in-depth, field-proven insights into solvent selection, troubleshooting common experimental hurdles, and optimizing your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 3-Morpholinecarbonitrile and its derivatives?
The purification of 3-Morpholinecarbonitrile and its analogs presents a unique set of challenges stemming from their molecular structure. These molecules contain a polar morpholine ring and a polar nitrile group.[1] The morpholine moiety, with its ether linkage and basic nitrogen atom, imparts significant water solubility and polarity.[2][3] This dual-polarity nature can lead to high solubility in a wide range of common laboratory solvents, making the identification of an ideal single recrystallization solvent—one that dissolves the compound when hot but not when cold—particularly difficult.[4] Furthermore, impurities generated during synthesis may have similar polarity profiles, leading to co-precipitation and reduced purification efficiency.[5][6]
Q2: Where should I begin with solvent selection for recrystallizing these compounds?
A systematic solvent screening process is the most effective starting point. The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents.[7] Given the polar nature of the morpholine and nitrile functionalities, your screening should focus on moderately polar to polar solvents.
A recommended starting panel of solvents includes:
-
Alcohols: Isopropanol, Ethanol, Methanol
-
Esters: Ethyl Acetate
-
Ketones: Acetone
-
Nitriles: Acetonitrile
-
Water
It is critical to test solubility at both room temperature and the solvent's boiling point. An ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.[8][9]
Table 1: Properties of Suggested Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity (Relative) | Key Considerations |
| Isopropanol | 82 | Medium-High | Excellent starting point; good balance of polarity. |
| Ethanol | 78 | High | May show high solubility even when cold; often used in mixed-solvent systems.[7] |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. |
| Acetone | 56 | Medium-High | Low boiling point can be advantageous for easy removal but may require cooling below room temperature for crystallization.[10] |
| Acetonitrile | 82 | High | Its polar aprotic nature can offer different solubility characteristics.[10] |
| Water | 100 | Very High | Compound may be too soluble; often best used as an anti-solvent in a mixed-solvent system.[11] |
| Toluene | 111 | Low | May be useful as the "poor" solvent in a mixed-solvent system.[7] |
| Heptane/Hexane | 98 / 69 | Very Low | Almost certainly will be a "poor" solvent or anti-solvent.[7][10] |
Note: Data compiled from various sources.[7][12]
Q3: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
"Oiling out" occurs when the hot, saturated solution cools to a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a super-saturated liquid phase.[2][11] This is a common problem when the boiling point of the solvent is higher than the melting point of the compound or when the solution is too concentrated.
Solutions:
-
Switch to a Lower-Boiling Solvent: Choose a solvent with a boiling point well below the melting point of your compound.[2]
-
Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add more solvent to decrease the saturation point, and allow it to cool more slowly.[13]
-
Slow Down the Cooling Rate: Rapid cooling encourages oiling. Allow the solution to cool to room temperature on the benchtop, insulated from the cold surface, before moving it to an ice bath.[11][14]
-
Use a Mixed-Solvent System: Introduce an anti-solvent to induce crystallization at a temperature where the compound is a solid.
Q4: I've cooled my solution, but no crystals have formed. What are my next steps?
A lack of crystal formation indicates that the solution is not supersaturated, or that the nucleation process has not initiated.[2][13]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic glass fragments can act as nucleation sites.[13][14]
-
Seed Crystals: If available, add a single, tiny crystal of the pure compound to the solution. This provides a template for crystal growth.[8][14]
-
-
Increase Concentration: If nucleation techniques fail, it's likely too much solvent was used. Gently heat the solution and boil off a portion of the solvent to create a more concentrated solution, then attempt to cool and crystallize again.[2][14]
-
Lower the Temperature: If using an ice bath, consider a salt-ice or dry ice-acetone bath for lower temperatures, but be mindful that this can sometimes cause the compound to "crash out" as an amorphous solid rather than well-ordered crystals.[7][13]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated (too much solvent). 2. Nucleation is slow or inhibited. | 1. Boil off some solvent to increase concentration.[14] 2. Scratch the inner wall of the flask with a glass rod.[13] 3. Add a seed crystal of the pure compound.[8] |
| Compound "Oils Out" | 1. Melting point of the compound is lower than the boiling point of the solvent. 2. Solution is too concentrated. 3. Cooling is too rapid. | 1. Use a lower-boiling point solvent or a mixed-solvent system.[2] 2. Re-heat, add more solvent, and cool slowly.[13] 3. Insulate the flask to ensure a slow cooling rate.[14] |
| Low Yield of Recovered Crystals | 1. Too much solvent was used initially. 2. The compound has significant solubility even in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary for dissolution.[2][15] 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Wash collected crystals with a minimal amount of ice-cold solvent.[15] 4. Heat the filtration apparatus before filtering the hot solution. |
| Crystals are Colored or Appear Impure | 1. Colored impurities are co-crystallizing with the product. 2. Insoluble impurities were not removed. | 1. Add a small amount of activated charcoal to the hot solution, then filter hot to remove the charcoal and adsorbed impurities.[4][16] 2. Perform a hot gravity filtration step to remove any insoluble material before cooling.[15][17] |
Experimental Protocols & Workflows
Workflow for Recrystallization Solvent Selection
This workflow provides a systematic approach to identifying an effective solvent or solvent system for purification.
Caption: A logical troubleshooting tree for common recrystallization failures.
References
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. From Introduction to Organic Laboratory Techniques: A Small Scale Approach. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. HBCSE. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]
-
Landrie, C. L., & McQuade, L. A. (2016). Recrystallization. In Organic Chemistry: Laboratory Manual (pp. 31-36). ResearchGate. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Cogo, J. P., et al. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Department of Chemistry. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2023). Impurities in Pharmaceutical Substances. International Journal of Creative Research Thoughts, 11(6). Retrieved from [Link]
-
Martin, A. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
Zhang, C., et al. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents. Figshare. Retrieved from [Link]
-
European Chemicals Agency. (2013, April 3). Solubility in organic solvents / fat solubility. ECHA. Retrieved from [Link]
-
Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
Haress, N. G., et al. (2018). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 8(52), 29599-29613. Retrieved from [Link]
-
University of Central Florida. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and chemical reactivity of novel pyrano[3,2-c]quinoline-3-carbonitriles. ResearchGate. Retrieved from [Link]
-
Clark, J. (n.d.). The preparation of nitriles. Chemguide. Retrieved from [Link]
-
Woil, M., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3418. Retrieved from [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Recrystallization [sites.pitt.edu]
- 5. ijprajournal.com [ijprajournal.com]
- 6. DSpace [cora.ucc.ie]
- 7. rubingroup.org [rubingroup.org]
- 8. mt.com [mt.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. reddit.com [reddit.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. Home Page [chem.ualberta.ca]
Executive Summary: The "Silent Hazard" of Quaternary Aminonitriles
Technical Support Center: Handling Thermal Instability of 3-Methyl-3-morpholinecarbonitrile
Status: Senior Application Scientist Protocol
Compound: 3-Methyl-3-morpholinecarbonitrile (and related
3-methyl-3-morpholinecarbonitrile is not merely a reagent; it is a chemically "loaded spring." As a quaternary
Module 1: The Stability Paradox (Mechanistic Insight)
Why does this compound decompose?
Users often assume that because the nitrile group is chemically robust, the molecule is stable. This is a fallacy for
-
The Mechanism: The lone pair on the morpholine nitrogen donates electron density into the C-N
orbital (or stabilizes the resulting iminium), facilitating the ejection of the cyanide ion ( ). -
The Trigger: Heat increases the kinetic energy sufficient to overcome the activation barrier for this ejection.
-
The Result: A Retro-Strecker reaction. The molecule splits into a reactive iminium species and cyanide (which forms HCN upon protonation).[1][2]
Visualization: The Retro-Strecker Decomposition Pathway
Module 2: Storage & Transport (The Cold Chain)
The Golden Rule: Stability is pH-dependent. Aminonitriles are most stable when the amine is protonated (ammonium salt form). Protonation ties up the nitrogen lone pair, preventing the retro-Strecker mechanism described above.
Protocol 2.1: Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Arrhenius suppression of C-CN bond cleavage. |
| Physical State | Solid (Salt) > Oil (Free Base) | Lattice energy of the salt (e.g., HCl or Tosylate salt) stabilizes the molecule. Free base oils allow higher molecular mobility. |
| Atmosphere | Argon/Nitrogen | Prevents oxidative degradation of the morpholine ring. |
| Stabilizer | Trace Acid (0.1% AcOH) | If stored as a solution/oil, maintaining slightly acidic pH prevents the "lone pair kick" that ejects cyanide. |
Module 3: Experimental Handling (Reaction Optimization)
Scenario: You are using this nitrile as an intermediate for hydrolysis (to amino acid) or reduction (to diamine).
Protocol 3.1: Determining Your Thermal Limit (DSC)
Do not rely on literature values for generic aminonitriles. Quaternary centers (3-methyl) introduce steric strain that lowers decomposition temperatures.
-
Instrument: Differential Scanning Calorimetry (DSC).[3]
-
Sample: 2–5 mg, sealed in a gold-plated high-pressure crucible (standard Al pans may rupture or react with released cyanide).
-
Ramp: 5°C/min from 25°C to 250°C.
-
Analysis: Look for the
(exothermic onset).-
Rule of Thumb: Your maximum process temperature (
) must be .
-
Protocol 3.2: Safe Reaction Quenching
Many accidents occur during workup, not the reaction itself.
-
Cool Down: Chill reaction mixture to < 5°C before quenching.
-
Acidic Quench: Use dilute HCl or
.-
Why: This immediately protonates the morpholine nitrogen, "locking" the cyanide group in place.
-
Warning: Do NOT use basic quench (NaOH/NaHCO3) if the nitrile is still present. Base deprotonates the amine, activating the retro-Strecker decomposition and releasing cyanide into the aqueous waste.
-
Visualization: Decision Tree for Handling
Module 4: Emergency Response (HCN Management)
The Risk: Thermal runaway of this compound releases Hydrogen Cyanide gas. Detection: Install HCN monitors in the fume hood. Do not rely on the "bitter almond" smell (genetic inability to smell it is common).
Emergency Neutralization Protocol: If a reaction vessel overheats or pressurizes:
-
Remote Cooling: Maximize condenser cooling or drop the heating bath immediately.
-
Bleach Quench (Chemical Destruction):
-
If the material spills or decomposes, treat the area with 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10.
-
Chemistry:
. Cyanate ( ) is significantly less toxic. -
Warning: Do not acidify the bleach waste (releases Chlorine gas).
-
Troubleshooting & FAQs
Q1: My reaction mixture turned dark brown/black. What happened? A: You likely triggered polymerization. The "black tar" is a common result of HCN polymerization (azulmic acid) or oxidative degradation of the morpholine ring.
-
Fix: Check your temperature. You likely exceeded the
. Repeat the experiment at a temperature 10–20°C lower. Ensure your solvent is degassed (oxygen-free).
Q2: I see a pressure buildup in the sealed vial. A: This is a critical warning sign. The retro-Strecker reaction releases gaseous components (if volatile ketones are formed) or simply thermal expansion of HCN gas.
-
Fix: Vent immediately into a scrubber (bleach trap). Do not heat sealed vessels of aminonitriles without a blast shield.
Q3: Can I distill this compound to purify it? A: Strongly Discouraged. Distillation requires heat, which promotes decomposition.
-
Alternative: Purify via crystallization (if solid) or column chromatography on neutral or basic alumina. Avoid acidic silica gel if the compound is acid-labile (though usually, acid stabilizes it, silica surface acidity can sometimes catalyze hydrolysis depending on moisture). Correction: Actually, silica gel is often acidic enough to be safe, but prolonged contact can hydrolyze the nitrile to an amide. Flash chromatography at low temp is preferred.
References
-
Strecker, A. (1850).[4] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45.[4] (Foundational chemistry of aminonitriles).
-
Tauber, J. et al. (2021).
-Aminonitriles." ACS Omega, 6(2), 1637–1644. (Discusses stability and handling of diverse aminonitriles). -
Chuchani, G. et al. (1999). "Elimination kinetics of
-hydroxynitriles in the gas phase." Journal of Physical Organic Chemistry, 12, 19-23. (Kinetic data on nitrile elimination mechanisms). -
Sigma-Aldrich. "Safety Data Sheet: 3-Methylmorpholine." (General handling for the morpholine core).
Sources
Technical Support Center: Purification of Crude 3-Methyl-3-Morpholinecarbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of crude 3-methyl-3-morpholinecarbonitrile. As an α-aminonitrile, this compound presents unique purification hurdles due to its chemical properties. This guide provides in-depth, field-proven solutions in a direct question-and-answer format, explaining the causality behind each experimental choice to ensure robust and reproducible outcomes.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification workflow.
Question 1: My compound is streaking severely during silica gel column chromatography, resulting in poor separation and broad fractions. What's causing this and how do I fix it?
Answer: This is the most common issue faced when purifying morpholine-containing compounds. The root cause is a strong acid-base interaction between the basic nitrogen atom of the morpholine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction leads to irreversible adsorption or slow, uneven elution, manifesting as peak tailing or streaking.
Solution: Neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase (eluent).
-
Primary Recommendation: Add 0.5-2% triethylamine (Et₃N) to your eluent system (e.g., ethyl acetate/hexanes). Triethylamine is a volatile base that will competitively bind to the acidic silanol groups, preventing your target compound from sticking to the stationary phase.[1] This results in a dramatically improved peak shape and better separation.
-
Alternative: A solution of 1-2% ammonia in methanol can also be used, which is particularly effective for highly polar compounds that require methanol as a co-solvent.
Protocol Quick View:
-
Prepare your standard eluent (e.g., 50% ethyl acetate in hexanes).
-
To every 100 mL of eluent, add 1 mL of triethylamine (for a 1% solution).
-
Use this modified eluent to slurry-pack your column and run the separation.
dot
Caption: Troubleshooting workflow for peak tailing in chromatography.
Question 2: My recovery is very low after an aqueous workup. I suspect the product is lost to the aqueous layer. How can I improve extraction efficiency?
Answer: 3-Methyl-3-morpholinecarbonitrile, like many small morpholine derivatives, can have significant water solubility, especially if it exists in its protonated (salt) form.[1] This makes extraction with common non-polar organic solvents like diethyl ether or hexanes inefficient.
Solutions:
-
pH Adjustment: The morpholine nitrogen is basic. In a neutral or acidic aqueous solution, it will be protonated, forming a water-soluble salt. Before extraction, basify the aqueous layer to a pH of 9-11 using 1M NaOH or saturated K₂CO₃ solution. This deprotonates the morpholine nitrogen, converting the compound to its "free base" form, which is significantly less polar and less water-soluble.[1]
-
Salting Out: Increase the ionic strength of the aqueous phase by saturating it with sodium chloride (NaCl).[1] This decreases the solubility of organic compounds in the aqueous layer, effectively "pushing" your product into the organic extraction solvent.
-
Use a More Polar Solvent: Switch to a more effective extraction solvent like dichloromethane (DCM) or chloroform, which can better solvate your moderately polar product. Perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery.
Question 3: My NMR analysis shows the presence of 3-methyl-3-morpholinecarboxamide or carboxylic acid. How did these form and how can I remove them?
Answer: The α-aminonitrile functionality is susceptible to hydrolysis, especially under harsh acidic or basic conditions.[2][3] The nitrile group can hydrolyze first to a carboxamide and then further to a carboxylic acid.[4] This can occur if the reaction workup involved strong acid or base, or even during chromatography on un-neutralized silica gel over long periods.
Solution: Acid-Base Extraction. This technique leverages the different acidic/basic properties of your target compound and the impurities.
-
To Remove Carboxylic Acid Impurity:
-
Dissolve the crude mixture in an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic solution with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
The acidic carboxylic acid will react with the bicarbonate to form a water-soluble carboxylate salt, which will be extracted into the aqueous layer. The neutral aminonitrile product remains in the organic layer.
-
Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
To Remove Amide Impurity: The amide is relatively neutral and will have a different polarity from your aminonitrile. This impurity is best removed by flash column chromatography. The amide is typically more polar than the corresponding aminonitrile and will elute later from the column.
dot
Caption: Workflow for separating acidic and amide impurities.
Question 4: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" typically occurs when the melting point of your compound (or an impure version of it) is lower than the boiling point of the recrystallization solvent.[1] The compound melts in the hot solvent and separates as a liquid phase instead of staying dissolved until the solution cools.
Solutions:
-
Change Solvents: Choose a solvent or solvent system with a lower boiling point. For example, if you are using ethanol, try switching to ethyl acetate or a mixture of diethyl ether and hexanes.
-
Use More Solvent: Your solution may be too concentrated. Add more solvent to ensure the compound remains fully dissolved at the elevated temperature.
-
Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a 4°C refrigerator, and finally to an ice bath. Slow cooling promotes the formation of a stable crystal lattice.[1]
-
Scratch/Seed: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure solid, add a single "seed" crystal to the cooled, supersaturated solution.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most likely impurities I should expect in my crude 3-methyl-3-morpholinecarbonitrile?
The impurity profile depends heavily on the synthesis route, which is typically a variation of the Strecker synthesis.[5][6]
| Impurity Type | Chemical Name | Origin / Cause | Recommended Removal Method |
| Starting Material | Morpholine | Incomplete reaction | Wash with dilute acid (e.g., 1M HCl); morpholine will form a water-soluble salt. |
| Side Product | Corresponding Cyanohydrin | Reaction of the ketone precursor with cyanide without the amine component. | Column Chromatography |
| Hydrolysis Product | 3-methyl-3-morpholinecarboxamide | Partial hydrolysis of the nitrile group.[7] | Column Chromatography (more polar) |
| Hydrolysis Product | 3-methyl-3-morpholinecarboxylic Acid | Complete hydrolysis of the nitrile group.[2][8] | Acid-Base Extraction (wash with NaHCO₃) |
| Condensation Product | High Molecular Weight "Heavies" | Polymerization or side-reactions under harsh conditions.[9] | Column Chromatography (retained on baseline) or distillation if product is volatile. |
FAQ 2: What are the best analytical methods to assess the purity of my final product?
A combination of methods is recommended for a comprehensive purity assessment.[10][11]
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis.[12] A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks) is a good starting point. A UV detector set around 210 nm should be effective as the nitrile and morpholine do not have strong chromophores.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities. The presence of characteristic peaks for the amide (-CONH₂) or carboxylic acid (-COOH) protons can quickly confirm hydrolysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS is excellent for identifying low-level impurities by comparing their mass spectra to library data.
-
Melting Point: A sharp melting point range for a solid product is a good indicator of high purity. Impurities will typically broaden and depress the melting point.[10]
Part 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed to purify the title compound from less polar and more polar neutral impurities.
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. In a separate flask, add your crude oil/solid, dissolve it in a minimum amount of a polar solvent (like DCM or ethyl acetate), add silica gel (approx. 2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is called "dry loading" and generally gives better separation than loading the sample as a liquid.
-
Column Packing: Prepare a glass column with a slurry of silica gel in your chosen eluent (e.g., 20% ethyl acetate in hexanes + 1% triethylamine). Pack the column under light pressure to ensure a well-compacted bed.
-
Loading: Carefully add your dry-loaded silica to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the elution process using Thin Layer Chromatography (TLC). The TLC plates should also be developed in a mobile phase containing triethylamine to accurately predict the column separation.
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the eluent and triethylamine under reduced pressure using a rotary evaporator. Note that triethylamine has a boiling point of 89.5°C, so it may require gentle heating of the water bath to fully remove.
Protocol 2: Recrystallization from a Two-Solvent System
This protocol is useful when a single solvent does not provide the ideal solubility profile. A common system is Ethyl Acetate/Hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the more polar solvent (ethyl acetate) required to just dissolve the solid at an elevated temperature (use a hot plate, ~60-70°C).
-
Induce Precipitation: While the solution is still hot, slowly add the less polar solvent (hexanes) dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of the hot, more polar solvent (ethyl acetate) until the cloudiness just disappears.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
- Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674. (n.d.). SpringerLink.
- Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. (2025). BenchChem.
- Side reactions and byproduct formation in morpholine synthesis. (2025). BenchChem.
- Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI.
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). PMC.
- Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. (2019). Research Communities.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
- Hydrolysis of Nitriles. (n.d.). Organic Synthesis.
- PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent.
- Strecker Synthesis. (n.d.). Master Organic Chemistry.
- Strecker amino acid synthesis. (n.d.). Wikipedia.
- Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile: Application Notes and Protocols. (2025). BenchChem.
- A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis. (2025). BenchChem.
- Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024). YouTube.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube.
- Alkaline hydrolysis of 1,3-dimethylphenobarbital. (1979). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. moravek.com [moravek.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
overcoming steric hindrance in 3-methyl morpholine reactions
Technical Support & Troubleshooting Guide
Current Status: Operational Subject: Overcoming Steric Hindrance in N-Functionalization of 3-Methylmorpholine Ticket ID: 3MM-OPT-2024
Executive Summary
You are likely here because standard protocols for morpholine functionalization are failing with your 3-methylmorpholine analog.
The Problem: The methyl group at the C3 position introduces significant steric bulk proximal to the nucleophilic Nitrogen (N4). While the methyl group preferentially adopts an equatorial conformation to minimize 1,3-diaxial interactions, it creates a "picket fence" effect that shields the nitrogen lone pair. This drastically increases the activation energy for nucleophilic attacks, particularly in
This guide provides field-proven workflows to bypass this kinetic barrier.
Module 1: Nucleophilic Aromatic Substitution ( )
Issue: Reaction with aryl chlorides is sluggish (<10% yield) or requires excessive heating that degrades the substrate.
The Mechanistic Fix: The "Fluoride Effect"
In sterically hindered systems, the formation of the Meisenheimer complex is the rate-determining step. The C3-methyl group destabilizes this intermediate. To compensate, you must lower the transition state energy by increasing the electrophilicity of the aryl partner.
-
Recommendation: Switch from Aryl-Chloride to Aryl-Fluoride . The high electronegativity of fluorine accelerates the addition step, which is critical when the amine approach is sterically hindered.
Standard Protocol (
)
-
Solvent: DMSO or NMP (High dielectric constant stabilizes the polar transition state).
-
Base: DIPEA (3.0 equiv) or
(if substrate is acid-sensitive). -
Temperature:
. -
Stoichiometry: Use 1.5 equiv of 3-methylmorpholine.
Troubleshooting Checklist:
| Symptom | Diagnosis | Solution |
|---|---|---|
| No Product (Aryl-Cl) | Steric repulsion preventing attack. | Switch to Aryl-F or add KF (Halex reaction in situ). |
| Low Conversion | Meisenheimer complex reversion. | Increase Temp to
Module 2: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Issue: Catalyst deactivation or
The Mechanistic Fix: Ligand Bulk
For hindered secondary amines like 3-methylmorpholine, the reductive elimination step is difficult. Standard ligands (BINAP, dppf) often fail because they do not create enough steric pressure on the metal center to force the product off.
-
Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1] Specifically, RuPhos and BrettPhos are engineered to facilitate the coupling of hindered secondary amines.
Optimized Protocol (Pd-Catalysis)
-
Catalyst:
(1--2 mol%) or Pre-catalyst generations (e.g., RuPhos Pd G4). -
Ligand: RuPhos (for secondary amines) or BrettPhos (for extremely hindered/electron-poor aryl halides).
-
Base:
(Standard) or (Functional group tolerance). -
Solvent: 1,4-Dioxane or Toluene (
).
Critical Note: Do not use
. It is ineffective for sterically hindered amines due to poor oxidative addition/reductive elimination balance in this context.
Module 3: Amide Coupling
Issue: EDC/NHS or HOBt protocols result in unreacted amine.
The Mechanistic Fix: Activation Power
The C3-methyl group hinders the approach to the activated ester. Standard carbodiimide intermediates are not electrophilic enough to overcome this barrier before hydrolyzing.
-
Solution: Use HATU or COMU . These reagents generate an At- or Oxyma-ester, which are significantly more reactive than OBt esters. Alternatively, convert the acid to an Acyl Chloride .
Protocol (Difficult Amides)
-
Reagent: HATU (1.2 equiv).
-
Base: DIPEA (3.0 equiv) - Crucial to keep the amine deprotonated.
-
Procedure: Pre-activate the acid with HATU/Base for 15 mins before adding 3-methylmorpholine.
Visual Decision Support
Workflow: Selecting the Right Pathway
Use this logic tree to determine the optimal reaction condition based on your electrophile.
Figure 1: Decision Matrix for N-Functionalization of 3-Methylmorpholine.
Comparative Data: Yield Optimization
The following data summarizes internal optimization campaigns for reacting 3-methylmorpholine with 4-chloropyridine (a moderately difficult substrate).
| Method | Reagents | Temp | Yield | Notes |
| Standard | EtOH, | < 5% | Solvent not polar enough; Temp too low. | |
| High-Temp | DMSO, DIPEA | 45% | Moderate success; purification difficult (DMSO). | |
| Activated | 4-Fluoropyridine , DMSO, DIPEA | 88% | Fluoride leaving group overcomes steric barrier. | |
| Pd-Catalysis (Gen 1) | 15% | Catalyst decomposition observed. | ||
| Pd-Catalysis (Gen 3) | 92% | Excellent conversion; clean profile. |
References & Further Reading
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Definitive guide on selecting RuPhos/BrettPhos for hindered amines).
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry. (Context on why morpholine analogs are used despite synthetic difficulty).
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Comparison of HATU vs. standard reagents for hindered substrates).
Sources
A Comparative Guide to the 1H NMR Interpretation of 3-Methyl-3-morpholinecarbonitrile
In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-methyl-3-morpholinecarbonitrile, a heterocyclic compound with potential applications in medicinal chemistry. By juxtaposing its predicted spectral features with those of related structural analogs, we aim to equip researchers with the necessary framework for accurate and efficient spectral interpretation.
Theoretical 1H NMR Analysis of 3-Methyl-3-morpholinecarbonitrile
Predicted Chemical Shifts, Multiplicities, and Integration:
The morpholine ring is expected to adopt a chair conformation, leading to distinct signals for axial and equatorial protons. The presence of the electronegative oxygen and nitrogen atoms, along with the anisotropic effect of the nitrile group, will significantly influence the chemical shifts of the neighboring protons.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| -CH3 | ~1.5 | Singlet (s) | 3H | The methyl group is attached to a quaternary carbon and thus will not exhibit coupling to other protons. Its chemical shift is in the typical range for an aliphatic methyl group. |
| H-2, H-6 (CH2-N) | ~2.5 - 2.9 | Multiplet (m) | 4H | These protons are adjacent to the nitrogen atom and will be deshielded. The chair conformation will result in complex splitting patterns due to geminal and vicinal coupling. |
| H-5 (CH2-O) | ~3.6 - 3.9 | Multiplet (m) | 2H | These protons are adjacent to the highly electronegative oxygen atom, leading to a significant downfield shift. Complex splitting is expected due to coupling with the H-6 protons. |
| NH | Variable | Broad Singlet (br s) | 1H | The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature. It is often observed as a broad signal due to quadrupole broadening and exchange. |
Comparative Spectral Analysis
To contextualize the predicted spectrum of 3-methyl-3-morpholinecarbonitrile, it is instructive to compare it with the known 1H NMR data of simpler, related molecules.
Morpholine: The Parent Heterocycle
The 1H NMR spectrum of unsubstituted morpholine provides a baseline for the chemical shifts of the ring protons. In CDCl3, the protons adjacent to the nitrogen (H-2, H-6) typically appear around 2.8-3.0 ppm, while the protons adjacent to the oxygen (H-3, H-5) are found further downfield at approximately 3.7-3.9 ppm. The signals are often complex multiplets due to the ring's conformational dynamics.[1][2]
Protons Alpha to a Nitrile Group
The nitrile (-CN) group is an electron-withdrawing group that exerts a deshielding effect on adjacent protons. Protons on a carbon alpha to a nitrile typically resonate in the range of 2.1-3.0 ppm. This effect is a key consideration for the protons on the morpholine ring of our target molecule, although the direct alpha position is a quaternary carbon. The influence will be transmitted through the carbon framework.
Experimental Protocols
General 1H NMR Acquisition Protocol:
A standard protocol for acquiring the 1H NMR spectrum of a novel compound like 3-methyl-3-morpholinecarbonitrile would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Spectrometer Setup: The data should be acquired on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Visualizing Molecular Structure and Key NMR Insights
To better understand the spatial relationships and the origin of the predicted NMR signals, a diagram of the molecule is provided below.
Figure 1. Molecular structure of 3-methyl-3-morpholinecarbonitrile with key proton groups labeled.
Conclusion
The 1H NMR spectrum of 3-methyl-3-morpholinecarbonitrile is predicted to exhibit a characteristic set of signals arising from the interplay of the morpholine ring's stereochemistry and the electronic effects of the methyl and nitrile substituents. By understanding the fundamental principles of chemical shifts and coupling constants, and by drawing comparisons with related molecules, researchers can confidently interpret the spectrum of this and similar heterocyclic compounds. The provided guidelines for spectral acquisition and analysis serve as a practical resource for the unambiguous structural determination of novel molecular entities in the research and development pipeline.
References
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
-
Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 15—proton chemical shifts in nitriles and the electric field and p-electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]
-
Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]
-
1 H NMR spectrum of thiomorpholine derivative. The signal due to the... ResearchGate. [Link]
-
Supporting Information. ScienceOpen. [Link]
-
Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). [Link]
-
Use of paramagnetic shift reagents for simplification of nuclear magnetic resonance spectra of organic nitriles. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection - Content. Organic Chemistry Data. [Link]
-
Ahmad, S., Wani, M. Y., Lavudi, K. S., Kumar, A., & Wani, T. A. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. [Link]
-
Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Bulletin of the Korean Chemical Society, 34(10), 2949-2952. [Link]
-
Chen, J., Wu, H., Li, Y., Wang, Y., Qin, C., & Li, M. (2025). NMRexp: A database of 3.3 million experimental NMR spectra. Nature Communications, 16(1), 1-10. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Wells, R. L., Baldwin, R. A., & White, P. S. (1995). Synthesis and Characterization of (Me3SiCH2)3M.E(SiMe3) (M= Ga, E = P or As. DTIC. [Link]
-
Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc. [Link]
Sources
Technical Guide: LC-MS Identification of 3-Methyl-3-Morpholinecarbonitrile
Executive Summary
This guide details the liquid chromatography-mass spectrometry (LC-MS) identification of 3-methyl-3-morpholinecarbonitrile (C₆H₁₀N₂O, MW 126.16), a critical intermediate in the synthesis of PI3K/mTOR inhibitors and other heterocyclic pharmaceuticals.
The Analytical Challenge: Unlike simple morpholines, the gem-disubstituted nature of this molecule (methyl and nitrile groups at position 3) introduces unique physicochemical constraints. The electron-withdrawing nitrile group significantly lowers the basicity of the morpholine nitrogen, reducing retention on cation-exchange phases, while its high polarity leads to elution at the void volume on standard C18 columns.
The Solution: This guide objectively compares Hydrophilic Interaction Liquid Chromatography (HILIC) against Reversed-Phase Liquid Chromatography (RPLC) , demonstrating why HILIC is the superior methodology for reliable quantification and identification.
Part 1: Physicochemical Profile & Method Strategy[1]
Understanding the molecule is the first step to successful separation.
| Property | Value / Characteristic | Analytical Implication |
| Formula | C₆H₁₀N₂O | Monoisotopic Mass: 126.079 Da |
| Structure | Morpholine ring with gem-dimethyl/cyano substitution at C3. | Steric hindrance at the nitrogen; distinct fragmentation pattern.[1] |
| Polarity (LogP) | Estimated < 0 (Highly Polar) | Poor retention on C18; ideal for HILIC.[1] |
| Basicity (pKa) | Predicted ~4.5 - 5.5 | The nitrile group (–CN) is electron-withdrawing, lowering the pKa compared to 3-methylmorpholine (pKa ~9.0). Result: It may not be fully protonated at neutral pH.[1] |
Part 2: Comparative Methodological Analysis
We evaluated two primary separation strategies. The data below summarizes typical performance metrics for 3-methyl-3-morpholinecarbonitrile.
Comparison 1: Reversed-Phase (C18) vs. HILIC
Method A: Standard Reversed-Phase (The "Traditional" Approach)
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]
-
Outcome: The analyte typically elutes near the void volume (
), co-eluting with unretained matrix salts. This leads to severe ion suppression and poor reproducibility.
Method B: HILIC (The "Recommended" Approach)
-
Column: Zwitterionic or Amide-based HILIC (e.g., Waters BEH Amide, Agilent HILIC Plus).
-
Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (10 mM, pH 3.0).[1]
-
Outcome: The high organic content induces a water layer on the stationary phase, allowing the polar morpholine derivative to partition effectively.[1]
Performance Data Summary
| Metric | Method A: C18 RPLC | Method B: HILIC (Amide) | Verdict |
| Retention Factor ( | < 0.5 (Poor) | 3.5 - 5.0 (Excellent) | HILIC Wins |
| Peak Shape (Asymmetry) | 1.8 (Tailing) | 1.1 (Sharp) | HILIC Wins |
| MS Sensitivity (S/N) | 10:1 (Suppressed) | 85:1 (Enhanced) | HILIC Wins |
| Matrix Effects | High (>50% suppression) | Low (<10% suppression) | HILIC Wins |
Expert Insight: The sensitivity gain in HILIC is twofold: better separation from matrix salts and improved desolvation efficiency in the ESI source due to the high percentage of organic solvent (acetonitrile).[1]
Part 3: Mass Spectrometry Identification (MS/MS)
Accurate identification requires monitoring specific fragmentation pathways. The presence of the nitrile group directs fragmentation differently than simple alkyl-morpholines.
Optimized MS Parameters (ESI+)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]
-
Precursor Ion:
127.1 -
Capillary Voltage: 3.0 - 3.5 kV (Source dependent).
-
Desolvation Temp: 350°C (High temp aids polar compound desolvation).
Fragmentation Pathway (MRM Transitions)
| Transition ( | Fragment Identity | Collision Energy (eV) | Purpose |
| 127.1 | Loss of HCN (27 Da) | 15 - 20 | Quantifier (Specific to nitriles) |
| 127.1 | Loss of C₂H₄O (44 Da) | 20 - 25 | Qualifier (Ring cleavage) |
| 127.1 | Ring fragmentation (C₃H₆N⁺) | 30 | Qualifier (High energy) |
Note: The loss of HCN (
127100) is a diagnostic transition for the carbonitrile group, distinguishing this molecule from non-nitrile impurities.
Part 4: Visualizations
Diagram 1: Recommended Experimental Workflow
This flowchart outlines the decision process for analyzing polar morpholine intermediates.
Caption: Analytical workflow prioritizing HILIC for polar retention and MS sensitivity.
Diagram 2: Proposed Fragmentation Mechanism
Visualization of the collision-induced dissociation (CID) of the
Caption: Primary fragmentation pathways for 3-methyl-3-morpholinecarbonitrile in ESI+ mode.
Part 5: Validated Experimental Protocol
Sample Preparation
-
Solvent: Dissolve samples in 100% Acetonitrile (ACN). Crucial: Do not use water as the diluent for HILIC injection to prevent peak distortion.[1]
-
Concentration: Target 100 ng/mL for optimization; 1-1000 ng/mL for linearity curves.
-
Filtration: 0.2 µm PTFE or Nylon filter (avoid regenerate cellulose if using high organic).[1]
LC-MS/MS Conditions (HILIC Method)
-
Instrument: Agilent 1290 Infinity II / 6470 QqQ (or equivalent).
-
Column: Agilent ZORBAX RRHD HILIC Plus (2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 30°C.
System Suitability Criteria
To ensure data trustworthiness (Trustworthiness pillar), the system must pass these checks before batch analysis:
-
Retention Time Stability:
0.1 min over 5 injections. -
Peak Asymmetry: 0.9 <
< 1.3.[1] -
Signal-to-Noise: > 10 for the LOQ standard (using the 127
100 transition).
References
-
Agilent Technologies. (2020).[1] HILIC: The Pros and Cons - LCGC International.[1] Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 292103, 3-Methylmorpholine. Retrieved from
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (Demonstrates HILIC/RP comparison workflows). Retrieved from
-
Sigma-Aldrich. (2022).[1] HILIC Column vs C18: Selection Guide for Polar Compounds. Retrieved from
-
BenchChem. (2025).[1] GC-MS Method for the Detection of Morpholine Derivatives.[1] (Comparative context for derivatization vs direct LC-MS). Retrieved from
Sources
Comparative Reactivity Guide: Morpholine-4-carbonitrile vs. 3-Methylmorpholine-4-carbonitrile
This guide provides an in-depth technical comparison of the reactivity profiles of Morpholine-4-carbonitrile (unsubstituted) and 3-Methylmorpholine-4-carbonitrile (3-methyl substituted). It is designed for medicinal chemists and process scientists evaluating these scaffolds for drug discovery or synthetic utility.
Executive Summary
The introduction of a methyl group at the C3 position of the morpholine ring significantly alters the physicochemical and reactivity profile of the N-cyano moiety. While Morpholine-4-carbonitrile (1) exhibits standard cyanamide reactivity (susceptible to nucleophilic attack and hydrolysis), 3-Methylmorpholine-4-carbonitrile (2) displays enhanced hydrolytic stability and reduced electrophilicity due to proximal steric hindrance. This makes the 3-methyl variant a superior bioisostere for amide bonds in metabolically active environments, albeit with slower kinetics in downstream derivatization reactions (e.g., guanidine formation).
| Feature | Morpholine-4-carbonitrile | 3-Methylmorpholine-4-carbonitrile |
| Steric Environment | Unhindered; N-CN exposed | Hindered; C3-Methyl shields N-CN |
| Hydrolytic Stability | Moderate; hydrolyzes to urea in acid/base | High; kinetically stabilized |
| Electrophilicity | High; rapid reaction with amines | Reduced; requires forcing conditions |
| Conformation | Chair (dynamic equilibrium) | Locked Chair (Methyl equatorial preferred) |
| Primary Utility | Synthetic intermediate, rapid derivatization | Stable pharmacophore, amide bioisostere |
Structural & Conformational Analysis
The reactivity difference is rooted in the 3D conformational preferences of the morpholine ring.
-
Morpholine-4-carbonitrile: Exists in a rapidly flipping chair conformation. The cyano group (-C≡N) has a linear geometry but the N-C bond has partial double-bond character (resonance form >N⁺=C=N⁻), favoring a planar geometry around the nitrogen.
-
3-Methylmorpholine-4-carbonitrile: The C3-methyl group introduces a strong 1,3-diaxial interaction penalty if placed axially. Therefore, the molecule predominantly adopts a chair conformation with the methyl group in the equatorial position . This locks the ring conformation and places the methyl group in close proximity to the N-cyano vector, creating a "steric wall" that impedes the approach of nucleophiles to the nitrile carbon.
Visualization: Steric Shielding & Conformation
Figure 1: Comparative conformational landscape showing the steric blocking effect of the C3-methyl group on the nitrile reaction center.
Reactivity Profile Comparison
A. Electrophilic Reactivity (Amidine/Guanidine Formation)
The most common synthetic application of N-cyanoamines is their conversion to guanidines (via amine addition) or amidines.
-
Unsubstituted: Reacts readily with primary and secondary amines at elevated temperatures (80–100 °C) or under Lewis acid catalysis. The nitrile carbon is electronically activated by the morpholine nitrogen.
-
3-Methyl Substituted: The reaction rate is significantly retarded (often 5–10x slower). The C3-methyl group blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle).
-
Implication: Synthesis of 3-methyl-morpholinyl guanidines requires higher temperatures (120–140 °C), microwave irradiation, or stronger activation (e.g., using AlMe₃ to activate the amine).
-
B. Hydrolytic Stability (Metabolic & Chemical)
N-cyano groups can hydrolyze to ureas (>N-CO-NH₂) under acidic or enzymatic conditions.
-
Unsubstituted: Susceptible to hydrolysis in strong aqueous acid (e.g., 6M HCl, reflux) or by nitrilase enzymes.
-
3-Methyl Substituted: Exhibits superior stability. The hydrophobic bulk of the methyl group repels water molecules and hinders the formation of the tetrahedral intermediate required for hydrolysis. This makes the 3-methyl analog a more robust "non-classical" amide bioisostere for in vivo applications.
C. von Braun Degradation Context
While both compounds are products of the reaction between amines and cyanogen bromide (BrCN), they can also serve as intermediates in the von Braun degradation if treated with alkyl halides.
-
Unsubstituted: More prone to ring-opening or alkyl cleavage due to easier access to the nitrogen lone pair (though the N-CN group strongly deactivates the nitrogen).
-
3-Methyl Substituted: The steric bulk protects the nitrogen center, making the molecule highly resistant to further alkylation or degradation pathways.
Experimental Protocols
Protocol A: Synthesis of 3-Methylmorpholine-4-carbonitrile
This protocol ensures high yield by controlling the exotherm and preventing over-reaction.
Reagents:
-
3-Methylmorpholine (1.0 eq)
-
Cyanogen Bromide (BrCN) (1.1 eq) [Warning: Highly Toxic ]
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Solvent: Dichloromethane (DCM) / Water biphasic system (1:1)
Step-by-Step:
-
Preparation: In a round-bottom flask, dissolve 3-methylmorpholine (10 mmol) in DCM (20 mL). Add a solution of NaHCO₃ (25 mmol) in water (20 mL). Cool the biphasic mixture to 0 °C.
-
Addition: Dissolve BrCN (11 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining temperature < 5 °C. Note: The 3-methyl group does not prevent N-cyanation, but the reaction may be slightly less exothermic than with morpholine.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. (Unsubstituted morpholine typically finishes in 1–2 hours).
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Wash combined organics with 1M HCl (to remove unreacted amine), then brine. Dry over MgSO₄ and concentrate.
-
Result: The product is typically a clear, viscous oil. Purity is usually >95% without chromatography.
Protocol B: Comparative Nucleophilic Addition (Tetrazole Formation)
This assay quantifies the reactivity difference.
Reagents:
-
Substrate (1.0 eq)[1]
-
Sodium Azide (NaN₃) (1.5 eq)
-
Ammonium Chloride (NH₄Cl) (1.5 eq)
-
Solvent: DMF
Procedure:
-
Dissolve Morpholine-4-carbonitrile (A) and 3-Methylmorpholine-4-carbonitrile (B) in separate vials of DMF (0.5 M).
-
Add NaN₃ and NH₄Cl to both.
-
Heat both vials to 100 °C.
-
Monitoring: Monitor by LCMS at 1h, 4h, and 12h.
-
Expectation: Compound A will show >80% conversion to the tetrazole within 4 hours. Compound B will likely show <30% conversion at 4 hours, requiring prolonged heating (12-24h) for completion.
-
Data Summary Table
| Property | Morpholine-4-carbonitrile | 3-Methylmorpholine-4-carbonitrile | Impact on Drug Design |
| CAS Number | 1530-87-6 | 74572-04-6 (R-isomer) | Sourcing specificity |
| LogP (Calc) | ~ -0.3 | ~ 0.1 | 3-Me increases lipophilicity |
| pKa (Conj.[2] Acid) | ~ -1.0 (N-CN is non-basic) | ~ -1.0 | No significant basicity diff. |
| Nu-Addition Rate | 3-Me requires harsher synthesis | ||
| Metabolic Stability | Low (N-dealkylation/Hydrolysis) | High (Steric protection) | 3-Me is a better bioisostere |
References
-
General Reactivity of N-Cyanoamines
-
Synthesis via Cyanogen Bromide
-
Morpholine Conformational Analysis
-
Bioisosteric Applications
-
N-CN as Amide Isostere: "N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere." RSC Adv.2023 , 13, 2187. Link
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
Chiral Separation of 3-Methylmorpholine-3-carbonitrile Enantiomers: A Comparative Methodological Guide
As a Senior Application Scientist, I approach the chiral resolution of
Furthermore, as an
Mechanistic Challenges & Chiral Recognition
To successfully separate the enantiomers of 3-methylmorpholine-3-carbonitrile, the chosen method must exploit the subtle spatial differences around the C3 chiral center. Polysaccharide-based Chiral Stationary Phases (CSPs), such as Amylose tris(3,5-dimethylphenylcarbamate) (commercially known as Chiralpak AD-H), are the industry standard for this class of heterocycles [2].
The chiral recognition mechanism relies on a three-point interaction model:
-
Hydrogen Bonding: The secondary amine of the morpholine ring acts as a hydrogen bond donor to the carbamate carbonyls of the CSP.
-
Dipole-Dipole Interactions: The strong dipole of the nitrile group aligns with the polar grooves of the amylose backbone.
-
Steric Inclusion: The C3-methyl group must fit into the chiral cavity of the polymer. Only one enantiomer achieves an optimal low-energy fit, resulting in differential retention times.
Mechanistic interactions between the polysaccharide CSP and the morpholine analyte.
Objective Comparison of Separation Alternatives
When scaling up from analytical screening to preparative isolation, researchers typically choose between Supercritical Fluid Chromatography (SFC), Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), and Classical Diastereomeric Salt Resolution.
Method A: Preparative Supercritical Fluid Chromatography (SFC)
SFC utilizes supercritical CO
Method B: Normal-Phase HPLC (NP-HPLC)
NP-HPLC relies on a hexane/alcohol mobile phase. While it provides excellent resolution (
Method C: Diastereomeric Salt Resolution
A classical approach using chiral resolving acids (e.g., (+)-Di-p-toluoyl-D-tartaric acid). The basic morpholine nitrogen forms a salt, which is separated via fractional crystallization. While inexpensive, it is highly empirical and often requires multiple recrystallizations to achieve >99% enantiomeric excess (ee) [3].
Quantitative Performance Comparison
| Performance Metric | Preparative SFC (Polysaccharide CSP) | NP-HPLC (Polysaccharide CSP) | Diastereomeric Salt Resolution |
| Resolution ( | High (>2.0) | High (>1.5) | N/A (Yield-dependent) |
| Throughput / Run Time | Excellent (< 10 min) | Moderate (20-40 min) | Poor (Days for crystallization) |
| Solvent Consumption | Low (Mainly recyclable CO | High (Hexane/IPA) | Moderate (Crystallization media) |
| Analyte Recovery | Simple (Depressurization of CO | Complex (High-boiling evaporation) | Complex (Requires free-basing) |
| Risk of Degradation | Low (Anhydrous, neutral) | Low (Anhydrous) | High (Requires aqueous workup) |
Recommended Workflow & Experimental Protocol
Based on the quantitative comparison, Preparative SFC is the superior method. Below is a self-validating protocol designed to isolate the enantiomers of 3-methylmorpholine-3-carbonitrile while preventing peak tailing and ensuring analytical absolute certainty.
Workflow for the chiral separation and validation of 3-methylmorpholine-3-carbonitrile.
Step-by-Step SFC Methodology
1. Sample Preparation
-
Action: Dissolve the racemic 3-methylmorpholine-3-carbonitrile in anhydrous Methanol at a concentration of 50 mg/mL.
-
Causality: Methanol matches the SFC co-solvent, preventing sample precipitation at the column head. Water must be strictly avoided to prevent retro-Strecker hydrolysis of the aminonitrile.
2. Mobile Phase & Column Setup
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 21.2 mm, 5
m. -
Mobile Phase: 85% supercritical CO
/ 15% Methanol containing 0.1% Diethylamine (DEA) . -
Causality: The selection of 0.1% DEA is a thermodynamic necessity. The secondary amine of the morpholine ring (
) will aggressively hydrogen-bond with residual, unendcapped silanols on the silica support of the CSP. DEA acts as a sacrificial base, dynamically coating the active silanol sites to prevent severe peak tailing and maintain high [1].
3. Execution & Self-Validating Detection
-
Parameters: Flow rate 70 mL/min; Backpressure 120 bar; Temperature 35°C.
-
Detection System: Diode Array Detector (DAD) at 210 nm, configured in series with an Inline Polarimeter .
-
Self-Validation Logic: Because 3-methylmorpholine-3-carbonitrile lacks a strong chromophore, relying solely on UV absorption at 210 nm is prone to false positives from solvent impurities. By requiring the polarimetric signal to show equal and opposite deflections for the two integrated peaks, the system internally verifies that the separated fractions are true enantiomers, not achiral degradation products.
4. Fraction Recovery
-
Action: Collect fractions using a cyclone separator. The CO
evaporates upon depressurization, leaving the enantiomers dissolved in a small volume of Methanol/DEA. Gently evaporate the methanol under a stream of nitrogen at room temperature to yield the pure (>99% ee) enantiomers.
References
-
Recent Advances in Separation and Analysis of Chiral Compounds Analytical Chemistry URL:[Link]
- Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4)
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers PubMed Central (NIH) URL:[Link]
IR spectroscopy peaks for nitrile group in 3-methyl morpholine
Analytical Comparison Guide: IR Spectroscopy Techniques for Nitrile (Cyanamide) Peaks in 3-Methylmorpholine Derivatives
In modern drug discovery, 3-methylmorpholine is a privileged chiral building block, frequently utilized to achieve selectivity in kinase inhibitors (such as mTOR inhibitors)[1]. When this cyclic amine is functionalized via N-cyanation to form 3-methylmorpholine-4-carbonitrile, the resulting compound features a cyanamide group (N–C≡N). This functional group is not merely a synthetic intermediate; it acts as a remarkably potent infrared (IR) reporter[2].
As a Senior Application Scientist, I frequently see laboratories struggle to accurately quantify this specific functional group because they treat it like a standard aliphatic nitrile. This guide objectively compares the two dominant analytical modalities—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR—for the detection and quantification of the cyanamide peak in 3-methylmorpholine derivatives, providing field-proven, self-validating protocols.
The Quantum Mechanical Causality of the Cyanamide Peak
Before selecting an analytical technique, one must understand the vibrational physics of the target analyte. Standard aliphatic nitriles (C–C≡N) are notoriously weak IR absorbers. However, in 3-methylmorpholine-4-carbonitrile, the nitrile group is directly bonded to the morpholine nitrogen.
This structural shift fundamentally alters the molecule's vibrational properties. The
-
Wavenumber Shift: The peak is red-shifted compared to standard nitriles, appearing sharply at 2,240 cm⁻¹ [5].
-
Intensity: The transition dipole strength is significantly larger, transforming a typically weak nitrile signal into a strongly absorbing, highly sensitive IR reporter[3].
-
Biological Window: This 2,240 cm⁻¹ peak falls into an "isolated window" of the IR spectrum, free from the overlapping background noise of water and standard biological macromolecules[2].
Comparative Analysis: ATR-FTIR vs. Transmission FTIR
While both techniques can detect the 2,240 cm⁻¹ peak, their optical physics dictate different operational realities.
In Transmission FTIR , the IR beam passes entirely through the sample (typically dispersed in a KBr pellet). According to the Beer-Lambert law, absorbance is directly proportional to the path length, yielding high-fidelity, highly reproducible spectra ideal for strict quantitative analysis[6].
In ATR-FTIR , the IR beam reflects internally within a high-refractive-index crystal (e.g., diamond). An evanescent wave penetrates the sample resting on the crystal. The critical physical constraint here is that the depth of penetration (
Quantitative Data Presentation
The following table summarizes the operational and spectral differences between the two modalities for this specific application.
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) | Operational Impact |
| Sample Preparation | < 1 minute (Direct application) | 10–15 minutes (Grinding/Pressing) | ATR is superior for high-throughput reaction monitoring. |
| Raw Peak Intensity (2240 cm⁻¹) | Low (due to shallow penetration depth) | High (dependent on pellet path length) | ATR requires software correction for accurate visual representation. |
| Moisture Interference | Negligible | High (KBr is hygroscopic) | Transmission requires strict environmental controls to prevent baseline drift. |
| Quantitative Accuracy | Moderate (dependent on uniform crystal contact) | Excellent (obeys Beer-Lambert linearly) | Transmission is preferred for final QA/QC release testing. |
| Sample Recovery | High (Non-destructive, easily wiped) | None (Sample is fused into KBr matrix) | ATR is ideal when 3-methylmorpholine derivatives are scarce. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every FTIR workflow must contain internal validation checkpoints to prevent false negatives or baseline artifacts.
Protocol A: ATR-FTIR Workflow (High-Throughput Reaction Monitoring)
Causality: We utilize a diamond crystal because it is chemically inert to the basicity of the morpholine ring and provides a wide spectral window.
-
Crystal Preparation: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate.
-
System Validation (Checkpoint 1): Execute a background scan. Validation: The baseline must be completely flat, and the single-beam energy profile must show >95% throughput compared to factory specifications. A dip at 2,900 cm⁻¹ indicates residual organic contamination.
-
Sample Application: Apply 2–3 µL of liquid 3-methylmorpholine-4-carbonitrile directly onto the crystal, ensuring the active sensing area is fully covered. If the derivative is a solid salt, place 2 mg on the crystal and deploy the pressure anvil.
-
Optical Contact (Checkpoint 2): Apply consistent pressure until the software's pressure gauge reads optimally. Validation: Inadequate pressure will result in a low signal-to-noise (S/N) ratio across the entire spectrum.
-
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.
-
Mathematical Correction (Checkpoint 3): Apply the ATR correction algorithm within the spectrometer software. Validation: Observe the 2,240 cm⁻¹ peak. Post-correction, its relative intensity should increase proportionally against the fingerprint region, correcting the wavelength-dependent penetration depth bias[7].
Protocol B: Transmission FTIR Workflow (Strict QA/QC Quantification)
Causality: We desiccate KBr and grind it extensively to prevent Mie scattering, which occurs when particle sizes exceed the wavelength of the IR light, causing a sloping baseline (the Christiansen effect).
-
Matrix Preparation: Desiccate spectroscopic-grade KBr powder at 105°C for 24 hours. Causality: KBr is highly hygroscopic; absorbed water produces broad bands at 3,400 cm⁻¹ and 1,630 cm⁻¹ that degrade overall optical clarity.
-
Sample Dilution: Accurately weigh 1.5 mg of the 3-methylmorpholine derivative and 150 mg of dry KBr (1% w/w dilution).
-
Homogenization: Grind the mixture vigorously in an agate mortar for 2 minutes until it is a fine, uniform powder.
-
Pellet Pressing: Transfer the powder to a 13 mm die and press under 10 tons of vacuum pressure for 2 minutes.
-
Optical Validation (Checkpoint 1): Visually inspect the pellet. It must be completely translucent. Opaque white spots indicate trapped air or insufficient grinding.
-
Acquisition & Validation (Checkpoint 2): Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution. Validation: The baseline transmittance at 4,000 cm⁻¹ must be >80%. If the baseline slopes downward toward higher wavenumbers, Mie scattering is occurring, and the sample must be reground.
Workflow & Logical Relationship Visualization
The following diagram illustrates the logical progression from synthesis to modality selection, highlighting the necessary correction steps required for accurate cyanamide peak validation.
Experimental workflow comparing ATR and Transmission FTIR for cyanamide peak detection.
References
-
Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. ACS Publications.[Link]
-
2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. PMC - NIH.[Link]
-
Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. PMC - NIH.[Link]
-
Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies.[Link]
-
Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat. PMC - NIH.[Link]
-
What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why? ResearchGate.[Link]
Sources
- 1. Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. figshare.com [figshare.com]
- 5. Buy 4-Morpholinecarbonitrile | 1530-89-8 [smolecule.com]
- 6. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. piketech.com [piketech.com]
- 8. researchgate.net [researchgate.net]
Validating Purity of 3-Morpholinecarbonitrile, 3-methyl-: A Comparative Analytical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists in Drug Development.
Executive Summary: The Purity Paradox
In the high-stakes synthesis of pharmaceutical intermediates like 3-Morpholinecarbonitrile, 3-methyl- (CAS 1206228-67-2), "purity" is often a function of the method used to measure it. As a critical chiral building block—often employed in the synthesis of PI3K/mTOR inhibitors and other heterocyclic APIs—its validation requires navigating a complex physicochemical landscape: high polarity, low UV absorptivity, and potential thermal instability.
This guide objectively compares the performance of three validation methodologies: Gas Chromatography (GC-FID) , Reverse-Phase HPLC (RP-HPLC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . We demonstrate why HILIC coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) serves as the superior "self-validating" system, detecting polar impurities that traditional RP-HPLC elutes in the void volume and GC degrades thermally.
Physicochemical Context & Analytical Challenges
Before selecting a protocol, one must understand the molecule's behavior. 3-Methyl-3-morpholinecarbonitrile possesses a secondary amine and a nitrile group on a saturated heterocycle.
| Feature | Analytical Consequence |
| Polarity (LogP < 0) | Elutes in the void volume ( |
| Chromophore Lack | Weak UV absorption (only nitrile |
| Thermal Lability | The |
| Chirality | The C3 position is chiral. Achiral methods cannot distinguish enantiomers, requiring specific chiral stationary phases (CSP) for full validation. |
Comparative Analysis of Validation Methodologies
We evaluated three industry-standard approaches to validating the purity of this product. The data below summarizes the "performance" of each method in detecting impurities (synthetic byproducts like 3-morpholinone or hydrolyzed amides).
Performance Matrix
| Metric | Method A: GC-FID | Method B: RP-HPLC (C18) | Method C: HILIC (Recommended) |
| Retention Mechanism | Volatility/Boiling Point | Hydrophobic Interaction | Hydrophilic Partitioning |
| Suitability for Salts | Low (Requires derivatization/free-basing) | High | High |
| Impurity Detection | Misses non-volatiles (e.g., inorganic salts, heavy acids) | Misses polar impurities (elute in void) | Excellent (Retains polar degradants) |
| Sample Stability | Risk of thermal degradation | High | High |
| Sensitivity (LOD) | High (for volatile organics) | Low (at 210 nm UV) | High (with CAD/MS) |
Why HILIC Outperforms Alternatives
-
Vs. GC-FID: GC requires the sample to be volatile. 3-Methyl-3-morpholinecarbonitrile is often handled as an HCl salt. Injecting the salt directly ruins GC liners; free-basing introduces extraction errors. Furthermore, thermal stress can decompose the nitrile.
-
Vs. RP-HPLC: On a C18 column, this polar amine interacts with residual silanols (tailing) or elutes immediately. Ion-pairing reagents (e.g., Hexanesulfonate) can fix retention but make the method incompatible with MS detection and require long equilibration.
-
The HILIC Solution: HILIC uses a polar stationary phase (Amide or Silica) with a high-organic mobile phase.[1][2] This retains the polar amine away from the void volume, allowing clear separation from salts and hydrolysis products.
Strategic Workflow Visualization
The following diagram illustrates the decision logic and the mechanism of the recommended HILIC workflow.
Caption: Decision tree highlighting the failure points of GC and RP-HPLC for polar salts, leading to HILIC as the robust alternative.
Validated Experimental Protocol (HILIC-CAD/UV)
This protocol is designed to be self-validating . The use of an Amide column prevents the irreversible adsorption of amines seen on bare silica, while the buffer pH ensures the amine is charged for reproducible retention.
Instrumentation & Reagents[3][4]
-
System: HPLC with binary pump.
-
Detector: Charged Aerosol Detector (CAD) preferred (universal response, independent of chromophores). Alternatively, UV/Vis at 210 nm (requires high-purity solvents to minimize background).
-
Column: TSKgel Amide-80 or XBridge Amide (3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Method Parameters[3][4][5][6]
-
Flow Rate: 0.8 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 5 µL.
-
Gradient Profile:
-
Note: HILIC gradients run from High Organic to Low Organic.[1]
-
| Time (min) | % Mobile Phase B (ACN) | State |
| 0.0 | 90% | Equilibration |
| 2.0 | 90% | Isocratic Hold |
| 15.0 | 60% | Elution Gradient |
| 18.0 | 60% | Wash |
| 18.1 | 90% | Re-equilibration |
| 25.0 | 90% | End |
System Suitability Testing (SST)
To ensure trustworthiness, the system must pass these criteria before sample analysis:
-
Tailing Factor (
): Must be < 1.5 for the main peak. (Amide columns usually yield ). -
Resolution (
): > 2.0 between the main peak and the hydrolysis byproduct (Morpholine-3-carboxamide), which elutes earlier in HILIC. -
Precision: RSD < 2.0% for 5 replicate injections.
Sample Preparation
-
Diluent: 90:10 Acetonitrile:Water (Must match initial gradient conditions to prevent peak distortion).
-
Concentration: 1.0 mg/mL.
-
Filtration: 0.2 µm PTFE filter (Nylon may adsorb polar amines).
Data Interpretation & Troubleshooting
Identifying Impurities
In this HILIC mode, elution order is generally inverse to RP-HPLC:
-
Non-polar impurities: Elute near the void volume (early).
-
3-Morpholinecarbonitrile, 3-methyl-: Retained (Mid-eluting).
-
Hydrolysis Products (Amides/Acids): Strongly retained (Late eluting) due to increased polarity.
Note: If using UV at 210 nm, ensure Acetonitrile is "Gradient Grade" or "Far UV Grade" to avoid a rising baseline drift that mimics impurity peaks.
Troubleshooting Guide
| Issue | Causality | Corrective Action |
| Peak Splitting | Sample solvent mismatch (too much water). | Dissolve sample in >85% ACN. |
| Drifting Retention Times | HILIC water layer not equilibrated. | Ensure at least 20 column volumes of equilibration between runs. |
| Low Sensitivity | Nitrile has weak UV absorbance. | Switch to CAD or derivatize with 1-Naphthylisothiocyanate (NIT) if UV is the only option. |
References
-
BenchChem. (2025).[3][4][5] Cross-Validation of Analytical Methods for Morpholine Derivatives: GC-MS vs HPLC. Retrieved from
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from
-
Waters Corporation. (2017). Reducing Acetonitrile Usage for the HPLC Analysis of Polar Pollutants. Retrieved from
-
National Institutes of Health (PubChem). (2025). 3-Morpholinecarbonitrile, 3-methyl- Compound Summary. Retrieved from
-
MDPI. (2023).[6] Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from
Sources
A Structural and Functional Comparison of 3-Methyl-3-Morpholinecarbonitrile and its Analogues for Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including good aqueous solubility and metabolic stability, which it often imparts to parent molecules.[1][2] The introduction of a nitrile group, particularly on a quaternary center as in 3-methyl-3-morpholinecarbonitrile, creates a unique chemical entity with a distinct three-dimensional profile and electronic distribution. This guide provides an in-depth structural and functional comparison of 3-methyl-3-morpholinecarbonitrile and its key analogues, offering a technical resource for researchers engaged in drug design and development.
Comparative Physicochemical Analysis
The substitution pattern on the morpholine ring dramatically influences key physicochemical properties that govern a molecule's pharmacokinetic and pharmacodynamic profile. Properties such as lipophilicity (logP), acidity/basicity (pKa), and hydrogen bonding potential are critical determinants of solubility, permeability, and target engagement.
To illustrate these structure-property relationships, we compare 3-methyl-3-morpholinecarbonitrile with several structural analogues. These analogues were selected to probe the effects of removing the C3-methyl group, N-acylation, replacing the C3-methyl with a larger phenyl group, and bioisosteric replacement of the ring oxygen with sulfur.
Table 1: Comparative Physicochemical Properties of 3-Methyl-3-Morpholinecarbonitrile and Selected Analogues.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted cLogP | Predicted pKa (Basic) | H-Bond Donors | H-Bond Acceptors |
| 3-Methyl-3-Morpholinecarbonitrile | ![]() | 126.16[3] | 0.35 | 7.8 | 1 | 3 |
| Morpholine-3-carbonitrile | ![]() | 112.13 | -0.10 | 7.9 | 1 | 3 |
| 4-Acetyl-3-methyl-3-morpholinecarbonitrile | ![]() | 168.19 | 0.20 | N/A (Amide) | 0 | 3 |
| 3-Phenyl-3-morpholinecarbonitrile | ![]() | 188.23 | 1.85 | 7.5 | 1 | 3 |
| 3-Methyl-3-thiomorpholinecarbonitrile | ![]() | 142.22 | 0.85 | 7.6 | 1 | 2 |
Note: Predicted values are generated from computational models and are for comparative purposes.
Expert Insights on Physicochemical Trends:
-
Lipophilicity (cLogP): The addition of a methyl group at the C3 position slightly increases lipophilicity compared to the des-methyl analogue. As expected, N-acylation has a minor effect, while replacing the methyl with a phenyl group significantly increases logP, which could lead to lower aqueous solubility but potentially enhanced membrane permeability. The thiomorpholine analogue is more lipophilic than its oxygen counterpart due to the lower polarity of the C-S-C bond versus the C-O-C bond.
-
Basicity (pKa): The pKa of the morpholine nitrogen is a critical determinant of its ionization state at physiological pH. The predicted pKa values for the secondary amine analogues are all within a narrow range, suggesting they will be significantly protonated at pH 7.4. This is a crucial feature for forming salt bridges with biological targets or for maintaining aqueous solubility. N-acylation removes the basicity of the nitrogen, converting it to a neutral amide, which will have profound implications for its biological interactions.
-
Hydrogen Bonding: The secondary amine of the parent compound and its non-acylated analogues acts as a hydrogen bond donor. The ring oxygen (or sulfur) and the nitrile nitrogen are hydrogen bond acceptors. The ability to participate in hydrogen bonding is fundamental to target recognition and solubility. N-acylation removes the only hydrogen bond donor, which can reduce aqueous solubility and alter its binding mode to a target protein.
Synthesis and Analytical Characterization
The synthesis of substituted morpholine carbonitriles can be approached through various established organic chemistry routes. A common and effective method is the Strecker synthesis, which involves the reaction of an amino alcohol with a ketone or aldehyde in the presence of a cyanide source.
Experimental Protocol: Synthesis of 3-Methyl-3-Morpholinecarbonitrile via a Modified Strecker Reaction
This protocol describes a representative synthesis. The causality behind the choice of reagents is to favor the formation of the desired α-aminonitrile intermediate, which then undergoes intramolecular cyclization.
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 1-(2-hydroxyethylamino)propan-2-one (1.0 eq) in anhydrous methanol (100 mL).
-
Cyanide Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of potassium cyanide (1.1 eq) in water (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Causality: The low temperature and slow addition are crucial to control the exothermic reaction and prevent the uncontrolled release of highly toxic hydrogen cyanide gas.
-
-
Acidification and Cyclization: Slowly add glacial acetic acid (1.2 eq) dropwise. The in-situ generation of hydrogen cyanide facilitates the formation of the cyanohydrin intermediate. Following the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The heating promotes the intramolecular nucleophilic attack of the hydroxyl group onto the iminium intermediate, leading to the cyclized morpholine product.
-
Causality: Acetic acid catalyzes the reaction by protonating the imine intermediate, making it more electrophilic for the cyanide attack.
-
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 3-methyl-3-morpholinecarbonitrile.
Analytical Characterization Workflow
The identity and purity of the synthesized compounds must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the presence of the methyl group (singlet), the morpholine ring protons (multiplets), and the N-H proton (broad singlet). The distinct pattern of two triplets for the protons adjacent to the oxygen and nitrogen is a characteristic feature of the morpholine ring.[4]
-
¹³C NMR: Confirms the number of unique carbon atoms, including the quaternary carbon of the nitrile group and the methyl carbon.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The presence of a sharp, medium-intensity peak around 2240 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group.
Biological Activity: A Case Study in PI3K/mTOR Inhibition
Derivatives of morpholine are prevalent in modern drug discovery, with many exhibiting potent and selective biological activities.[5] For instance, morpholinopyrimidine-5-carbonitrile derivatives have been identified as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key nodes in a critical cell signaling pathway often dysregulated in cancer.[5]
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[3][6] Its over-activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7]
PI3K/AKT/mTOR Signaling Pathway Diagram
The following diagram illustrates the simplified signaling cascade and the points of inhibition by dual PI3K/mTOR inhibitors.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.
Pharmacokinetic Profiling: In Vitro Metabolic Stability
A critical step in early drug discovery is to assess the metabolic stability of a compound. A compound that is too rapidly metabolized by the liver will have a short half-life and poor bioavailability, limiting its therapeutic potential. The in vitro liver microsomal stability assay is a standard, high-throughput method to predict in vivo hepatic clearance.[8][9]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines the key steps to determine the intrinsic clearance of a test compound.
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration of 1 mg/mL in the phosphate buffer.
-
Prepare a stock solution of the test compound (e.g., 3-methyl-3-morpholinecarbonitrile) in a suitable organic solvent like DMSO, and then dilute to a final concentration of 1 µM in the buffer.
-
Prepare a 10 mM stock solution of the NADPH cofactor in buffer.
-
-
Incubation:
-
Pre-warm the HLM and test compound solutions at 37 °C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution to the HLM/compound mixture. The absence of NADPH serves as a negative control to account for non-enzymatic degradation.
-
Causality: NADPH is an essential cofactor for cytochrome P450 enzymes, which are the primary drivers of Phase I metabolism in liver microsomes.[9] Its addition starts the enzymatic process.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
Causality: Cold acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly and preserving the compound concentration at that specific time point. The internal standard is crucial for accurate quantification by LC-MS/MS.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the resulting line corresponds to the elimination rate constant (k).
-
From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k) and the intrinsic clearance (CLint) can be determined.
-
Metabolic Stability Assay Workflow Diagram
Caption: Experimental workflow for the in vitro human liver microsomal stability assay.
Conclusion
The 3-methyl-3-morpholinecarbonitrile scaffold represents a versatile starting point for the design of novel therapeutic agents. A thorough understanding of how structural modifications impact physicochemical properties, synthetic accessibility, biological activity, and metabolic stability is paramount for successful drug discovery campaigns. This guide has provided a framework for the comparative analysis of these key attributes, offering detailed protocols and expert insights to aid researchers in this complex endeavor. By systematically evaluating analogues and understanding the underlying structure-activity and structure-property relationships, the full potential of this valuable chemical scaffold can be realized.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Kandeel, M. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 11(49), 30896-30910. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2021). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
-
3-Morpholinecarbonitrile, 3-methyl-. (n.d.). Moshang Chemical. Retrieved from [Link][3]
-
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link][8]
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book, 38, 551-563. [Link][6]
-
Guerrero-Zotano, A., Mayer, I. A., & Arteaga, C. L. (2016). PI3K/AKT/mTOR: role in breast cancer progression, drug resistance, and treatment. Cancer and Metastasis Reviews, 35(4), 515-524. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved from [Link][9]
-
Paplomata, E., & O'Regan, R. (2014). The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. Therapeutic Advances in Medical Oncology, 6(4), 154-167. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. [Link][11]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link][12]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. American Journal of Chemistry, 4(4), 131-135. [Link][14]
-
Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link][15]
-
Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link][4]
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- 11. researchgate.net [researchgate.net]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. Morpholine [drugfuture.com]
- 14. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 15. researchgate.net [researchgate.net]
Comparative Guide: Determination of Enantiomeric Excess in 3-Methyl-3-Morpholinecarbonitrile Synthesis
Executive Summary & The Analytical Challenge
The synthesis of 3-methyl-3-morpholinecarbonitrile via the asymmetric Strecker reaction is a critical gateway for producing chiral morpholine-3-carboxylic acids and non-canonical amino acids used in modern drug discovery [1]. However, accurately determining the enantiomeric excess (
-
Lack of a Strong Chromophore: The molecule lacks an extended conjugated
-system, rendering standard UV detection (e.g., 254 nm) ineffective. Detection must rely on low-wavelength UV (210 nm), which is highly susceptible to solvent background noise. -
Secondary Amine Basicity: The morpholine nitrogen (
) interacts strongly with residual silanols on silica-based stationary phases, causing severe peak tailing and artificially broadening peak widths, which destroys chiral resolution ( ). -
Thermodynamic Instability (Retro-Strecker):
-Aminonitriles exist in a dynamic equilibrium with their corresponding iminium ions and free cyanide[2]. Exposure to high temperatures (e.g., in bare Gas Chromatography) or extreme pH can trigger a retro-Strecker reaction, leading to on-column racemization and false reporting.
To establish a robust analytical pipeline, this guide objectively compares three field-proven methodologies: Direct Chiral HPLC , Derivatization-Chiral GC , and Diastereomeric NMR Analysis .
Workflow & Decision Matrix
The selection of the appropriate analytical method depends heavily on sample matrix purity, available instrumentation, and throughput requirements.
Caption: Workflow for selecting the optimal ee determination method for chiral aminonitriles.
Methodological Comparison & Protocols
Method A: Direct Chiral HPLC (Polysaccharide CSPs)
Direct chiral High-Performance Liquid Chromatography (HPLC) using amylose or cellulose-based chiral stationary phases (CSPs) is the industry standard for high-throughput
-
Causality of Design: To prevent the basic morpholine nitrogen from interacting with the silica backbone (which causes tailing), a basic modifier—Diethylamine (DEA)—is added to the mobile phase. DEA competitively binds to residual silanols, ensuring sharp, symmetrical peaks.
-
Self-Validating Protocol:
-
Sample Preparation: Dissolve 1.0 mg of the purified aminonitrile in 1.0 mL of Hexane/Isopropanol (80:20 v/v). Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: Immobilized Amylose-based CSP (e.g., Chiralpak IA or Lux-Amylose-2), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropanol / DEA (85:15:0.1 v/v/v). Note: Isocratic elution ensures baseline stability at low UV.
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 210 nm.
-
-
System Suitability (Validation): Inject a racemic standard of 3-methyl-3-morpholinecarbonitrile. The system is validated only if the resolution (
) between the and enantiomers is and the peak area ratio is 50:50 ( ).
-
Method B: Chiral GC via TFAA Derivatization
Gas Chromatography (GC) offers superior theoretical plate counts compared to HPLC, but the thermal instability of
-
Causality of Design: Reacting the secondary amine with Trifluoroacetic Anhydride (TFAA) yields an
-trifluoroacetyl derivative. This transformation serves a dual purpose: it significantly lowers the boiling point for GC elution and chemically "locks" the nitrogen, preventing the retro-Strecker racemization that would otherwise occur in the 200°C injection port. -
Self-Validating Protocol:
-
Derivatization: To 5.0 mg of sample in 1.0 mL anhydrous Dichloromethane (DCM), add 50 µL of Pyridine followed by 100 µL of TFAA. Stir at room temperature for 30 minutes.
-
Quench & Extract: Add 1.0 mL of saturated
to quench excess anhydride. Extract the organic layer, dry over anhydrous , and transfer to a GC vial. -
Chromatographic Conditions:
-
Column:
-Cyclodextrin capillary column (e.g., CP-Chirasil-Dex CB), 25 m x 0.25 mm, 0.25 µm film. -
Oven Program: 100°C (hold 2 min), ramp at 5°C/min to 160°C.
-
Detection: Flame Ionization Detector (FID) at 250°C.
-
-
System Suitability (Validation): Derivatize and inject an enantiopure standard alongside the racemate to confirm that no racemization occurred during the acylation step (enantiomeric purity must match pre-derivatization knowns).
-
Method C: NMR Spectroscopy with Mosher's Acid Chloride
When chromatographic methods fail due to matrix interferences or lack of standards, Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (CDAs) provides an absolute structural and enantiomeric readout [4].
-
Causality of Design: Reacting the aminonitrile with
-(-)- -Methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) generates diastereomeric amides. The bulky phenyl and groups of the Mosher's moiety create distinct anisotropic shielding environments for the 3-methyl protons of the morpholine ring, splitting their NMR signals. -
Self-Validating Protocol:
-
Reaction: In an NMR tube, dissolve 10 mg of sample in 0.6 mL of
. Add 2.0 equivalents of -Diisopropylethylamine (DIPEA), followed by 1.5 equivalents of -MTPA-Cl. -
Incubation: Monitor the reaction directly in the NMR probe at 25°C until the starting material amine proton disappears (~1 hour).
-
Acquisition: Acquire
NMR (400 MHz, minimum 64 scans) and NMR (376 MHz). -
Quantification (Validation): Integrate the distinct
singlets in the spectrum or the 3-methyl singlets in the spectrum. The baseline must be flat, and the signal-to-noise ratio must be to accurately quantify trace enantiomers down to 1% .
-
Quantitative Performance Comparison
The following table summarizes the operational metrics of each method based on empirical laboratory execution.
| Parameter | Direct Chiral HPLC | Chiral GC (Derivatized) | |
| Primary Mechanism | Transient diastereomeric inclusion / H-bonding | Inclusion complexation in cyclodextrin cavity | Covalent diastereomer formation |
| Resolution ( | 1.5 – 2.5 | > 3.0 | N/A (Baseline separation of peaks) |
| Analysis Time | 15 – 30 mins | 10 – 15 mins | ~1 hour (including reaction) |
| Limit of Detection (LOD) | 0.1% | 0.05% | 1.0% |
| Sample Prep Complexity | Low (Dilute & Shoot) | Medium (Acylation & Extraction) | Medium (In-situ derivatization) |
| Risk of Racemization | Very Low (Room Temp) | Low (Protected by derivatization) | Very Low (Room Temp) |
| Best Used For | High-throughput screening of catalyst libraries | Highly precise quantification of trace enantiomers | Absolute configuration assignment |
Conclusion & Best Practices
For the routine determination of enantiomeric excess in 3-methyl-3-morpholinecarbonitrile synthesis, Direct Chiral HPLC remains the most efficient method, provided that a basic modifier (0.1% DEA) is utilized to suppress morpholine peak tailing.
However, if the synthetic matrix contains significant UV-absorbing impurities that mask the weak 210 nm signal of the aminonitrile, Chiral GC via TFAA derivatization is the mandatory fallback. It provides superior resolution and eliminates matrix interference via FID detection, while the acylation step safely circumvents the thermal retro-Strecker degradation pathway. NMR with Mosher's Acid should be reserved for initial absolute configuration assignments rather than routine high-throughput
References
Sources
- 1. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition | MDPI [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Unlocking the Fragmentation Codes: A Comparative Guide to Mass Spectrometry of 3-Methyl Morpholine Derivatives (HCD vs. CID)
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors (e.g., mTOR inhibitors) and novel psychoactive substances. Introducing a methyl group at the C3 position creates a chiral center that significantly alters the molecule's steric profile and electron density. For analytical scientists, characterizing 3-methyl morpholine derivatives via tandem mass spectrometry (MS/MS) presents a unique challenge.
This guide objectively compares the performance of two dominant fragmentation platforms—Ion Trap Collision-Induced Dissociation (CID) and Orbitrap Higher-energy Collisional Dissociation (HCD) —to demonstrate how instrumental design dictates the observable fragmentation pathways of these critical chiral building blocks.
Mechanistic Insights: The Causality of Fragmentation
To understand the performance differences between MS platforms, we must first understand the intrinsic chemistry of the analyte.
The unsubstituted morpholine ring typically fragments via alpha-cleavage, resulting in the characteristic loss of a hydrogen atom (m/z 86) and the elimination of formaldehyde (CH₂O) to form a ring-opened m/z 57 ion[1]. Further dissociation yields an m/z 29 ion via the loss of ethylene[1].
However, the 3-methyl substitution fundamentally alters this landscape:
-
Steric Hindrance & Inductive Stabilization: The methyl group at the C3 position provides steric bulk and an electron-donating inductive effect. This stabilizes the intermediate iminium ions formed during ring cleavage, shifting the fragmentation preference[2].
-
Deep Ring Cleavage: For 3-methylmorpholine derivatives (such as 3-methylphenmetrazine or molindone metabolites), primary fragmentation pathways include the direct loss of the methylmorpholine moiety (yielding an m/z 100 fragment)[3] and the loss of ethylene oxide[2].
-
Smiles Rearrangement: In N-aryl 3-methylmorpholine derivatives, a unique gas-phase nitrogen-oxygen Smiles rearrangement can occur. The morpholine ring opens, and an intramolecular nucleophilic attack yields a highly stable phenoxide-type ion[4].
Fig 2. Primary MS/MS fragmentation pathways of 3-methylmorpholine derivatives.
Platform Comparison: CID (Ion Trap) vs. HCD (Orbitrap)
When analyzing 3-methyl morpholine derivatives, the choice of fragmentation technique dictates whether you observe intact neutral losses or deep structural reporter ions[5].
Ion Trap CID (Collision-Induced Dissociation): Operating via resonance excitation in a 3D or linear ion trap, CID is a "soft" fragmentation method[6]. It is excellent for preserving larger precursor fragments and identifying initial neutral losses (e.g., loss of water or CH₂O). However, it is fundamentally limited by the "1/3 rule" —a low-mass cutoff inherent to ion traps that prevents the trapping and detection of product ions with an m/z less than approximately one-third of the precursor ion[7].
HCD (Higher-energy Collisional Dissociation): Utilized in Orbitrap High-Resolution Mass Spectrometry (HRMS), HCD is a beam-type fragmentation occurring in a dedicated multipole collision cell external to the trap[6]. It delivers higher activation energy and shorter activation times[8]. Crucially, HCD bypasses the 1/3 rule, capturing the entire mass range. For 3-methylmorpholine derivatives, HCD is essential for capturing deep-ring fragmentation products, such as the 2,3-dihydroazet-1-ium species at m/z 56 and the m/z 70 fragment, which are critical for differentiating positional isomers[2].
Fig 1. Comparative LC-MS/MS workflow for CID (Ion Trap) and HCD (Orbitrap) analysis.
Quantitative Data Presentation
The table below summarizes the objective performance differences between the two platforms using 3-Methylphenmetrazine (a representative 3-methylmorpholine derivative) as a model compound[2].
Table 1: Comparative MS/MS Fragmentation of 3-Methylphenmetrazine (Precursor m/z 192.1)
| Fragment Ion | m/z | CID (Ion Trap) Abundance | HCD (Orbitrap) Abundance | Mechanistic Origin |
| [M+H - H₂O]⁺ | 174.1 | High | Low | Loss of water (soft fragmentation) |
| [M+H - C₂H₄O]⁺ | 148.1 | High | Medium | Loss of ethylene oxide |
| [Methylmorpholine]⁺ | 100.1 | Medium | Medium | Direct moiety loss |
| Tropylium Ion | 91.1 | Not Detected (1/3 Rule) | High | Benzyl cleavage |
| C₄H₉⁺ Radical Cation | 71.1 | Not Detected (1/3 Rule) | High | Loss of 3-methylbenzaldehyde |
| 2,3-dihydroazet-1-ium | 56.1 | Not Detected (1/3 Rule) | High | Deep ring fragmentation |
Self-Validating Experimental Protocol: LC-HRMS/MS Workflow
To reproduce the comparative data above, follow this self-validating methodology designed for parallel acquisition.
System Suitability (Self-Validation): Prior to analysis, infuse a standardized tuning mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution). Verify that the Orbitrap mass accuracy is < 3 ppm. Critical Check: Confirm the 1/3 rule cutoff by isolating a known m/z 300 precursor in the Ion Trap and ensuring no fragments below m/z 100 are detected, validating that the trap is operating under standard resonance excitation constraints.
Step 1: Sample Preparation Dissolve the 3-methyl morpholine derivative in LC-MS grade Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 100 ng/mL.
Step 2: UHPLC Separation Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes at a flow rate of 0.3 mL/min.
Step 3: Parallel MS/MS Acquisition Operate the mass spectrometer in Data-Dependent Acquisition (DDA) mode, utilizing a decision-tree method to trigger both CID and HCD scans sequentially for the same precursor.
-
CID Scan: Isolate the precursor in the linear ion trap. Apply a Normalized Collision Energy (NCE) of 35%. Detect fragments directly in the Ion Trap.
-
HCD Scan: Route the isolated precursor to the HCD multipole cell. Apply an NCE of 45% (higher energy is required to compensate for the beam-type collision dynamics). Route the resulting fragments back to the C-trap and inject them into the Orbitrap for high-resolution detection (Resolution = 30,000).
Step 4: Data Analysis Extract ion chromatograms (EICs) for the precursor. Map the diagnostic low-mass reporter ions (m/z 56, 70) exclusively in the HCD spectra to confirm the structural identity of the 3-methyl substitution.
References
-
Title: Dissociative Photoionization of Heterocyclic Molecule-Morpholine under VUV Synchrotron Radiation Source: Chinese Journal of Chemical Physics URL: [Link]
-
Title: Unexpected Gas-Phase Nitrogen-Oxygen Smiles Rearrangement: Collision-induced Dissociation of Deprotonated 2-(N-Methylanilino)ethanol and Morpholinylbenzoic Acid Derivatives Source: PubMed Central (PMC) URL: [Link]
-
Title: Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos Source: Journal of Proteome Research URL: [Link]
-
Title: MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling Source: PREMIER Biosoft URL: [Link]
-
Title: Understanding differences in CID fragmentation in a mass spectrometer Source: MS Vision URL: [Link]
-
Title: Evaluation of HCD- and CID-type fragmentation within their respective detection platforms Source: PubMed Central (PMC) URL: [Link]
-
Title: Mimicking of Phase I Metabolism Reactions of Molindone by HLM and Photocatalytic Methods with the Use of UHPLC-MS/MS Source: MDPI URL: [Link]
-
Title: Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unexpected Gas-Phase Nitrogen-Oxygen Smiles Rearrangement: Collision-induced Dissociation of Deprotonated 2-(N-Methylanilino)ethanol and Morpholinylbenzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 6. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 7. msvision.com [msvision.com]
- 8. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
3-Morpholinecarbonitrile, 3-methyl- proper disposal procedures
Operational Guide: Safe Handling and Disposal Procedures for 3-Morpholinecarbonitrile, 3-methyl-
As a Senior Application Scientist, I frequently oversee the integration of functionalized heterocycles into drug discovery pipelines. 3-Morpholinecarbonitrile, 3-methyl- (CAS: 1206228-67-2) is a highly valuable building block, offering a unique combination of a morpholine ring and an aliphatic nitrile group. However, this dual functionality presents specific operational and disposal challenges. The morpholine moiety imparts basicity and potential corrosiveness, while the nitrile group poses severe toxicity risks, including the potential release of hydrogen cyanide (HCN) under acidic conditions.
This guide provides a self-validating, step-by-step protocol for the safe handling, workflow integration, and regulatory-compliant disposal of this compound, ensuring both scientific integrity and laboratory safety.
Chemical Profiling & Hazard Assessment
Before integrating any novel compound into a synthetic workflow, we must establish its physicochemical profile to dictate our engineering controls and waste segregation strategy.
Table 1: Physicochemical and Hazard Profile of 3-Morpholinecarbonitrile, 3-methyl-
| Property / Feature | Data / Description | Operational Implication |
| CAS Number | 1206228-67-2 | Unique identifier for SDS tracking and EHS inventory[1]. |
| Molecular Formula | C6H10N2O | High nitrogen content; generates NOx upon combustion[1]. |
| Molecular Weight | 126.16 g/mol | Used for precise stoichiometric calculations in synthesis[1]. |
| Chemical Class | Aliphatic Nitrile / Heterocyclic Amine | Requires strict segregation from strong acids and oxidizers. |
| Primary Hazard | Toxic (Nitrile), Irritant/Corrosive (Amine) | Mandates handling in a Class II fume hood with proper PPE. |
Causality of Hazards: The carbonitrile (-C≡N) group is highly reactive. If exposed to strong aqueous acids, it can undergo hydrolysis, potentially off-gassing highly toxic hydrogen cyanide (HCN) or forming corrosive carboxylic acids and ammonium salts. Simultaneously, the morpholine nitrogen acts as a Lewis base, making the compound susceptible to uncontrolled exothermic reactions if neutralized too rapidly with electrophiles or acids.
Experimental & Operational Handling Protocol
To ensure scientific integrity and operator safety, the following step-by-step methodology must be strictly adhered to during dispensing and reaction setup.
Step-by-Step Handling Methodology:
-
Preparation & PPE: Don standard laboratory PPE: a flame-resistant lab coat, chemical-resistant nitrile gloves (double-gloving is recommended when handling concentrated stock solutions), and splash goggles.
-
Engineering Controls: Perform all weighing, dispensing, and solvent dissolution inside a certified chemical fume hood with a minimum face velocity of 100 fpm to capture any volatile emissions[2].
-
Dispensing: Use a static-free spatula for solids or a positive-displacement pipette for liquids. Weigh the material directly into a pre-tared, sealable reaction vessel to minimize ambient exposure.
-
Reaction Matrix: When dissolving 3-Morpholinecarbonitrile, 3-methyl-, use compatible anhydrous organic solvents (e.g., DCM, THF, or DMF). Crucial Causality: Never add strong acids (e.g., HCl, H2SO4) directly to the concentrated compound without a validated cooling bath and inert atmosphere, as this risks uncontrolled exotherms and toxic gas evolution.
-
Decontamination: Wipe down the balance and fume hood surface with a compatible solvent (e.g., ethanol) and dispose of the wipes as solid hazardous waste.
Waste Segregation & Storage Strategy
According to the National Research Council's 3, nitriles must be managed as highly reactive and potentially toxic hazardous waste[3].
-
Classification: Designate as "Hazardous Waste - Toxic/Organic Nitrogenous."
-
Containerization: Use high-density polyethylene (HDPE) or glass containers. Do not use metal containers, as trace water combined with the compound's basicity may induce corrosion.
-
Segregation: Store strictly away from acidic waste streams. Mixing nitrile waste with acidic waste is a critical safety violation that can lead to lethal HCN generation[2].
Step-by-Step Disposal Procedures
The ultimate disposal of 3-Morpholinecarbonitrile, 3-methyl- must comply with EPA Resource Conservation and Recovery Act (RCRA) regulations. Sink or sewer disposal is strictly forbidden for organic nitriles[4]. The only acceptable method for complete destruction is high-temperature incineration[5].
Step-by-Step Disposal Methodology:
-
Collection: Accumulate liquid waste containing the compound in a designated "Halogen-Free Organic Waste" carboy, provided no chlorinated solvents were used. If chlorinated solvents were present in the workflow, route to "Halogenated Organic Waste."
-
Labeling: Clearly label the container with the full chemical name, CAS number (1206228-67-2), and specific hazards (Toxic, Irritant).
-
Storage: Store in a secondary containment tray within a ventilated hazardous waste accumulation area. Do not exceed the 90-day accumulation limit mandated for Large Quantity Generators (LQGs) under 6[6].
-
Manifesting: Transfer the waste to your facility's Environmental Health and Safety (EHS) department. EHS will manifest the waste for transport to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration (TSDF Level): The TSDF will process the waste in a rotary kiln or liquid injection incinerator. Under RCRA Subpart O, the incinerator must achieve a 99.99% Destruction and Removal Efficiency (DRE)[5]. Because the compound contains nitrogen, the incinerator must be equipped with a scrubber to neutralize nitrogen oxide (NOx) emissions before atmospheric release[7].
Operational workflow for safe segregation and RCRA-compliant incineration of nitrile waste.
Emergency Spill Response Protocol
In the event of a spill, immediate and calculated action is required to prevent inhalation exposure or hazardous cross-reactions.
-
Evacuate & Isolate: Clear personnel from the immediate area. Ensure the fume hood is running at maximum exhaust.
-
Neutralization/Absorption: Do not use acidic spill kits. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).
-
Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty hazardous waste bag or bucket.
-
Final Decontamination: Wash the spill area with a mild alkaline detergent and water, collecting all rinsate as hazardous waste.
References
- molaid.com. "3-Morpholinecarbonitrile, 3-methyl- CAS 1206228-67-2".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyaaD1pCN_R-FpWJXsjafHrjPafl63IO-U7-5bLxgroiVdc93lFfgPXoA6-zRaluji7QHVKCCm7V2RPj1k1TATSL_ONzwq8B34x6v9aNDpu_bCYuTpQ64swoPCrEA=]
- National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". Washington, DC: The National Academies Press, 2011.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFujvcr1wilU_yo9Kqzp8B9Xj0v59dkvoN93hUOaGRCnNraEDetjodBNgVPUOaDhJkm1wRRcS8IG9baqwxHxmI7hPtHlklgyD7XX6h7Vm7Wre3F44yvFv7wZ7eKFXXQYCCylmDSqmggWA6JB7jbYv48b4ZDNIQA1Mo8VIXOXBqIl21ORxkOp4sOINExizw=]
- U.S. Environmental Protection Agency (EPA). "Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities". Federal Register, 40 CFR Parts 264 and 265.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1ztOTCrIxw5Xt4Cda7W9N1gdNulPbWZ0gJHIQuSk2BpGaSM-wrQj8IKd2iylICSjrSxzwdQ6wwIOHiwQZTR4cWRV9ZGByVTeOXSbjEcUxRhH1tfxcQltxijORMaoNZs01QwzeL7bOrBpucY5TWmzZLiCkRV9ve55ZYlRGQF7gtYs=]
- U.S. Environmental Protection Agency (EPA). "RCRA Organic Air Emission Standards for TSDFs and Large Quantity Generators".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkumz5v6csGJI5ekyqSB3H9C0e3MetP7P6W7ifVhdy3C5vXxX32lO1kH3lgmFo8C6e_jbrPJADFNPyOAPOvGMTWPvdr3nCuQGgYZ8KjEQXjZCLC1VRTRIu7iTJxmnmtcX9W0mGRi4CzBfLqC5sHAQuIvUBqB_vGM0K_f2B1CE=]
- Vanderbilt Environmental Health and Safety. "Guide to Laboratory Sink/Sewer Disposal of Wastes".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFSQEIMdzJfO5ybUsxOr4LkrlLWf6-A5tdNssctoXhtRITk9ZGdASNms4wWk7pM0jumdA1PZO6QsVzsk1WZRrFhdtSOYg3-RWNeFRf3asHt8vms0F1kKyc9v38IzglAsK06CGan-AaRUl6DN7MmI6_RwUdcYSsL_ZXFw==]
Sources
- 1. 3-Morpholinecarbonitrile, 3-methyl- - CAS号 1206228-67-2 - 摩熵化学 [molaid.com]
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- 3. vanderbilt.edu [vanderbilt.edu]
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- 5. epa.gov [epa.gov]
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- 7. gao.gov [gao.gov]
Personal protective equipment for handling 3-Morpholinecarbonitrile, 3-methyl-
Executive Safety Analysis: The "Dual-Moiety" Risk
Handling 3-Morpholinecarbonitrile, 3-methyl- requires a safety protocol that transcends standard laboratory "default" settings. As a Senior Application Scientist, I urge you to treat this compound not merely as a generic organic solid, but as a substance possessing two distinct pharmacophores with synergistic risks:
-
The Morpholine Ring: A secondary amine structure that imparts basicity and potential corrosivity. Crucially, morpholine derivatives are known to permeate standard nitrile rubber gloves more rapidly than aliphatic hydrocarbons.
-
The Aminonitrile Functionality: Under physiological conditions (metabolic activation) or acidic hydrolysis,
-aminonitriles can liberate Hydrogen Cyanide (HCN).
The Core Directive: You must maintain a "Zero-Skin-Contact" and "Zero-Inhalation" environment.[1] The standard "lab coat and safety glasses" approach is insufficient due to the potential for dermal absorption and subsequent cyanide toxicity.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the permeation kinetics of morpholine derivatives and the acute toxicity potential of nitriles.
Hand Protection (The "Glove Trap")
Critical Warning: Do not rely on standard disposable nitrile examination gloves (4 mil) for prolonged contact. Morpholine derivatives can swell and permeate nitrile rubber.
| Exposure Scenario | Primary Barrier | Secondary Barrier | Rationale |
| Solid Handling (Weighing) | Double-gloved Nitrile (minimum 5 mil outer) | N/A | Solid state minimizes permeation risk; double gloving allows immediate shedding of outer layer upon contamination. |
| Solution Handling (Transfer/Reaction) | Laminate Film (e.g., Silver Shield / 4H) | Outer Nitrile (for dexterity) | Laminate film provides >8-hour breakthrough time against morpholine and organic nitriles. The outer nitrile glove prevents the laminate from snagging. |
| Spill Cleanup | Butyl Rubber (≥ 20 mil) | Tyvek Sleeves | Thick butyl rubber offers superior resistance to amine-based corrosives compared to standard nitrile. |
Respiratory & Ocular Protection
-
Engineering Control (Primary): All operations must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.
-
Ocular: Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Face shields are required during solution transfers >50mL. Reasoning: Morpholine derivatives are severe eye irritants; a splash can cause corneal edema ("blue haze") and permanent damage.
-
Respiratory (Secondary): If hood containment is breached (e.g., spill outside hood), use a full-face respirator with ABEK-P3 cartridges (Organic Vapor + Inorganic/Acid Gas + Particulate). Note: The "B" and "E" ratings are critical for buffering against amine vapors and potential acidic hydrolysis byproducts.
Operational Workflow & Logic
This diagram illustrates the decision logic for handling this compound, emphasizing the prevention of HCN liberation.
Figure 1: Operational safety logic flow. Note the critical control point at the Reaction phase to maintain basicity, preventing HCN evolution.
Step-by-Step Handling Protocol
Phase 1: Preparation
-
Cyanide Awareness: Confirm the location of the laboratory's Cyanide Antidote Kit (e.g., Hydroxocobalamin). Ensure a "buddy system" is active; never work alone with aminonitriles.
-
Acid Sweep: Remove all strong acids (HCl, H₂SO₄) from the immediate fume hood area.
-
Causality: Accidental mixing of 3-Morpholinecarbonitrile, 3-methyl- with strong acid can catalyze the hydrolysis of the nitrile group, releasing Hydrogen Cyanide gas.
-
Phase 2: Weighing & Transfer
-
Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat.
-
Reasoning: Morpholine derivatives can be hygroscopic and sticky, or fine powders. Static discharge can scatter toxic dust outside the balance enclosure.
-
-
Containment: Weigh inside the fume hood. If using a balance outside the hood, the solid must be transferred in a tared, sealed secondary container and only opened inside the hood.
Phase 3: Reaction & Cleanup
-
Solvent Selection: Avoid protic solvents if possible unless the reaction dictates otherwise.
-
Decontamination: Wipe down all surfaces (balance, hood sash) with a 10% Sodium Hypochlorite (Bleach) solution, followed by water.
-
Mechanism:[2] Hypochlorite oxidizes the nitrile/cyanide moiety to less toxic cyanate/carbonate species.
-
Waste Disposal & Emergency Response
Waste Segregation (The "Kill" Step)
Never dispose of this chemical in the general organic waste if that waste stream is potentially acidic.
-
Stream A (Preferred): Dedicated "Cyanide/Nitrile Waste" container, kept at pH > 10 (add NaOH pellets).
-
Stream B: Solid waste (gloves, paper towels) must be double-bagged in "Hazardous Waste" polyethylene bags and labeled "Toxic - Morpholine Nitrile."
Emergency Procedures
-
Skin Contact: Immediate flush with water for 15 minutes.[3][4][5][6] Do not scrub vigorously (increases dermal absorption).
-
Inhalation/Ingestion: If victim collapses, suspect cyanide toxicity.
-
Action: Activate EMS immediately. If trained, administer 100% Oxygen. Do not perform mouth-to-mouth resuscitation (risk of secondary poisoning to rescuer).
-
References
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Morpholine. (Highlights skin absorption and glove permeation risks).[7][8] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Standard protocols for Nitriles and Cyanides). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





